MS023 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N'-methyl-N'-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O.2ClH/c1-13(2)21-16-6-4-14(5-7-16)17-11-19-10-15(17)12-20(3)9-8-18;;/h4-7,10-11,13,19H,8-9,12,18H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNXCUFNZWGILO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CNC=C2CN(C)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MS023 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS023 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of Type I protein arginine methyltransferases (PRMTs). This document provides a comprehensive overview of its mechanism of action, detailing its molecular targets, cellular effects, and synergistic potential with other therapeutic agents. Quantitative data from biochemical and cellular assays are summarized, and detailed protocols for key experiments are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using diagrams to offer a clear and concise understanding of the compound's function.
Core Mechanism of Action
MS023 dihydrochloride exerts its biological effects primarily through the potent and selective inhibition of Type I PRMTs. This family of enzymes is responsible for the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, a post-translational modification crucial for regulating various cellular processes, including gene transcription, RNA processing, and DNA damage repair.
The inhibitory activity of MS023 is noncompetitive with respect to both the methyl donor S-adenosyl-L-methionine (SAM) and the peptide substrate.[1] A crystal structure of PRMT6 in complex with MS023 has revealed that the inhibitor binds to the substrate-binding site of the enzyme.[1][2]
The primary molecular targets of MS023 are PRMT1, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8.[3][4][5][6] By inhibiting these enzymes, MS023 leads to a global reduction in asymmetric arginine dimethylation, which in turn affects various downstream cellular pathways.[1][5][6]
Quantitative Data
The inhibitory potency and cellular activity of MS023 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Potency of this compound against Type I PRMTs
| Target | IC50 (nM) |
| PRMT1 | 30[3][4] |
| PRMT3 | 119[3][4][5][6] |
| PRMT4 | 83[3][4][5][6] |
| PRMT6 | 4[4] - 8[5][6] |
| PRMT8 | 5[4] - 8[5][6] |
Table 2: Cellular Activity of MS023
| Cellular Effect | Cell Line | IC50 (nM) |
| Reduction of H4R3me2a levels | MCF7 | 9 ± 0.2[3][7] |
| Reduction of H3R2me2a levels | HEK293 | 56 ± 7[3][7] |
Table 3: Biophysical Binding Affinity of MS023
| Target | Method | Binding Affinity (Kd) |
| PRMT6 | Isothermal Titration Calorimetry (ITC) | 6 nM[1] |
Signaling Pathways and Cellular Consequences
The inhibition of Type I PRMTs by MS023 triggers a cascade of events within the cell, ultimately impacting gene expression, RNA processing, and cellular viability.
A key consequence of PRMT1 inhibition by MS023 is the impairment of RNA splicing.[8][9] This occurs through the altered methylation of splicing factors, leading to an accumulation of DNA:RNA hybrids known as R-loops.[8] The formation of R-loops can cause DNA double-strand breaks (DSBs), contributing to cell cycle arrest and growth inhibition.[8][9] This induction of DNA damage underlies the synergistic effect observed when MS023 is combined with DNA damaging agents such as chemotherapy, PARP inhibitors, and ionizing radiation.[8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of MS023.
Scintillation Proximity Assay (SPA) for PRMT Inhibition
This assay is used to quantify the enzymatic activity of PRMTs and the inhibitory potency of compounds like MS023.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the specific PRMT enzyme, a biotinylated peptide substrate (e.g., a histone H4 peptide), and [³H]-S-adenosyl-L-methionine ([³H]-SAM) in an appropriate assay buffer.
-
Compound Addition: Add varying concentrations of MS023 or a vehicle control (e.g., DMSO) to the wells of a 384-well microplate.
-
Initiation of Reaction: Add the reaction mixture to each well to start the enzymatic reaction. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and add streptavidin-coated SPA beads to each well. The biotinylated peptide substrate, if methylated by the PRMT, will bind to the beads, bringing the [³H]-methyl group in close proximity to the scintillant in the beads, generating a light signal.
-
Measurement: Measure the luminescence signal using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of MS023 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Histone Methylation
This technique is used to assess the cellular activity of MS023 by measuring the levels of specific histone arginine methylation marks.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., MCF7 or HEK293) and treat them with various concentrations of MS023 or a vehicle control for a specified duration (e.g., 48 hours).
-
Histone Extraction: Harvest the cells and perform acid extraction to isolate histone proteins.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method (e.g., Bradford assay).
-
SDS-PAGE and Transfer: Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the methylation mark of interest (e.g., anti-H4R3me2a or anti-H3R2me2a) and a loading control (e.g., anti-total Histone H3 or H4).
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the specific methylation mark to the total histone loading control.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with MS023.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of MS023 or a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Selectivity Profile
MS023 exhibits high selectivity for Type I PRMTs. It has been shown to be inactive against Type II (PRMT5, PRMT7) and Type III (PRMT9) PRMTs, as well as a panel of protein lysine (B10760008) methyltransferases (PKMTs) and DNA methyltransferases (DNMTs) at concentrations up to 10 µM.[1] This high degree of selectivity makes MS023 a valuable chemical probe for studying the specific biological roles of Type I PRMTs.
Therapeutic Potential and Future Directions
The ability of MS023 to induce DNA damage and synergize with DNA damaging agents highlights its potential as a therapeutic agent in oncology.[8] Preclinical studies have shown that the combination of MS023 with the FLT3 inhibitor PKC412 can block the propagation of MLL-rearranged acute lymphoblastic leukemia (ALL) and extend the survival of leukemic mice.[3][7] Further research is warranted to explore the full therapeutic potential of MS023 and other Type I PRMT inhibitors in various cancer types and to elucidate the detailed molecular mechanisms underlying their synergistic effects with other anticancer therapies.
References
- 1. Scintillation Proximity Assay of Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scintillation proximity assay of arginine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 6. Scintillation proximity assay for measurement of RNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. The application of differential scanning fluorimetry in exploring bisubstrate binding to protein arginine N-methyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MS023 Dihydrochloride: A Potent and Selective Type I Protein Arginine Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS023 dihydrochloride (B599025) is a potent, cell-permeable small molecule inhibitor that selectively targets Type I protein arginine methyltransferases (PRMTs). This guide provides a comprehensive technical overview of MS023 dihydrochloride, including its primary molecular targets, mechanism of action, and detailed protocols for key experimental validation. Quantitative data are presented in structured tables for clarity, and relevant biological pathways and experimental workflows are visualized using diagrams.
Introduction
Protein arginine methylation is a critical post-translational modification that plays a pivotal role in the regulation of numerous cellular processes, including signal transduction, transcriptional regulation, RNA processing, and DNA repair. The enzymes responsible for this modification are the protein arginine methyltransferases (PRMTs). Dysregulation of PRMT activity has been implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention. This compound has emerged as a valuable chemical probe for studying the biological functions of Type I PRMTs and as a potential starting point for drug discovery efforts.
Chemical and Physical Properties
This compound is the salt form of the active inhibitor, ensuring its solubility and stability for research applications.
| Property | Value |
| Chemical Name | N1-Methyl-N1-[[4-[4-(1-methylethoxy)phenyl]-1H-pyrrol-3-yl]methyl]-1,2-ethanediamine dihydrochloride[] |
| Molecular Formula | C17H25N3O · 2HCl[2] |
| Molecular Weight | 360.32 g/mol [2] |
| Appearance | White to off-white or pink solid[] |
| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 100 mM)[2] |
| Storage | Store at -20°C[2] |
| Stability | Stable for at least 4 years when stored properly[3] |
| CAS Number | 1992047-64-9[2] |
Primary Molecular Targets and Potency
This compound is a potent and selective inhibitor of Type I PRMTs, which include PRMT1, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8. These enzymes catalyze the formation of asymmetric dimethylarginine (ADMA). MS023 exhibits high selectivity for Type I PRMTs over Type II (PRMT5, PRMT9) and Type III (PRMT7) PRMTs, as well as other classes of methyltransferases.[2]
The inhibitory potency of MS023 against its primary targets has been determined using in vitro enzymatic assays, with the half-maximal inhibitory concentrations (IC50) summarized below.
| Target Enzyme | IC50 (nM) |
| PRMT1 | 30[][2] |
| PRMT3 | 119[][2] |
| PRMT4 (CARM1) | 83[][2] |
| PRMT6 | 4 - 8[][2] |
| PRMT8 | 5 - 8[][2] |
Mechanism of Action
MS023 acts as a non-competitive inhibitor with respect to both the methyl donor, S-adenosyl-L-methionine (SAM), and the peptide substrate. This indicates that MS023 does not bind to the active site of the enzyme in the same manner as either the cofactor or the substrate. Instead, it is believed to bind to a distinct site on the enzyme, inducing a conformational change that prevents the catalytic activity.
Within cells, treatment with MS023 leads to a dose-dependent decrease in the levels of asymmetric dimethylarginine (ADMA) on histone and non-histone proteins. A key pharmacodynamic marker of MS023 activity is the reduction of asymmetric dimethylation on histone H4 at arginine 3 (H4R3me2a).
Signaling Pathway
Type I PRMTs, particularly PRMT1, are integral components of various signaling pathways. They regulate gene expression by methylating histone proteins, which can either activate or repress transcription depending on the specific arginine residue and the surrounding chromatin context. Furthermore, Type I PRMTs methylate a wide array of non-histone proteins, including transcription factors and signaling molecules, thereby modulating their activity, localization, and stability. The inhibition of Type I PRMTs by MS023 can therefore have pleiotropic effects on cellular signaling.
References
MS023 Dihydrochloride: An In-Depth Technical Guide to its Role in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS023 is a potent, selective, and cell-permeable small molecule inhibitor of Type I protein arginine methyltransferases (PRMTs). This technical guide provides a comprehensive overview of MS023 dihydrochloride, detailing its mechanism of action, biochemical and cellular activity, and its role as a chemical probe in epigenetic research. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers in utilizing this tool for their investigations into the biological functions of PRMTs and their implications in health and disease.
Introduction to this compound
MS023 is a chemical probe that selectively targets the active site of Type I PRMTs, which are responsible for asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2][3] This post-translational modification plays a crucial role in regulating various cellular processes, including gene transcription, RNA processing, and DNA damage repair.[4][5] Overexpression and dysregulation of Type I PRMTs have been implicated in several diseases, particularly cancer, making them attractive therapeutic targets.[4] MS023 serves as a valuable tool for elucidating the specific roles of these enzymes in normal physiology and pathological conditions. A structurally similar but inactive analog, MS094, is available as a negative control for cellular studies.[2]
Mechanism of Action
MS023 acts as a non-competitive inhibitor, binding to the substrate-binding site of Type I PRMTs.[2] A co-crystal structure of MS023 with PRMT6 has confirmed this binding mode.[2] By occupying the substrate-binding pocket, MS023 prevents the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to arginine residues on substrate proteins. This inhibition leads to a global reduction in asymmetric dimethylarginine (ADMA) levels and a concurrent increase in symmetric dimethylarginine (SDMA) and monomethylarginine (MMA) levels within the cell.[2][4]
Quantitative Data
The inhibitory activity of MS023 has been quantified against various Type I PRMTs and in cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of MS023 against Type I PRMTs
| Target PRMT | IC50 (nM) |
| PRMT1 | 30[6][7] |
| PRMT3 | 119[6][7] |
| PRMT4 (CARM1) | 83[6][7] |
| PRMT6 | 4[6][7] |
| PRMT8 | 5[6][7] |
Table 2: Cellular Inhibitory Activity of MS023
| Cellular Mark | Cell Line | IC50 (nM) |
| H4R3me2a (Histone H4 Arginine 3 asymmetric dimethylation) | MCF7 | 9[7] |
| H3R2me2a (Histone H3 Arginine 2 asymmetric dimethylation) | HEK293 | 56[7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of MS023 Action
Caption: Mechanism of MS023 action on protein arginine methylation pathways.
Experimental Workflow for In Vitro PRMT Inhibition Assay
Caption: Scintillation Proximity Assay (SPA) workflow for measuring PRMT inhibition.
Experimental Workflow for Cellular Western Blot Analysis
References
- 1. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaksin Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaksin Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of type I PRMTs reforms muscle stem cell identity enhancing their therapeutic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histone Methylation (Arginine) Antibodies | EpigenTek [epigentek.com]
- 7. selleckchem.com [selleckchem.com]
MS023 Dihydrochloride: A Technical Guide to a Potent Type I PRMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS023 dihydrochloride (B599025) has emerged as a critical chemical probe for interrogating the function of type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone proteins, playing a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA processing, and DNA damage repair.[2] Dysregulation of PRMT activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[2] This technical guide provides an in-depth overview of the discovery, development, and biological activity of MS023, complete with experimental protocols and pathway visualizations to support further research and drug development efforts.
Discovery and Development
MS023 was identified through a collaborative effort between the Icahn School of Medicine at Mount Sinai and the Structural Genomics Consortium (SGC) as a potent, selective, and cell-active inhibitor of human type I PRMTs.[2] The development of MS023 was guided by the co-crystal structure of PRMT6 with a previously developed inhibitor, leading to the design of a molecule with high affinity for the substrate-binding pocket of type I PRMTs.[3] A structurally similar but inactive analog, MS094, was also developed as a negative control for experimental studies.[1]
Mechanism of Action
MS023 is a potent inhibitor of type I PRMTs, which include PRMT1, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8.[1][4] These enzymes are responsible for asymmetric dimethylation of arginine residues.[2] The co-crystal structure of MS023 in complex with PRMT6 reveals that it binds to the substrate-binding site of the enzyme.[1][5] This binding prevents the natural substrate from accessing the active site, thereby inhibiting the methyltransferase activity of the enzyme. MS023 exhibits high selectivity for type I PRMTs over type II and type III PRMTs, as well as other epigenetic modifiers like protein lysine (B10760008) methyltransferases (PKMTs) and DNA methyltransferases (DNMTs).[1]
Data Presentation
Biochemical Inhibitory Activity of MS023
| Target | IC50 (nM) |
| PRMT1 | 30[4] |
| PRMT3 | 119[4] |
| PRMT4 | 83[4] |
| PRMT6 | 4[4] |
| PRMT8 | 5[4] |
Cellular Activity of MS023
| Cell Line | Assay | Target | IC50 (nM) |
| MCF7 | Western Blot | H4R3me2a | 9[6] |
| HEK293 | Western Blot | H3R2me2a | 56[6] |
Experimental Protocols
Biochemical Assay: Scintillation Proximity Assay (SPA) for PRMT Activity
This protocol is used to determine the in vitro inhibitory activity of MS023 against type I PRMTs.
Materials:
-
Recombinant human PRMT enzyme (e.g., PRMT1, PRMT6)
-
Biotinylated peptide substrate (e.g., biotinylated histone H4 peptide)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Streptavidin-coated SPA beads
-
384-well microplate
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing the PRMT enzyme and the biotinylated peptide substrate in the assay buffer.
-
Add varying concentrations of MS023 or DMSO (vehicle control) to the wells of the 384-well plate.
-
Initiate the methylation reaction by adding [³H]-SAM to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 1 hour).
-
Terminate the reaction by adding a stop solution (e.g., 5 M guanidine (B92328) hydrochloride).
-
Add a suspension of streptavidin-coated SPA beads to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the biotinylated peptide to bind to the beads.
-
Measure the scintillation signal using a microplate scintillation counter. The signal is proportional to the amount of [³H]-methylated peptide.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][6][7][8]
Cellular Assay: Western Blot for Histone Arginine Methylation
This protocol is used to assess the effect of MS023 on histone arginine methylation in cells.
Materials:
-
Cell line (e.g., MCF7 breast cancer cells)
-
Cell culture medium and supplements
-
MS023 dihydrochloride
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H4R3me2a, anti-total Histone H4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MCF7 cells in a 12-well plate and allow them to adhere overnight.[1]
-
Treat the cells with varying concentrations of MS023 or DMSO for 48 hours.[1]
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.[1]
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9][10][11][12][13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H4R3me2a overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total histone H4.[2]
-
Quantify the band intensities and calculate the cellular IC50 value.[2]
In Vivo Assay: Xenograft Tumor Model
This protocol describes the use of a xenograft mouse model to evaluate the in vivo efficacy of MS023.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cell line (e.g., HT-29 colorectal adenocarcinoma cells)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Harvest the cells and resuspend them in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10⁶ cells per 100 µL.[14][15]
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5 per group).[17]
-
Administer MS023 (e.g., 15 or 30 mg/kg) or vehicle control via intraperitoneal injection twice a week.[17]
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).[17]
Mandatory Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagrams
References
- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MS023 | Structural Genomics Consortium [thesgc.org]
- 3. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scintillation proximity assay of arginine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. bosterbio.com [bosterbio.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Response of HT29 Colorectal Xenograft Model to Cediranib Assessed with 18F-FMISO PET, Dynamic Contrast-Enhanced and Diffusion-Weighted MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 16. HT29 Xenograft Model - Altogen Labs [altogenlabs.com]
- 17. researchgate.net [researchgate.net]
MS023 Dihydrochloride: A Technical Guide to its Impact on Histone Arginine Methylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MS023 dihydrochloride, a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs). It details the compound's mechanism of action, its specific effects on histone arginine methylation, and the downstream cellular consequences. This document also includes detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of MS023 as a chemical probe in epigenetic research and drug discovery.
Introduction to Histone Arginine Methylation and MS023
Histone post-translational modifications (PTMs) are critical for regulating chromatin structure and gene expression.[1] Among these, histone arginine methylation is a key epigenetic mark catalyzed by a family of enzymes known as protein arginine methyltransferases (PRMTs).[2] PRMTs transfer a methyl group from S-adenosyl-L-methionine (SAM) to the guanidinium (B1211019) group of arginine residues on histones and other proteins.[3][4]
PRMTs are classified into three types based on their catalytic activity:[2][4]
-
Type I PRMTs (PRMT1, 2, 3, 4, 6, 8): Catalyze the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[2][4]
-
Type II PRMTs (PRMT5, 9): Catalyze the formation of MMA and symmetric dimethylarginine (sDMA).[4]
-
Type III PRMTs (PRMT7): Catalyze only the formation of MMA.[4]
Overexpression of PRMTs has been implicated in various diseases, including cancer, making them attractive therapeutic targets.[2] MS023 is a potent, selective, and cell-active small molecule inhibitor of human Type I PRMTs.[3][5] It serves as a valuable chemical tool for investigating the biological roles of these enzymes and for exploring their therapeutic potential.[3][4]
Mechanism of Action of MS023
MS023 exhibits high potency and selectivity for Type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[3][6] It is completely inactive against Type II and Type III PRMTs, as well as protein lysine (B10760008) methyltransferases (PKMTs) and DNA methyltransferases (DNMTs).[3][6][7] X-ray crystallography has revealed that MS023 binds to the substrate-binding site of PRMT6.[3][4]
By inhibiting Type I PRMTs, MS023 leads to a potent reduction in cellular levels of asymmetrically dimethylated histone arginine residues.[3][6] Specifically, it has been shown to decrease the levels of histone H4 arginine 3 asymmetric dimethylation (H4R3me2a), a product of PRMT1 activity, and histone H3 arginine 2 asymmetric dimethylation (H3R2me2a), which is mediated by PRMT6.[2][5] A notable consequence of Type I PRMT inhibition by MS023 is a concurrent increase in the levels of monomethylated and symmetrically dimethylated arginine residues in cells.[3][6]
Quantitative Data on MS023 Activity
The following tables summarize the quantitative data regarding the inhibitory activity of MS023 against various PRMTs and its effects in cellular assays.
Table 1: In Vitro Inhibitory Activity of MS023 against Type I PRMTs
| Target PRMT | IC50 (nM) |
| PRMT1 | 30[5][6][8] |
| PRMT3 | 119[5][6][8] |
| PRMT4 (CARM1) | 83[5][6][8] |
| PRMT6 | 4[5][8] |
| PRMT8 | 5[5][8] |
Table 2: Cellular Activity of MS023 on Histone Arginine Methylation Marks
| Cell Line | Histone Mark | Cellular IC50 (nM) |
| MCF7 | H4R3me2a | 9[5][6][7] |
| HEK293 | H3R2me2a | 56[5][6][7] |
Table 3: Antiproliferative Activity of MS023 in a Cancer Cell Line
| Cell Line | Assay | IC50 (µM) |
| A549 (MTAP clone 2) | MTT Assay (7 days) | 13.4[5] |
Effects on Downstream Cellular Processes
The inhibition of histone arginine methylation by MS023 triggers a cascade of downstream cellular events, impacting gene expression, RNA metabolism, and DNA damage response pathways.
Gene Expression
Treatment with MS023 can lead to significant changes in gene expression profiles. For instance, in colon cancer cells, MS023 has been shown to upregulate genes involved in intestinal cell differentiation.[9] Conversely, in clear cell renal cell carcinoma, MS023 treatment leads to the downregulation of genes associated with the cell cycle and DNA damage repair (DDR) pathways.[10]
RNA Splicing and DNA Damage
Studies in small cell lung cancer (SCLC) have revealed that MS023 impairs RNA splicing.[11][12] This disruption in RNA processing can lead to an increase in DNA:RNA hybrids and the formation of DNA double-strand breaks (DSBs).[12][13] The accumulation of DNA damage is a key mechanism through which MS023 can sensitize cancer cells to DNA-damaging agents.
Synergy with DNA Damaging Agents
MS023 has demonstrated synergistic effects when combined with DNA-damaging therapies. In SCLC, it enhances the efficacy of cisplatin, etoposide, ionizing radiation (IR), and PARP inhibitors like talazoparib.[11][12][13] This sensitization is attributed to the MS023-induced impairment of DNA damage repair pathways.[10]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to MS023.
Caption: Mechanism of MS023 action on histone arginine methylation.
Caption: Workflow for assessing MS023's effect on histone methylation.
Caption: MS023-induced DNA damage and cell cycle arrest pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of MS023's effects on histone arginine methylation.
PRMT Biochemical Assay (Scintillation Proximity Assay)
This assay is used to determine the in vitro inhibitory activity of compounds against PRMTs.[6][8]
Materials:
-
PRMT enzyme (e.g., PRMT1, PRMT6)
-
Biotinylated peptide substrate (e.g., biotinylated histone H4 peptide)
-
[3H]-S-adenosyl-L-methionine ([3H]-SAM)
-
Non-tritiated SAM
-
Assay buffer
-
Streptavidin-coated scintillant microplates
-
This compound
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing the PRMT enzyme, biotinylated peptide substrate, and assay buffer.
-
Add serial dilutions of MS023 or vehicle control to the reaction mixture.
-
Initiate the reaction by adding a mixture of [3H]-SAM and non-tritiated SAM. The concentrations of substrate and cofactor should be at their Km values for balanced conditions.[6][8]
-
Incubate the reaction at the optimal temperature and time for the specific PRMT.
-
Stop the reaction.
-
Transfer the reaction mixture to a streptavidin-coated scintillant microplate.
-
Incubate to allow the biotinylated peptide to bind to the streptavidin on the plate.
-
Measure the radioactivity (counts per minute, CPM) using a microplate scintillation counter.[6]
-
Calculate the percent inhibition for each concentration of MS023 and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for Histone Arginine Methylation
This protocol is used to detect changes in the levels of specific histone arginine methylation marks in cells treated with MS023.[2][14][15]
Materials:
-
Cells treated with MS023
-
Histone extraction buffer or RIPA buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels (10-15% Bis-Tris recommended for histone resolution)[16]
-
PVDF or nitrocellulose (0.2 µm pore size recommended) membrane[16][17]
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-H4R3me2a, anti-H3R2me2a, anti-histone H3, anti-histone H4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14][16]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14][16]
-
Wash the membrane with TBST.[14]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14][16]
-
Wash the membrane again with TBST.[14]
-
-
Detection and Analysis:
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the association of specific histone methylation marks with particular genomic regions.[19][20][21]
Materials:
-
Cells treated with MS023
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Lysis buffer
-
Sonication or micrococcal nuclease digestion equipment
-
Antibody against the histone modification of interest (e.g., anti-H4R3me2a)
-
Protein A/G magnetic beads or sepharose
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target genomic loci
Procedure:
-
Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium and incubating.[22]
-
Quench the cross-linking reaction with glycine.
-
Harvest the cells, lyse them to release the nuclei, and then lyse the nuclei.
-
Shear the chromatin to an average size of 200-1000 bp by sonication or enzymatic digestion.[22]
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin with the specific antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating in the presence of NaCl and treat with proteinase K to digest proteins.
-
Purify the immunoprecipitated DNA.
-
-
Analysis:
Mass Spectrometry for Histone PTM Analysis
Mass spectrometry (MS) provides a comprehensive and unbiased method for identifying and quantifying a wide range of histone PTMs simultaneously.[1][21][23][24]
Materials:
-
Purified histones from MS023-treated cells
-
Chemical derivatization reagents (e.g., propionic anhydride)
-
Trypsin
-
Nano-flow liquid chromatography (nLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap)
-
Data analysis software
Procedure:
-
Histone Extraction and Preparation:
-
Isolate nuclei from cells and extract histones, often using an acid extraction method.[23]
-
Purify the histones.
-
-
Derivatization and Digestion (Bottom-up approach):
-
Chemically derivatize the histones (e.g., with propionic anhydride) to neutralize the positive charge of unmodified and monomethylated lysines.[1]
-
Digest the histones into peptides using trypsin.[1]
-
Perform a second derivatization step on the newly generated peptide N-termini to improve chromatographic separation.[1]
-
-
nLC-MS/MS Analysis:
-
Data Analysis:
-
Identify the peptides and their modifications by searching the MS/MS spectra against a histone protein database.
-
Quantify the relative abundance of different PTMs by measuring the area under the curve for each peptide species.[24]
-
Compare the PTM profiles of MS023-treated samples to control samples.
-
References
- 1. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis [jove.com]
- 2. MS023 | Structural Genomics Consortium [thesgc.org]
- 3. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. MS023 (hydrochloride) - Applications - CAT N°: 18361 [bertin-bioreagent.com]
- 8. MS023 | Histone Methyltransferase | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Histone western blot protocol | Abcam [abcam.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. Histone Modification [labome.com]
- 19. epigenome-noe.net [epigenome-noe.net]
- 20. bosterbio.com [bosterbio.com]
- 21. Analytical Techniques for Histone PTMs - Creative Proteomics [creative-proteomics.com]
- 22. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Histone PTMs Profiling via High-Resolution Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 24. A practical guide for analysis of histone post-translational modifications by mass spectrometry: Best practices and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Investigating the Function of PRMT1 with MS023 Dihydrochloride (B599025)
This guide provides a comprehensive overview of Protein Arginine Methyltransferase 1 (PRMT1), its multifaceted functions, and the use of the potent inhibitor MS023 dihydrochloride as a chemical probe to elucidate its mechanisms. This document details the biochemical and cellular activities of MS023, outlines key experimental protocols, and visualizes the complex signaling pathways regulated by PRMT1.
Core Concepts: PRMT1 and the Chemical Probe MS023
Protein Arginine Methyltransferase 1 (PRMT1)
Protein Arginine Methyltransferase 1 (PRMT1) is a pivotal enzyme that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[1][2] As the primary Type I PRMT in mammals, it is responsible for the majority of asymmetric dimethylarginine (ADMA) formation.[2] This post-translational modification is a critical regulatory mechanism in a vast number of cellular processes.
Key Functions of PRMT1:
-
Transcriptional Regulation: PRMT1 methylates histone H4 at arginine 3 (H4R3me2a), a mark associated with transcriptional activation.[2][3][4] It also modifies various transcription factors and coactivators to regulate gene expression.[2][5][6]
-
RNA Processing: It plays a crucial role in RNA metabolism, including pre-mRNA splicing, by methylating RNA-binding proteins (RBPs), particularly those with RGG/RG motifs.[3][4][5][7]
-
DNA Damage Response (DDR): PRMT1 is a key regulator of the DDR pathway, methylating proteins such as MRE11 and BRCA1 to orchestrate DNA repair and maintain genomic stability.[2][3][5]
-
Signal Transduction: The enzyme modulates numerous signaling pathways, including the EGFR, Wnt, and JAK/STAT3 pathways, influencing cell proliferation, differentiation, and survival.[3][5][8][9][10]
Due to its extensive involvement in fundamental cellular activities, the dysregulation of PRMT1 has been implicated in a variety of human diseases, most notably cancer, where its overexpression often correlates with poor prognosis.[5][9][11][12][13]
This compound: A Potent and Selective Type I PRMT Inhibitor
MS023 is a potent, selective, and cell-active small molecule inhibitor developed as a chemical probe for studying Type I PRMTs.[1][12][14][15] It exhibits high potency for PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, while remaining inactive against Type II and Type III PRMTs and other epigenetic modifiers.[1][14] Its mechanism of action involves binding to the peptide substrate-binding site in a manner that is noncompetitive with both the SAM cofactor and the peptide substrate.[1] A structurally similar but biologically inactive analog, MS094, serves as an ideal negative control for experiments.[1][12]
Quantitative Data on MS023 Activity
The efficacy of MS023 has been quantified in both biochemical and cellular assays, providing a clear profile of its inhibitory action.
Table 1: Biochemical Inhibitory Activity of MS023 Against Type I PRMTs
| Target | IC₅₀ (nM) |
| PRMT1 | 30 ± 9 [1] |
| PRMT3 | 119 ± 14[1] |
| PRMT4 (CARM1) | 83 ± 10[1] |
| PRMT6 | 4 ± 0.5[1] |
| PRMT8 | 5 ± 0.1[1] |
Table 2: Cellular Inhibitory Activity of MS023
| Cell Line | Target Pathway/Marker | Cellular IC₅₀ (nM) | Assay Duration |
| MCF7 | PRMT1 Activity (H4R3me2a reduction) | 9 ± 0.2[1] | 48 hours[1] |
| HEK293 | PRMT6 Activity (H3R2me2a reduction) | 56 ± 7[15] | 20 hours[15] |
Table 3: Cellular Consequences of PRMT1 Inhibition by MS023
| Cellular Process | Observed Effect | Cell Models |
| Global Arginine Methylation | Potent decrease in asymmetric dimethylation (ADMA); concurrent increase in monomethylation (MMA) and symmetric dimethylation (SDMA).[1][5] | MCF7[1][5] |
| RNA Splicing | Impaired splicing, leading to intron retention and formation of DNA:RNA hybrids (R-loops).[7][16][17] | SCLC cell lines[7][16][17] |
| DNA Damage | Accumulation of DNA double-strand breaks (DSBs), indicated by increased γH2AX foci.[7][16][18] | SCLC, ccRCC cell lines[7][16][18] |
| Cell Cycle | Induction of cell cycle arrest.[18] | ccRCC cell lines[18] |
| Cell Proliferation | Potent inhibition of cell growth and clonogenic survival.[12][16][18] | Breast cancer, SCLC, ccRCC cell lines[12][16][18] |
| Gene Expression | Downregulation of EGFR and Wnt signaling pathway components.[10] | Breast cancer cell lines[10] |
Visualizing PRMT1 Pathways and Experimental Workflows
Signaling Pathways and Mechanisms
Experimental Workflows
Detailed Experimental Protocols
PRMT Biochemical Scintillation Proximity Assay (SPA)
This assay quantifies the enzymatic activity of PRMTs by measuring the transfer of a tritiated methyl group to a peptide substrate.[14]
Principle: A tritiated methyl group from S-adenosyl-L-methionine ([³H]-SAM) is transferred by PRMT1 to a biotinylated peptide substrate. The [³H]-methylated biotin-peptide is captured by streptavidin-coated scintillant beads in a microplate. The proximity of the ³H isotope to the scintillant emits light, which is measured as counts per minute (CPM).
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing the PRMT1 enzyme, the biotinylated peptide substrate (e.g., derived from histone H4), and non-tritiated SAM.
-
Inhibitor Addition: Add varying concentrations of MS023 or DMSO control to the reaction wells.
-
Initiation: Start the reaction by adding [³H]-SAM. Incubate at the optimal temperature (e.g., 30°C) for a defined period, ensuring the reaction is within the linear range.
-
Termination: Stop the reaction by adding a stop solution (e.g., containing non-biotinylated substrate and SAH).
-
Detection: Add streptavidin-coated SPA beads to the wells. The beads will capture the biotinylated peptides.
-
Measurement: After an incubation period to allow for bead settling, measure the radioactivity using a microplate scintillation counter.
-
Analysis: Calculate the percent inhibition at each MS023 concentration relative to the DMSO control and determine the IC₅₀ value by nonlinear regression.
Cellular PRMT1 Activity Assay via Western Blot
This protocol assesses the ability of MS023 to inhibit PRMT1 activity within a cellular context by measuring the levels of a specific methylation mark, H4R3me2a.[1][12]
Cell Line: MCF7 cells are recommended due to their high basal levels of H4R3me2a.[1][19]
Methodology:
-
Cell Culture: Plate MCF7 cells in 12-well plates and grow to approximately 40-50% confluency.
-
Treatment: Treat cells with a serial dilution of MS023 (e.g., 0-1000 nM), MS094 (negative control), or DMSO (vehicle control) for 48 hours.
-
Cell Lysis:
-
Wash cells with PBS and lyse them in 100 µL of total lysis buffer (20 mM Tris-HCl pH 8, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl₂, 0.5% TritonX-100, 12.5 U/mL benzonase, and protease inhibitors).[1]
-
Incubate for 3 minutes at room temperature, then add SDS to a final concentration of 1% to denature proteins.[1]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein lysate (e.g., 15-20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for asymmetric dimethyl-Histone H4 Arginine 3 (H4R3me2a).
-
Incubate with a primary antibody for a loading control, such as total Histone H4 or β-actin.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. Normalize the H4R3me2a signal to the total Histone H4 signal.
-
Plot the normalized data against the log of MS023 concentration and fit a dose-response curve to calculate the cellular IC₅₀.
-
Immunofluorescence for DNA Damage (γH2AX Foci)
This method visualizes and quantifies DNA double-strand breaks (DSBs) following treatment with MS023.
Principle: The phosphorylation of histone variant H2AX on Serine 139 (γH2AX) is one of the earliest events following the formation of a DSB. An antibody specific to γH2AX can be used to detect these sites as distinct nuclear foci.
Methodology:
-
Cell Culture and Treatment: Grow cells (e.g., SCLC cell lines H446, H1048) on glass coverslips. Treat with MS023 (e.g., 1 µM for 48 hours) or a positive control like ionizing radiation (IR, e.g., 2 Gy).[16]
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBST) for 1 hour to reduce non-specific antibody binding.
-
Antibody Staining:
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji). Analyze a minimum of 100-300 cells per condition.
-
Conclusion and Future Directions
This compound has proven to be an indispensable chemical tool for dissecting the complex functions of PRMT1. Its high potency and selectivity allow for precise interrogation of PRMT1-dependent processes. Investigations using MS023 have solidified the role of PRMT1 as a master regulator of gene expression, RNA metabolism, and the DNA damage response.
The finding that PRMT1 inhibition with MS023 impairs RNA splicing and the DDR, leading to an accumulation of DNA damage, is particularly significant.[7][16][18] This provides a strong mechanistic rationale for its therapeutic potential, especially in oncology. The observed synergy between MS023 and DNA-damaging agents like cisplatin, PARP inhibitors, and ionizing radiation opens a promising avenue for combination therapies aimed at overcoming treatment resistance in aggressive cancers like SCLC.[7][8][16] Future research should continue to explore these therapeutic combinations in preclinical and clinical settings, further defining the role of PRMT1 in disease and validating it as a high-value therapeutic target.
References
- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Activity, and Function of PRMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT1 in Health and Disease: Emerging Perspectives From Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. PRMT1 - Wikipedia [en.wikipedia.org]
- 12. MS023 | Structural Genomics Consortium [thesgc.org]
- 13. PRMT1 in Health and Disease: Emerging Perspectives From Molecular Mechanisms to Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
An In-depth Technical Guide to the Inhibitory Effects of MS023 on PRMT6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein arginine methyltransferase 6 (PRMT6) is a type I arginine methyltransferase that plays a critical role in various cellular processes, including transcriptional regulation, DNA repair, and signal transduction.[1][2] It catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, with a key substrate being histone H3 at arginine 2 (H3R2me2a).[1][3] Aberrant PRMT6 activity has been implicated in several diseases, particularly cancer, making it an attractive therapeutic target.[1][2][4] MS023 is a potent and selective, cell-active small molecule inhibitor of type I PRMTs, exhibiting particularly high potency against PRMT6.[5][6][7] This document provides a comprehensive technical overview of the inhibitory effects of MS023 on PRMT6, including quantitative biochemical and cellular data, detailed experimental methodologies, and visualizations of key pathways and mechanisms.
Quantitative Data Summary
The inhibitory activity of MS023 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Biochemical Potency of MS023 Against Type I PRMTs
| Target | IC50 (nM) | Reference(s) |
| PRMT6 | 4 ± 0.5 | [5] |
| PRMT1 | 30 ± 9 | [5] |
| PRMT3 | 119 ± 14 | [5] |
| PRMT4 (CARM1) | 83 ± 10 | [5] |
| PRMT8 | 5 ± 0.1 | [5] |
IC50 values represent the concentration of MS023 required to inhibit 50% of the enzyme's activity in a cell-free assay.
Table 2: Cellular Potency of MS023
| Target Pathway | Cell Line | Cellular IC50 (nM) | Target Mark | Reference(s) |
| PRMT6 Activity | HEK293 (overexpressing PRMT6) | 56 ± 7 | H3R2me2a | [6][7][8] |
| PRMT1 Activity | MCF7 | 9 ± 0.2 | H4R3me2a | [5][6] |
Cellular IC50 values represent the concentration of MS023 required to reduce the level of the specific histone methylation mark by 50% in cultured cells.
Table 3: Selectivity Profile of MS023
| Enzyme Class | Activity | Concentration Tested | Reference(s) |
| Type II PRMTs | Inactive | Up to 10 µM | [5][6] |
| Type III PRMTs | Inactive | Up to 10 µM | [5][6] |
| Protein Lysine Methyltransferases (PKMTs) | Inactive | Up to 10 µM | [5][6] |
| DNA Methyltransferases (DNMTs) | Inactive | Up to 10 µM | [5][6] |
| Histone Lysine Demethylases | Inactive | Up to 10 µM | [5] |
MS023 demonstrates high selectivity for type I PRMTs over other classes of epigenetic modifying enzymes.
Mechanism of Action
Studies have revealed that MS023 is a non-competitive inhibitor of PRMT6 with respect to both the methyl donor, S-adenosyl-L-methionine (SAM), and the peptide substrate.[5] A co-crystal structure of MS023 in complex with PRMT6 confirmed that the inhibitor binds to the substrate-binding site of the enzyme.[5][9] This binding mode prevents the substrate from accessing the active site, thereby inhibiting the methyltransferase activity of PRMT6. The ethylenediamino group of MS023 acts as an arginine mimetic, which is a critical feature for its interaction with type I PRMTs.[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory effects of MS023 on PRMT6.
In Vitro PRMT Biochemical Inhibition Assay (Scintillation Proximity Assay)
This assay quantifies the enzymatic activity of PRMTs by measuring the transfer of a tritiated methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a biotinylated peptide substrate.
-
Reagents and Materials:
-
Recombinant human PRMT6 enzyme
-
Biotinylated peptide substrate (e.g., biotin-histone H3 peptide)
-
[³H]-SAM (tritiated S-adenosyl-L-methionine)
-
Non-tritiated SAM
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM DTT)
-
Streptavidin-coated SPA beads
-
Microplate scintillation counter
-
MS023 and DMSO (vehicle control)
-
-
Procedure:
-
Prepare serial dilutions of MS023 in DMSO.
-
In a microplate, add the assay buffer, PRMT6 enzyme, and the biotinylated peptide substrate.
-
Add the diluted MS023 or DMSO to the wells.
-
Initiate the reaction by adding a mixture of [³H]-SAM and non-tritiated SAM.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop buffer containing an excess of non-tritiated SAM.
-
Add streptavidin-coated SPA beads to the wells. The biotinylated and [³H]-methylated peptide will bind to the beads.
-
Incubate to allow for binding.
-
Measure the radioactivity using a microplate scintillation counter. The signal is proportional to the amount of methylated peptide.
-
Calculate the percent inhibition for each concentration of MS023 and determine the IC50 value by fitting the data to a dose-response curve.[6]
-
Cellular PRMT6 Activity Assay (Western Blotting)
This method assesses the ability of MS023 to inhibit PRMT6 activity within a cellular context by measuring the levels of a specific histone methylation mark (H3R2me2a).[10]
-
Reagents and Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmid encoding FLAG-tagged PRMT6
-
Transfection reagent
-
MS023 and DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3R2me2a, anti-total Histone H3, anti-FLAG
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Seed HEK293 cells in multi-well plates.
-
Transfect the cells with the FLAG-tagged PRMT6 expression plasmid using a suitable transfection reagent. A catalytically inactive mutant (e.g., V86K/D88A) can be used as a negative control.[10]
-
After a few hours, replace the medium with fresh medium containing various concentrations of MS023 or DMSO.
-
Incubate the cells for a specified period (e.g., 20-24 hours).[5][10]
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies (anti-H3R2me2a and anti-total Histone H3 as a loading control). The anti-FLAG antibody can be used to confirm the expression of the transfected PRMT6.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for H3R2me2a and normalize them to the total Histone H3 levels.
-
Calculate the cellular IC50 value by plotting the normalized H3R2me2a levels against the concentration of MS023.[10][11]
-
Visualizations
PRMT6 Signaling and Inhibition by MS023
The following diagram illustrates the basic enzymatic function of PRMT6 and how MS023 interferes with this process.
Caption: Mechanism of PRMT6 inhibition by MS023.
Experimental Workflow for Cellular Activity Assay
This diagram outlines the key steps in the cellular assay to determine the potency of MS023.
Caption: Workflow for determining the cellular IC50 of MS023.
Logical Relationship of PRMT6, MS023, and Downstream Effects
This diagram shows the logical flow from PRMT6 activity to its downstream consequences and how MS023 intervenes.
Caption: The impact of MS023 on the PRMT6 signaling cascade.
Conclusion
MS023 is a well-characterized, potent, and selective inhibitor of type I PRMTs, with exceptional activity against PRMT6. Its ability to effectively reduce PRMT6-mediated histone methylation in cellular models underscores its value as a chemical probe for investigating the biological roles of PRMT6. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of epigenetics, cancer biology, and drug discovery who are interested in targeting PRMT6. The availability of a structurally similar, inactive control compound, MS094, further enhances the utility of MS023 for rigorous chemical biology studies.[5]
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The methyltransferase PRMT6 attenuates antiviral innate immunity by blocking TBK1–IRF3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Emerging Role of PRMT6 in Cancer [frontiersin.org]
- 5. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. xcessbio.com [xcessbio.com]
- 9. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases (Journal Article) | OSTI.GOV [osti.gov]
- 10. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 11. MS023 | Structural Genomics Consortium [thesgc.org]
MS023 Dihydrochloride: A Potent Type I PRMT Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
MS023 dihydrochloride (B599025) is a potent, selective, and cell-permeable small molecule inhibitor of Type I protein arginine methyltransferases (PRMTs). Its ability to modulate the epigenetic landscape by inhibiting arginine methylation has positioned it as a valuable tool in cancer research. This document provides a comprehensive overview of MS023's mechanism of action, its applications in various cancer models, and detailed experimental protocols for its use. Quantitative data are summarized for clarity, and key cellular pathways and experimental workflows are visualized to facilitate understanding.
Introduction to MS023 Dihydrochloride
MS023 is a chemical probe that selectively targets the active site of Type I PRMTs, which are responsible for asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1] This family of enzymes, particularly PRMT1 and PRMT6, is frequently overexpressed in various cancers, contributing to oncogenesis through the regulation of gene transcription, RNA processing, and DNA damage repair.[1][2] By inhibiting these enzymes, MS023 disrupts these critical cellular processes, leading to anti-proliferative effects and sensitizing cancer cells to conventional therapies.[3][4]
Mechanism of Action
MS023 functions as a non-competitive inhibitor with respect to both the cofactor S-adenosylmethionine (SAM) and the peptide substrate.[2] A crystal structure of PRMT6 in complex with MS023 has revealed that it binds to the substrate-binding site.[1][2] This binding prevents the transfer of a methyl group from SAM to arginine residues on protein substrates. The primary molecular consequence of MS023 treatment is a global reduction in asymmetric dimethylarginine (ADMA) levels, including on key histone marks like H4R3me2a (a substrate of PRMT1) and H3R2me2a (a substrate of PRMT6).[5][6][7] Interestingly, inhibition of asymmetric dimethylation by MS023 leads to a concurrent increase in monomethylation and symmetric dimethylation of arginine residues.[2]
Signaling Pathway: MS023-Induced DNA Damage and Cell Cycle Arrest
Quantitative Data Summary
The following tables summarize the inhibitory activity of MS023 against various PRMTs and in different cellular contexts.
Table 1: In Vitro Enzymatic Inhibitory Activity of MS023
| Target PRMT | IC50 (nM) |
| PRMT1 | 30[5][6][8][9][10] |
| PRMT3 | 119[5][6][8][9][10] |
| PRMT4 (CARM1) | 83[5][6][8][9][10] |
| PRMT6 | 4[5][6][8][9][10] |
| PRMT8 | 5[5][6][8][9][10] |
Table 2: Cellular Inhibitory Activity of MS023
| Cell Line | Target | Cellular IC50 (nM) |
| MCF7 (Breast Cancer) | H4R3me2a Reduction | 9[5][6][7] |
| HEK293 (Embryonic Kidney) | H3R2me2a Reduction | 56[5][6][7] |
Table 3: In Vivo Efficacy of MS023 in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Outcome |
| Small Cell Lung Cancer | H82 Cell Line Xenograft | 80 mg/kg, i.p. | Significant delay in tumor growth[4] |
| Colon Cancer | HT-29 Xenograft | 15 and 30 mg/kg, 2 doses/week | Significant delay of tumor growth[11] |
| Clear Cell Renal Cell Carcinoma | RCC243 & 786-0 Xenografts | 80 mg/kg, i.p., 3 days on/4 days off | Suppression of tumor growth[12] |
| Triple-Negative Breast Cancer | MDA-MB-468 Xenograft | 60 mg/kg, daily | Significantly reduced tumor growth[13] |
| Acute Lymphoblastic Leukemia | MLL-r ALL | 160 mg/kg, i.p. (in combination) | Extended survival of leukemic mice[6][7] |
Applications in Cancer Research
Small Cell Lung Cancer (SCLC)
In SCLC, MS023 has demonstrated significant synergy with standard-of-care DNA-damaging agents like cisplatin (B142131) and etoposide, as well as with PARP inhibitors such as talazoparib.[3][4] The cytotoxicity of MS023 in SCLC cell lines correlates with the expression levels of PRMT1.[4] Mechanistically, MS023 impairs RNA splicing, leading to the accumulation of DNA:RNA hybrids (R-loops) and subsequent DNA double-strand breaks (DSBs).[3][4] This inherent DNA damage sensitizes the cancer cells to further insult from chemotherapy or radiation.
Colon Cancer
MS023 has been shown to induce differentiation in colon cancer cells.[11] In the HT-29 colon cancer cell line, MS023 treatment led to a moderate increase in alkaline phosphatase (ALP) activity, a marker of differentiation, and significantly delayed cell proliferation with a GI50 of 2.3 µM.[11] In vivo studies using HT-29 xenografts showed that MS023 significantly inhibited tumor growth.[11]
Clear Cell Renal Cell Carcinoma (ccRCC)
A screen of epigenetic chemical probes identified MS023 as a potent anti-tumorigenic agent in ccRCC.[12] The anti-proliferative effects were specifically attributed to the inhibition of PRMT1. Further investigation revealed that MS023 treatment or PRMT1 knockdown impairs the cell cycle and DNA damage repair pathways in ccRCC cells.[12]
Triple-Negative Breast Cancer (TNBC)
In TNBC, MS023 exhibits anti-growth activity, and the cellular response is linked to the activation of interferon pathways.[13] Treatment with MS023 in sensitive TNBC cell lines leads to a dose-dependent decrease in ADMA levels.[13] In vivo, MS023 was well-tolerated and significantly reduced tumor growth in an MDA-MB-468 xenograft model.[13]
Experimental Protocols
In Vitro PRMT Enzymatic Assay (Scintillation Proximity Assay)
This assay is used to determine the IC50 values of MS023 against purified PRMT enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the specific PRMT enzyme, a biotinylated peptide substrate (e.g., histone H4 peptide for PRMT1), and S-[3H-methyl]-adenosyl-L-methionine (3H-SAM) in an appropriate reaction buffer.
-
Compound Addition: Add varying concentrations of MS023 or DMSO (vehicle control) to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1 hour).
-
Stopping the Reaction: Terminate the reaction by adding a stop solution.
-
Signal Detection: Transfer the reaction mixture to a streptavidin-coated scintillation plate. The biotinylated peptide captures the incorporated 3H-methyl group, bringing it in proximity to the scintillant, which emits light.
-
Data Analysis: Measure the radioactivity using a microplate scintillation counter. Calculate the percent inhibition for each MS023 concentration and determine the IC50 value by fitting the data to a dose-response curve.[5][8]
Western Blotting for Cellular Arginine Methylation
This protocol is used to assess the effect of MS023 on cellular protein methylation.
-
Cell Treatment: Culture cancer cells (e.g., MCF7, HEK293) and treat with various concentrations of MS023 (e.g., 1-1000 nM) or DMSO for a specified duration (e.g., 24-48 hours).[2][6][7]
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the methylation mark of interest (e.g., anti-ADMA, anti-H4R3me2a) and a loading control (e.g., anti-β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative change in methylation levels upon MS023 treatment.
Experimental Workflow: From Target Identification to In Vivo Validation
Conclusion
This compound is a powerful research tool for investigating the role of Type I PRMTs in cancer biology. Its high potency and selectivity, combined with its demonstrated efficacy in a range of preclinical cancer models, underscore its potential as a lead compound for the development of novel epigenetic therapies. The ability of MS023 to sensitize cancer cells to DNA-damaging agents highlights a promising therapeutic strategy that warrants further investigation. This guide provides a foundational resource for researchers aiming to leverage MS023 in their cancer research endeavors.
References
- 1. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MS023 | Histone Methyltransferase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MS023, PRMT Inhibitor - CD BioSciences [celluars.com]
- 11. PRMT1 inhibition induces differentiation of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PRMT inhibition induces a viral mimicry response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of MS023 Dihydrochloride in Neurobiology Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MS023 dihydrochloride (B599025) is a potent, selective, and cell-active small molecule inhibitor of Type I Protein Arginine Methyltransferases (PRMTs). This family of enzymes plays a critical role in regulating numerous cellular processes through the methylation of arginine residues on histone and non-histone proteins. In the field of neurobiology, the dysregulation of arginine methylation is increasingly implicated in the pathogenesis of severe neurodegenerative diseases. MS023 has emerged as an indispensable chemical probe for elucidating the function of Type I PRMTs in these disease contexts, particularly in models of Amyotrophic Lateral Sclerosis (ALS), Frontotemporal Dementia (FTD), and in the regulation of fundamental processes like RNA splicing. This guide provides a comprehensive overview of MS023's mechanism of action, its application in neurobiology, quantitative data on its activity, and detailed experimental protocols.
Core Mechanism of Action
Protein arginine methylation is a crucial post-translational modification where methyl groups are transferred to arginine residues on substrate proteins. This process is catalyzed by a family of enzymes called PRMTs, which are classified into three types. Type I PRMTs (PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8) catalyze both monomethylation (MMA) and asymmetric dimethylation (ADMA) of arginine residues.[1]
MS023 acts as a potent and highly selective inhibitor of this Type I family. It binds to the substrate-binding site of these enzymes, preventing them from methylating their target proteins.[1] A key consequence of Type I PRMT inhibition by MS023 is a global reduction in cellular levels of ADMA. Interestingly, this leads to a concurrent increase in the levels of MMA and symmetric dimethylation (SDMA), a modification catalyzed by Type II PRMTs.[1] This shift in the cellular methylation landscape is a critical aspect of its biological effect.[1]
Data Presentation: Potency and Cellular Activity
The efficacy of MS023 is demonstrated by its low nanomolar inhibitory concentrations against its target enzymes and its potent effects within cellular models.
Table 1: In Vitro Inhibitory Potency of MS023 Against Type I PRMTs
| Target Enzyme | IC50 (nM) |
| PRMT1 | 30 |
| PRMT3 | 119 |
| PRMT4 (CARM1) | 83 |
| PRMT6 | 4 - 8 |
| PRMT8 | 5 - 8 |
| (Data sourced from multiple references, slight variations exist between studies)[2][3][4] |
MS023 exhibits high selectivity, showing no significant activity against Type II (PRMT5, PRMT9) or Type III (PRMT7) enzymes, nor against a wide panel of protein lysine (B10760008) and DNA methyltransferases at concentrations up to 10 µM.[1]
Table 2: Cellular Activity of MS023
| Cellular Marker/Assay | Cell Line | IC50 (nM) |
| Reduction of H4R3me2a (Histone H4 Arg 3) | MCF7 | 9 |
| Reduction of H3R2me2a (Histone H3 Arg 2) | HEK293 | 56 |
| (Data sourced from MedchemExpress and Eram et al., 2016)[1][2] |
These data underscore MS023's utility as a tool that is both potent in biochemical assays and highly effective at engaging its targets within a cellular environment.
Role in Neurobiology Research
C9orf72-Associated ALS and FTD
The most significant application of MS023 in neurobiology has been in studying the pathogenesis of C9orf72-associated ALS and FTD. A hexanucleotide repeat expansion in the C9orf72 gene leads to the production of toxic dipeptide repeat (DPR) proteins through repeat-associated non-AUG (RAN) translation.[5][6] The arginine-containing DPRs, poly-Glycine-Arginine (polyGR) and poly-Proline-Arginine (polyPR), are particularly toxic to neurons.[7]
Groundbreaking research has shown that Type I PRMTs asymmetrically dimethylate these arginine-rich DPRs.[7] This modification is critical for their cytotoxicity. The inhibition of Type I PRMTs with MS023 has been demonstrated to protect against polyGR and polyPR toxicity in neuronal cell models.[5][7] When cells were challenged with pre-methylated polyGR peptides, MS023 was unable to rescue the toxic effects, confirming that its protective mechanism is dependent on preventing the methylation of these toxic proteins.[5]
Regulation of RNA Splicing and RNA-Binding Proteins
Arginine methylation is a key regulator of RNA-binding proteins (RBPs), influencing their function, localization, and interaction with RNA. PRMT1 is a major methyltransferase for a large number of RBPs.[8] Inhibition of PRMT1 activity with MS023 has been shown to impair mRNA splicing, leading to intron retention and the accumulation of DNA:RNA hybrids (R-loops), which can cause DNA damage.[8][9] Given that defects in RNA processing are a central theme in many neurodegenerative diseases, including ALS, MS023 serves as a critical tool to probe the consequences of altered RBP methylation in these conditions.[10]
Stress Granule Dynamics
Stress granules (SGs) are membraneless organelles that form in response to cellular stress and are deeply implicated in neurodegeneration.[11][12] The assembly and disassembly of SGs are regulated by numerous RBPs, many of which are substrates for PRMTs. The arginine methylation of SG components can influence their phase separation properties and recruitment into these granules. While direct studies extensively detailing MS023's effect on SG dynamics in neurodegenerative models are emerging, its established role in modulating RBP function makes it a valuable compound for investigating how arginine methylation impacts the pathological, persistent SGs seen in diseases like ALS.[13]
Tau Pathology in Alzheimer's Disease
The microtubule-associated protein Tau is a key player in Alzheimer's disease (AD), where its hyperphosphorylated form aggregates into neurofibrillary tangles.[14] Tau is also subject to other post-translational modifications, including arginine methylation.[15] For instance, the Type I enzyme PRMT8 has been shown to interact with Tau and promote its phosphorylation.[16][17] While arginine methylation of Tau is known to occur in both healthy and pathological states, the precise role of specific Type I PRMTs and the therapeutic potential of their inhibition in Tauopathies are still areas of active investigation.[14][15] MS023 provides a means to explore how pan-Type I PRMT inhibition affects Tau metabolism, aggregation, and toxicity.
Experimental Protocols
Protocol: Western Blot Analysis of Cellular Arginine Methylation
This protocol is designed to assess the effect of MS023 on global and specific arginine methylation marks in cultured neuronal cells.
-
Cell Culture and Treatment: Plate neuronal cells (e.g., SH-SY5Y, NSC-34) at a desired density. Allow cells to adhere overnight. Treat cells with varying concentrations of MS023 (e.g., 1 nM to 1000 nM) or a vehicle control (e.g., DMSO) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies. Key antibodies include:
-
Anti-pan-Asymmetric Dimethyl Arginine (ADMA)
-
Anti-pan-Symmetric Dimethyl Arginine (SDMA)
-
Anti-pan-Monomethyl Arginine (MMA)
-
Antibodies for specific marks (e.g., anti-H4R3me2a)
-
A loading control antibody (e.g., anti-β-actin, anti-GAPDH, or anti-Histone H3).
-
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film. Quantify band intensity using software like ImageJ.
Protocol: Cell Viability Assay for Neuroprotection
This protocol assesses the ability of MS023 to protect against DPR-induced toxicity in a neuronal cell line.
-
Cell Plating: Seed NSC-34 cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere and differentiate if necessary.
-
Compound Preparation: Prepare solutions of toxic peptide (e.g., GR₁₅) and MS023 at various concentrations.
-
Treatment: Co-treat the cells with a fixed concentration of the toxic peptide (e.g., 3 µM GR₁₅) and a dose-response curve of MS023 (e.g., 0.1 µM to 10 µM). Include controls for vehicle only, peptide only, and MS023 only.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Viability Measurement:
-
Metabolic Assay (e.g., MTS/MTT): Add the MTS or MTT reagent to each well according to the manufacturer's instructions.[18] Incubate for 1-4 hours. Read the absorbance at the appropriate wavelength. Cell viability is proportional to the colorimetric signal.
-
Cytotoxicity Assay (e.g., LDH Release): Collect a small aliquot of the culture medium from each well.[19] Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit. Cytotoxicity is proportional to the LDH activity.
-
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the percent viability or toxicity against the concentration of MS023 to determine the EC₅₀ of its protective effect.
Conclusion and Future Directions
MS023 dihydrochloride is a foundational tool for investigating the role of Type I PRMTs in neurobiology. Its high potency and selectivity have been instrumental in establishing a causal link between the arginine methylation of toxic DPRs and the pathology of C9orf72-ALS/FTD, highlighting a promising therapeutic avenue. Future research will likely focus on leveraging MS023 and next-generation inhibitors to further dissect the role of arginine methylation in other neurodegenerative contexts, such as in Tauopathies and diseases characterized by defects in RNA processing and stress granule dynamics. The continued application of this powerful chemical probe will undoubtedly deepen our understanding of the epigenetic and post-translational mechanisms that underpin neuronal health and disease.
References
- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Type I PRMT Inhibition Protects Against C9ORF72 Arginine-Rich Dipeptide Repeat Toxicity [frontiersin.org]
- 6. How villains are made: The translation of dipeptide repeat proteins in C9ORF72-ALS/FTD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C9orf72-mediated ALS and FTD: multiple pathways to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stress granule formation helps to mitigate neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stress granules: emerging players in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. The Role and Pathogenesis of Tau Protein in Alzheimer’s Disease [mdpi.com]
- 15. Methylation as a key regulator of Tau aggregation and neuronal health in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tau-binding protein PRMT8 facilitates vacuole degeneration in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
Methodological & Application
Application Notes and Protocols for MS023 Dihydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS023 dihydrochloride (B599025) is a potent, selective, and cell-active small molecule inhibitor of human type I protein arginine methyltransferases (PRMTs).[1][2][3][4][5][6] This class of enzymes, which includes PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, catalyzes the mono- and asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][3][7] The aberrant activity of type I PRMTs has been implicated in various diseases, most notably cancer, making them attractive targets for therapeutic development.[3][7]
MS023 exhibits high potency and selectivity for type I PRMTs over type II and III PRMTs, as well as other epigenetic modifiers like protein lysine (B10760008) methyltransferases (PKMTs) and DNA methyltransferases (DNMTs).[1][2][3][8] Its mechanism of action involves binding to the substrate binding site of the PRMTs.[1][3] In cellular contexts, MS023 effectively reduces levels of asymmetric arginine dimethylation, particularly on histone H4 at arginine 3 (H4R3me2a) and histone H3 at arginine 2 (H3R2me2a).[1][2][8] Concurrently, it has been observed to increase the levels of monomethylated arginine (MMA) and symmetric dimethylated arginine (SDMA).[1][3]
These application notes provide a comprehensive guide for utilizing MS023 dihydrochloride in cell culture experiments, including its mechanism of action, protocols for key assays, and expected outcomes.
Data Presentation
Biochemical Potency of MS023 Against Type I PRMTs
| PRMT Isoform | IC50 (nM) |
| PRMT1 | 30[2][4][5][8][9] |
| PRMT3 | 119[2][4][5][8][9] |
| PRMT4 (CARM1) | 83[2][4][5][8][9] |
| PRMT6 | 4[2][4][5][8][9] |
| PRMT8 | 5[2][4][5][8][9] |
Cellular Activity of MS023
| Cell Line | Target Mark | Cellular IC50 (nM) | Reference |
| MCF7 | H4R3me2a | 9 | [2][8] |
| HEK293 | H3R2me2a | 56 | [2][8] |
Signaling Pathway
The diagram below illustrates the effect of MS023 on protein arginine methylation. MS023 specifically inhibits Type I PRMTs, leading to a decrease in asymmetrically dimethylated arginine (ADMA) on histone and non-histone proteins. This inhibition can impact downstream cellular processes such as gene transcription and signal transduction.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[10]
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Based on the molecular weight of the specific batch of this compound (check the certificate of analysis, ~360.32 g/mol ), calculate the volume of DMSO required to prepare a high-concentration stock solution (e.g., 10 mM or 57 mg/mL).[6][10]
-
Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex or gently sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[5] For monthly use, -20°C is sufficient.[5]
Note: Use fresh DMSO as moisture can reduce solubility.[2][10]
General Cell Treatment Protocol
This workflow outlines the basic steps for treating cultured cells with MS023.
Western Blot Analysis of Histone Arginine Methylation
Objective: To assess the effect of MS023 on the levels of asymmetrically dimethylated histone marks (e.g., H4R3me2a, H3R2me2a).
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-H4R3me2a, anti-H3R2me2a, anti-total Histone H3, anti-total Histone H4, anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H4R3me2a, diluted 1:1000) overnight at 4°C.[11]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the methylation mark to the corresponding total histone or loading control.
-
Expected Outcome: A dose-dependent decrease in the levels of H4R3me2a and H3R2me2a should be observed in cells treated with MS023 compared to the DMSO control.[1][7][11]
Cell Proliferation Assay
Objective: To evaluate the effect of MS023 on cell growth and viability.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
MS023 stock solution
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or a fluorescence-based DNA dye).
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3000 cells/well).[2]
-
Allow cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of MS023 in complete culture medium. Include a DMSO-only control.
-
Remove the old medium and add 100 µL of the treatment media to the respective wells.
-
-
Incubation:
-
Assay:
-
Follow the manufacturer's protocol for the chosen cell proliferation assay. For example, for a WST-1 assay, add 10 µL of the WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the results to determine the GI50 (concentration for 50% growth inhibition).
-
Expected Outcome: MS023 may inhibit cell growth at higher concentrations (e.g., >1 µM), although the effect can be cell-line dependent.[1] Some cell lines may show minimal effects on proliferation at lower concentrations that are sufficient to inhibit PRMT activity.[1]
Negative Control
For robust experimental design, it is recommended to use MS094, a close analog of MS023 that is inactive in both biochemical and cellular assays.[1][3] This allows for the differentiation of on-target effects of PRMT inhibition from potential off-target or compound-specific effects.
Conclusion
This compound is a valuable chemical probe for investigating the biological roles of type I PRMTs. The protocols outlined above provide a framework for its application in cell culture experiments to study the consequences of inhibiting protein arginine methylation. Careful experimental design, including the use of appropriate controls and downstream validation, will ensure the generation of reliable and interpretable data.
References
- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MS 023 dihydrochloride | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 7. MS023 | Structural Genomics Consortium [thesgc.org]
- 8. caymanchem.com [caymanchem.com]
- 9. MS023 | Histone Methyltransferase | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Opto-Epigenetic Regulation of Histone Arginine Asymmetric Dimethylation via Type I Protein Arginine Methyltransferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labs.biology.ucsd.edu [labs.biology.ucsd.edu]
Preparing a Stock Solution of MS023 Dihydrochloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the preparation, storage, and handling of stock solutions of MS023 dihydrochloride (B599025), a potent and selective inhibitor of type I protein arginine methyltransferases (PRMTs). Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction to MS023 Dihydrochloride
This compound is a cell-active small molecule inhibitor that selectively targets type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2][3] It exhibits high potency, with IC50 values in the nanomolar range for these enzymes.[1][3][4] Due to its selectivity, MS023 is a valuable tool for investigating the biological roles of type I PRMTs in various cellular processes, including gene expression, and for exploring their potential as therapeutic targets in diseases such as cancer.[5][] The compound acts by binding to the substrate-binding site of the enzymes, thereby inhibiting their methyltransferase activity.[5] This leads to a reduction in the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[4][5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₂₅N₃O·2HCl[2] |
| Molecular Weight | 360.32 g/mol [2][3][] |
| CAS Number | 1992047-64-9[1][2] |
| Appearance | Gray to gray-purple solid[1] or pink solid[] |
| Purity | ≥98%[2][3] |
Solubility Data
The solubility of this compound in various solvents is critical for the preparation of stock solutions. It is important to use high-purity, anhydrous solvents to maximize solubility and stability.
| Solvent | Solubility |
| DMSO | ≥ 150 mg/mL (416.30 mM)[1] |
| Water | 33.33 mg/mL (92.50 mM); may require sonication[1] |
| Ethanol | 30 mg/mL[7] |
| DMF | 30 mg/mL[7] |
| PBS (pH 7.2) | 10 mg/mL[7] |
Note: The use of fresh, high-quality DMSO is recommended as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[4][8]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.60 mg of this compound (Molecular Weight = 360.32 g/mol ).
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. For 3.60 mg of powder, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] When stored under nitrogen, the stability at -80°C can be extended.[1]
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Inhibition
This compound primarily targets and inhibits Type I Protein Arginine Methyltransferases (PRMTs). This inhibition disrupts the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone protein substrates. The consequence is a reduction in asymmetric dimethylarginine (ADMA) levels, a key post-translational modification that influences numerous cellular processes.
Caption: MS023 inhibits Type I PRMTs, blocking protein methylation.
Application in Cell-Based Assays
When using the this compound stock solution for cell-based assays, it is crucial to dilute it to the final working concentration in the appropriate cell culture medium. To minimize solvent toxicity, the final concentration of DMSO in the culture medium should generally be kept below 0.5%, with 0.1% being preferable. A vehicle control (culture medium with the same final concentration of DMSO) should always be included in experiments.
Safety Precautions
This compound is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a chemical fume hood to avoid inhalation. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. MS 023 dihydrochloride | Protein Arginine Methyltransferases | Bio-Techne [bio-techne.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Determining the Optimal Concentration of MS023 for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to MS023
MS023 is a potent, selective, and cell-active inhibitor of type I protein arginine methyltransferases (PRMTs).[1][2] This small molecule has demonstrated high potency for PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, while being inactive against type II and type III PRMTs.[1][2] The mechanism of action for MS023 is noncompetitive with both the cofactor S-adenosylmethionine (SAM) and the peptide substrate.[1] As a crucial tool for studying the biological roles of type I PRMTs, MS023 has been shown to decrease cellular levels of asymmetric dimethylation on histone and non-histone proteins, thereby impacting various cellular processes, including cell growth, proliferation, and differentiation.[1][3]
These application notes provide a comprehensive guide for researchers to determine the optimal concentration of MS023 for their specific in vitro studies. Included are summaries of effective concentrations from various studies, detailed protocols for key experimental assays, and visualizations of relevant pathways and workflows.
Data Presentation: Optimal Concentrations of MS023 in Various In Vitro Studies
The optimal concentration of MS023 is highly dependent on the cell type, the duration of treatment, and the specific biological question being addressed. The following tables summarize quantitative data from published studies to provide a starting point for experimental design.
Table 1: Inhibition of PRMT Activity in Cellular Assays
| Cell Line | Target PRMT | Methylation Mark | Treatment Duration | IC50 | Reference |
| MCF7 | PRMT1 | H4R3me2a | 48 hours | 9 ± 0.2 nM | [1] |
| HEK293 (overexpressing PRMT6) | PRMT6 | H3R2me2a | 20 hours | 56 ± 7 nM | [1] |
Table 2: Effects of MS023 on Cell Viability and Proliferation
| Cell Line | Assay Type | Treatment Duration | Effective Concentration Range | Observed Effect | Reference |
| HEK293 | Cell Growth Assay | 96 hours | > 1 µM | Significant decrease in cell growth.[1] | [1] |
| MCF7 | Cell Growth Assay | 10 days | 0.1 µM - 10 µM | 30% decrease in cell number at 0.1 µM; significant decrease at 10 µM.[1] | [1] |
| Small Cell Lung Cancer (SCLC) Cell Lines | Cytotoxicity Assay | 10 days | 0.6 µM - 48.72 µM (EC50) | Varied sensitivity across different cell lines.[4] | [4] |
| Clear Cell Renal Cell Carcinoma (ccRCC) Cell Lines | Proliferation Assay | 7 days | 0.4 µM - 6 µM (IC50) | Inhibition of cell proliferation.[5] | [5] |
| Muscle Stem Cells (MuSCs) | Proliferation Assay | 6 days | 1 µM | Increased proliferation.[3] | [3] |
Mandatory Visualizations
Caption: Type I PRMTs are inhibited by MS023.
Caption: Experimental workflow for MS023 optimization.
Experimental Protocols
Cell Viability and Proliferation Assays
To determine the effect of MS023 on cell growth and viability, assays such as the MTT or CellTox-Glo™ assays are recommended.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
MS023 stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (4 mM HCl, 0.1% NP40 in isopropanol)
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of MS023 in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the MS023 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of MTT solvent to each well.
-
Cover the plate and shake on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from the no-cell control wells and calculate the percentage of cell viability relative to the vehicle control.
This luminescent assay measures the number of dead cells in a culture.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
MS023 stock solution (dissolved in DMSO)
-
CellTox-Glo™ Reagent
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate at an optimal density.
-
Prepare serial dilutions of MS023 in complete culture medium.
-
Add the MS023 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for the desired time period at 37°C.
-
Equilibrate the plate and the CellTox-Glo™ Reagent to room temperature.
-
Add 100 µL of CellTox-Glo™ Reagent to each well.
-
Mix briefly on an orbital shaker and incubate for 15 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cytotoxicity relative to a positive control for maximal cell death.
Western Blot for Histone Methylation
This protocol is designed to assess the level of asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a), a key substrate of PRMT1.
Materials:
-
Cells treated with MS023
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H4R3me2a and anti-total Histone H4 (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
After treating cells with MS023 for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H4R3me2a antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Apply the ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H4 antibody as a loading control.
-
Quantify the band intensities and normalize the H4R3me2a signal to the total H4 signal.
In Vitro PRMT Activity Assay
This assay directly measures the enzymatic activity of PRMTs using a radioactive methyl donor.
Materials:
-
Recombinant PRMT enzyme
-
Substrate (e.g., histone H4 peptide)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
MS023
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Scintillation counter
Protocol:
-
Set up the reaction mixture in a microcentrifuge tube containing reaction buffer, substrate, and recombinant PRMT enzyme.
-
Add varying concentrations of MS023 or vehicle control (DMSO).
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Allow the membrane to dry and then measure the incorporated radioactivity using a scintillation counter or by autoradiography.
-
Calculate the percentage of inhibition of PRMT activity at each MS023 concentration.
Flow Cytometry for Intracellular Histone Methylation
Flow cytometry can be used to analyze histone modifications at the single-cell level.
Materials:
-
Cells treated with MS023
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against the histone mark of interest (e.g., anti-H4R3me2a)
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Protocol:
-
Harvest cells after treatment with MS023.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Incubate the cells with the primary antibody for 1 hour at room temperature.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody for 30 minutes at room temperature, protected from light.
-
Wash the cells with PBS.
-
Resuspend the cells in PBS and analyze them using a flow cytometer.
-
Quantify the mean fluorescence intensity (MFI) to determine the level of histone methylation.
References
Application Notes and Protocols for MS023 Dihydrochloride Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS023 dihydrochloride (B599025) is a potent and selective cell-active inhibitor of Type I protein arginine methyltransferases (PRMTs), with high potency against PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.[1][2][3][4] It functions by binding to the substrate binding site in a manner that is noncompetitive with both the cofactor S-adenosylmethionine (SAM) and the peptide substrate.[2] In cancer cell lines, MS023 treatment has been shown to decrease the asymmetric dimethylation of arginine residues on histone and non-histone proteins, leading to the impairment of RNA splicing, an increase in DNA:RNA hybrids, and the formation of DNA double-strand breaks (DSBs).[5][6] This activity sensitizes cancer cells to DNA damaging agents like chemotherapy and radiation, making it a promising agent for combination therapies.[5][6] These application notes provide detailed protocols for the treatment of cancer cell lines with MS023 dihydrochloride to assess its cytotoxic effects and mechanism of action.
Mechanism of Action
MS023 is a selective inhibitor of Type I PRMTs, a family of enzymes that catalyze the transfer of a methyl group from SAM to arginine residues, resulting in the formation of asymmetric dimethylarginine (aDMA).[5] The inhibition of Type I PRMTs, particularly PRMT1, by MS023 leads to a global reduction in aDMA levels.[2] This disruption of protein methylation affects various cellular processes, including RNA splicing.[5][6] The impairment of RNA splicing leads to the accumulation of R-loops (DNA:RNA hybrids), which can cause DNA replication fork collapse and result in DNA double-strand breaks.[5] This accumulation of DNA damage can trigger cell cycle arrest and apoptosis, and also enhances the efficacy of other DNA-damaging cancer therapies.[5][6]
Caption: Signaling pathway of MS023 action.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of MS023 across various cancer cell lines.
Table 1: IC50 Values of MS023 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PRMT1 | Enzyme Assay | 30 | [1][3][4] |
| PRMT3 | Enzyme Assay | 119 | [1][3][4] |
| PRMT4 | Enzyme Assay | 83 | [1][3][4] |
| PRMT6 | Enzyme Assay | 4 | [1][3][4] |
| PRMT8 | Enzyme Assay | 5 | [1][3][4] |
| MCF7 | Breast Cancer | 9 (Cellular H4R3me2a) | [1] |
| HEK293 | Embryonic Kidney | 56 (Cellular H3R2me2a) | [1] |
| A549 | Lung Cancer | 13,400 | [3] |
Table 2: EC50 Values of MS023 in Small Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | EC50 (µM) |
| H82 | 0.6 |
| H1092 | 48.72 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of MS023.
Caption: Workflow for the cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.[1] Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO.[1] Perform serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared MS023 dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 to 96 hours.[1] For some long-term studies, treatment can extend to 10 days, with media and drug replenishment every 48 hours.[3][5]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 or EC50 value.
Protocol 2: Western Blotting for PRMT1 and Methylation Marks
This protocol is to assess the effect of MS023 on the protein levels of PRMT1 and the global levels of asymmetric dimethylarginine (aDMA).
Materials:
-
Cancer cells treated with MS023
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT1, anti-ADMA, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the desired concentrations of MS023 for a specified time (e.g., 48 hours).[2] Wash cells with ice-cold PBS and lyse them using RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and load onto an SDS-PAGE gel.[9][11] Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PRMT1, anti-ADMA) diluted in blocking buffer overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[10][11]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by MS023 treatment using flow cytometry.
Materials:
-
Cancer cells treated with MS023
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with MS023 at various concentrations for a predetermined duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.[12]
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[12] Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[12]
Troubleshooting
-
Low Drug Potency: Ensure fresh DMSO is used for preparing the MS023 stock solution as it is moisture-sensitive.[1] Verify the concentration and purity of the compound.
-
High Background in Western Blots: Optimize blocking conditions (time and blocking agent) and antibody concentrations. Ensure adequate washing steps.
-
Inconsistent Flow Cytometry Results: Ensure proper cell handling to minimize mechanical cell death. Analyze samples promptly after staining. Use compensation controls to set up the flow cytometer correctly.
Conclusion
This compound is a valuable research tool for investigating the role of Type I PRMTs in cancer biology. The protocols outlined above provide a framework for studying its effects on cancer cell viability, its mechanism of action through the inhibition of protein arginine methylation, and its ability to induce apoptosis. These methods can be adapted to various cancer cell lines to explore the therapeutic potential of targeting PRMT1 in oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rgcc-international.com [rgcc-international.com]
- 8. medic.upm.edu.my [medic.upm.edu.my]
- 9. bio-rad.com [bio-rad.com]
- 10. origene.com [origene.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of PRMT1 Substrates with MS023 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 1 (PRMT1) is a critical enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in a wide array of cellular processes, including signal transduction, RNA metabolism, and DNA damage repair.[1][2] The dysregulation of PRMT1 activity has been implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[1][3][4]
MS023 dihydrochloride (B599025) is a potent, selective, and cell-permeable small molecule inhibitor of type I PRMTs, exhibiting high affinity for PRMT1.[5] It acts as a chemical probe to investigate the biological functions of PRMT1 and to validate it as a therapeutic target.[4] MS023 has been shown to decrease global levels of asymmetric dimethylarginine (aDMA) in cells and has been instrumental in identifying novel PRMT1 substrates and elucidating its role in cellular pathways.[2][5]
These application notes provide detailed protocols for the immunoprecipitation of PRMT1 substrates from cells treated with MS023, enabling researchers to study the impact of PRMT1 inhibition on substrate methylation and protein-protein interactions.
Mechanism of Action of MS023
MS023 is a non-competitive inhibitor with respect to both the cofactor S-adenosyl-L-methionine (SAM) and the peptide substrate. It binds to the substrate binding site of type I PRMTs, thereby preventing the transfer of a methyl group to arginine residues on substrate proteins. This inhibition leads to a dose-dependent reduction in cellular levels of asymmetrically dimethylated arginine (aDMA) and a concurrent increase in monomethylated and symmetrically dimethylated arginine.
Quantitative Data: MS023 Inhibitory Activity
The following table summarizes the in vitro inhibitory potency of MS023 against a panel of protein arginine methyltransferases.
| Target | IC50 (nM) |
| PRMT1 | 30[5] |
| PRMT3 | 119[5] |
| PRMT4 (CARM1) | 83[5] |
| PRMT6 | 4[5] |
| PRMT8 | 5[5] |
MS023 demonstrates high selectivity for type I PRMTs and does not exhibit significant activity against type II and III PRMTs, protein lysine (B10760008) methyltransferases (PKMTs), or DNA methyltransferases (DNMTs).[6][5]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with MS023
This protocol describes the general procedure for treating cultured mammalian cells with MS023 prior to immunoprecipitation.
Materials:
-
Mammalian cell line of interest (e.g., MCF7, HEK293, SCLC cell lines)[3][4][5]
-
Complete cell culture medium
-
MS023 dihydrochloride (dissolved in a suitable solvent, e.g., water or DMSO)
-
Vehicle control (e.g., water or DMSO)
-
Cell culture plates/flasks
Procedure:
-
Seed cells at an appropriate density in cell culture plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare a stock solution of this compound. For example, a 10 mM stock can be prepared in water or DMSO.
-
Dilute the MS023 stock solution to the desired final concentration in complete cell culture medium. A dose-response experiment is recommended to determine the optimal concentration for your cell line and experimental goals. Concentrations ranging from 0.5 µM to 10 µM for 48-72 hours are commonly used.[3][2]
-
Remove the existing medium from the cells and replace it with the medium containing MS023 or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24-72 hours). The optimal time should be determined empirically.
-
After incubation, proceed with cell lysis for immunoprecipitation.
Protocol 2: Immunoprecipitation of a Specific PRMT1 Substrate
This protocol details the immunoprecipitation of a known or putative PRMT1 substrate to assess changes in its methylation status following MS023 treatment.
Materials:
-
Treated and control cells from Protocol 1
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Antibody specific to the target substrate protein
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 1x Laemmli sample buffer)
-
Antibody for asymmetric dimethylarginine (aDMA) for Western blot detection
Procedure:
-
Cell Lysis:
-
Wash the treated and control cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating it with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody specific to the target substrate to the pre-cleared lysate (typically 1-5 µg of antibody per 500-1000 µg of protein lysate).
-
Incubate overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
-
Washes and Elution:
-
Wash the beads three to five times with ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant.
-
After the final wash, remove all residual wash buffer.
-
Elute the immunoprecipitated proteins by adding 1x Laemmli sample buffer to the beads and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Downstream Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting.
-
Probe the Western blot with an antibody specific for asymmetric dimethylarginine (aDMA) to assess the methylation status of the immunoprecipitated substrate.[2] A decrease in the aDMA signal in the MS023-treated sample compared to the control indicates that the protein is a PRMT1 substrate.
-
Probe a parallel blot with the antibody against the target substrate to confirm equal immunoprecipitation efficiency.
-
Visualizations
Caption: Workflow for immunoprecipitating PRMT1 substrates after MS023 treatment.
Caption: Mechanism of PRMT1 inhibition by MS023.
References
- 1. digitalcommons.unf.edu [digitalcommons.unf.edu]
- 2. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MS023 | Structural Genomics Consortium [thesgc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating a Dose-Response Curve of MS023 Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MS023 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of type I protein arginine methyltransferases (PRMTs).[1][2] These enzymes play a critical role in cellular processes by catalyzing the methylation of arginine residues on histone and non-histone proteins, thereby regulating gene transcription, signal transduction, and DNA repair. The type I PRMT family includes PRMT1, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8.[3] Dysregulation of these enzymes has been implicated in various diseases, including cancer, making them attractive therapeutic targets. This document provides detailed protocols for generating a dose-response curve for MS023 dihydrochloride to determine its half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays.
Mechanism of Action
This compound is a cell-active inhibitor that potently targets type I PRMTs.[1][4] It has been shown to be highly selective for type I PRMTs over type II and III PRMTs, protein lysine (B10760008) methyltransferases (PKMTs), and DNA methyltransferases (DNMTs).[5] The inhibitor binds to the substrate-binding site of the enzyme, as demonstrated by the crystal structure of PRMT6 in complex with MS023.[5] In cellular contexts, MS023 treatment leads to a reduction in asymmetric dimethylation of arginine residues on histones, such as H4R3me2a (asymmetric dimethylation of histone H4 at arginine 3), a key mark of PRMT1 activity.[5]
Data Presentation
The inhibitory activity of this compound against various type I PRMTs has been characterized, with IC50 values determined through in vitro biochemical assays.
| Target Enzyme | IC50 (nM) |
| PRMT1 | 30 |
| PRMT3 | 119 |
| PRMT4 (CARM1) | 83 |
| PRMT6 | 4, 8 |
| PRMT8 | 5, 8 |
Note: IC50 values can vary slightly between different studies and assay conditions. The values presented are a consensus from multiple sources.[1][2][6]
Cellular activity has also been demonstrated, with MS023 potently reducing H4R3me2a levels in MCF7 cells with an IC50 of 9 ± 0.2 nM and inhibiting PRMT6 activity in HEK293 cells by reducing H3R2me2a levels with an IC50 of 56 ± 7 nM.[1][4]
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MS 023 dihydrochloride | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 3. MS023 | Structural Genomics Consortium [thesgc.org]
- 4. selleckchem.com [selleckchem.com]
- 5. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for MS023 Dihydrochloride In Vitro
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro use of MS023 dihydrochloride (B599025), a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs).
Introduction
MS023 dihydrochloride is a cell-active small molecule inhibitor targeting the Type I family of PRMTs, which includes PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.[1][2][3][4] These enzymes play a crucial role in cellular processes by catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins. Dysregulation of Type I PRMTs has been implicated in various diseases, including cancer, making them attractive therapeutic targets. MS023 serves as a valuable chemical probe to investigate the biological functions of these enzymes and to explore their therapeutic potential.
Mechanism of Action
MS023 selectively inhibits Type I PRMTs, with IC50 values in the nanomolar range for PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][3][4] It demonstrates high selectivity over Type II and Type III PRMTs, as well as other epigenetic modifiers. The primary mechanism of action in a cellular context is the reduction of asymmetric dimethylarginine (ADMA) levels on histone proteins, such as histone H4 at arginine 3 (H4R3me2a), and non-histone proteins.[5] This inhibition of protein arginine methylation leads to downstream effects on gene expression, RNA splicing, and DNA damage repair pathways.[6]
Recommended In Vitro Treatment Duration and Concentration
The optimal treatment duration and concentration of this compound are cell-type and assay-dependent. Based on published studies, a general guideline is provided below. It is highly recommended to perform a dose-response and time-course experiment for each specific cell line and experimental endpoint.
Table 1: Summary of In Vitro Treatment Conditions for this compound
| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference |
| MCF7 | 1 nM - 1 µM | 48 hours | Inhibition of PRMT1 activity (reduction of H4R3me2a) | [1][4] |
| HEK293 | 1 nM - 1 µM | 20 hours | Inhibition of PRMT6 activity (reduction of H3R2me2a) | [1][4] |
| Various SCLC cell lines | 5 µM | 72 hours - 10 days | Reduction in ADMA levels, synergistic effect with chemotherapy | [7] |
| H82 (xenograft) | 80 mg/kg (in vivo) | N/A | Reduction in ADMA in tumor tissue | [7] |
| Muscle Stem Cells (MuSCs) | 1 µM | 6 days | Increased proliferation | |
| A549 | 16.5 µM | 24 hours | Decreased cell viability | [8] |
| Multiple Myeloma (MM) primary cells | Various | 2 days | Inhibition of cell viability | [7] |
| HEK293 (PRMT6 transfected) | Various | 20 hours | Inhibition of PRMT6 methyltransferase activity | [5] |
| MCF7 | Various | 48 hours | Inhibition of PRMT1 methyltransferase activity | [5] |
| Various cell lines | 0.1 µM - 100 µM | 96 hours | Inhibition of cell growth | [5] |
Signaling Pathway
The signaling pathway of this compound involves the direct inhibition of Type I PRMTs, leading to a global reduction in asymmetric arginine dimethylation. This impacts various downstream cellular processes.
Caption: MS023 inhibits Type I PRMTs, reducing ADMA levels and affecting downstream cellular processes.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of MS023 on cell proliferation and viability.
Caption: Workflow for a typical MTT-based cell viability assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted MS023 solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Histone Methylation
This protocol is for detecting changes in histone arginine methylation levels following MS023 treatment.
Caption: A standard workflow for Western blot analysis.
Materials:
-
MS023-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ADMA, anti-H4R3me2a, anti-Histone H3, anti-Histone H4)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of MS023 for the appropriate duration.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-ADMA or anti-H4R3me2a) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the bands using an imaging system.
-
For loading controls, probe the membrane with antibodies against total histone H3 or H4.
Immunoprecipitation (IP) of Methylated Proteins
This protocol is for enriching asymmetrically dimethylated proteins from cell lysates.
Caption: General workflow for an immunoprecipitation experiment.
Materials:
-
MS023-treated and control cell lysates
-
IP lysis buffer (non-denaturing)
-
Anti-ADMA antibody or other antibody of interest
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Laemmli sample buffer
Procedure:
-
Prepare cell lysates from MS023-treated and control cells using a non-denaturing IP lysis buffer.
-
Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysates with the anti-ADMA antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immunocomplexes.
-
Pellet the beads and wash them three to five times with cold wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting or mass spectrometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MS023 | Structural Genomics Consortium [thesgc.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for MS023 Dihydrochloride in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS023 dihydrochloride (B599025) is a potent and selective cell-active inhibitor of Type I protein arginine methyltransferases (PRMTs), with high affinity for PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2][3] It functions by binding to the substrate-binding site of these enzymes, acting as a non-competitive inhibitor with respect to both the methyl donor S-adenosyl-L-methionine (SAM) and the peptide substrate.[4] This inhibition leads to a global reduction in asymmetric dimethylarginine (ADMA) levels in cells.[4][5] MS023 has demonstrated therapeutic potential in various preclinical models, including oncology and regenerative medicine. These application notes provide a comprehensive guide for the utilization of MS023 dihydrochloride in in vivo animal studies, covering its mechanism of action, experimental protocols, and data presentation.
Mechanism of Action
MS023 exerts its biological effects primarily through the inhibition of Type I PRMTs, which are responsible for asymmetric dimethylation of arginine residues on histone and non-histone proteins. This enzymatic activity plays a crucial role in various cellular processes, including signal transduction, RNA processing, and DNA damage repair.
In the context of cancer, inhibition of PRMT1 by MS023 has been shown to impair RNA splicing, leading to the formation of R-loops (DNA:RNA hybrids) and subsequent DNA double-strand breaks.[5][6] This mechanism sensitizes cancer cells to DNA damaging agents. Furthermore, MS023 can modulate the anti-tumor immune response by preventing the PRMT1-mediated methylation of cGAS, a key sensor of cytosolic DNA. Unmethylated cGAS is more active, leading to the activation of the STING pathway and a subsequent type I interferon response.
In muscle stem cells, treatment with MS023 has been shown to promote their proliferation and self-renewal, enhancing their therapeutic capacity in models of muscle regeneration.[5][7]
Data Presentation
In Vitro Potency of MS023
| Target | IC₅₀ (nM) |
| PRMT1 | 30 |
| PRMT3 | 119 |
| PRMT4 | 83 |
| PRMT6 | 4 |
| PRMT8 | 5 |
Table 1: Inhibitory concentrations (IC₅₀) of MS023 against various Type I PRMTs. Data compiled from multiple sources.[1][2][3]
In Vivo Efficacy of MS023 in Cancer Xenograft Models
| Animal Model | Cancer Type | MS023 Dose (mg/kg) | Administration Route | Treatment Schedule | Outcome |
| Nude Mice | Small Cell Lung Cancer (H82 Xenograft) | 80 | Intraperitoneal (i.p.) | Daily | Significant tumor growth inhibition |
| Mice | Clear Cell Renal Cell Carcinoma (RCC243 & 786-0 Xenografts) | 80 | Intraperitoneal (i.p.) | Daily, 3 days on/4 days off | Significant tumor growth inhibition |
| Mice | Triple-Negative Breast Cancer (Xenograft) | 60 | Not specified | Once daily | Reduced tumor growth and final tumor weight |
Table 2: Summary of in vivo studies demonstrating the anti-tumor effects of MS023.[8]
In Vivo Application of MS023 in Muscle Regeneration
| Animal Model | Application | MS023 Dose | Administration Route | Treatment Schedule | Outcome |
| Mice | Duchenne Muscular Dystrophy (mdx) | 80 mg/kg | Intraperitoneal (i.p.) | Not specified | Increased grip strength |
| Mice (ex vivo) | Muscle Stem Cell Expansion | 1 µM | In vitro culture | 6 days | Enhanced proliferation and self-renewal |
Table 3: Overview of MS023 application in muscle regeneration studies.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Objective: To prepare a sterile, injectable solution of this compound for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Polyethylene glycol 300 (PEG300)
-
Sterile Tween 80
-
Sterile deionized water (ddH₂O) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Protocol:
Note: The following formulation is a general guideline. Researchers should perform small-scale solubility and stability tests to optimize the vehicle for their specific experimental needs.
-
Prepare the vehicle solution by mixing the components in the following ratio: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O or PBS.
-
To prepare a 10 mg/mL stock solution of MS023, weigh the required amount of this compound powder and dissolve it in the appropriate volume of the prepared vehicle.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Filter the final solution through a 0.22 µm sterile filter into a sterile tube.
-
Prepare fresh on the day of administration.
In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
Objective: To evaluate the anti-tumor activity of MS023 in a mouse xenograft model.
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma or athymic nude mice) are typically used for xenograft studies.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Treatment Group: Administer this compound via intraperitoneal injection at a dose of 80 mg/kg. A common treatment schedule is daily injections for 3 consecutive days, followed by 4 days of rest.
-
Vehicle Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.
-
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size or when signs of toxicity are observed.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis.
Pharmacodynamic Analysis: Western Blot for Asymmetric Dimethylarginine (ADMA)
Objective: To assess the in vivo target engagement of MS023 by measuring the levels of ADMA in tumor tissues.
Protocol:
-
Protein Extraction: Homogenize the collected tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ADMA overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT1 mediated methylation of cGAS suppresses anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Establishing a new animal model for muscle regeneration studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of type I PRMTs reforms muscle stem cell identity enhancing their therapeutic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT inhibition induces a viral mimicry response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MS023 Dihydrochloride Delivery in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the delivery methods for MS023 dihydrochloride (B599025), a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs), in mouse models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Mechanism of Action: Inhibition of Type I PRMTs
MS023 dihydrochloride is a cell-active inhibitor of human type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2][3] These enzymes play a crucial role in post-translational modification by catalyzing the transfer of methyl groups to arginine residues on histone and non-histone proteins. The dysregulation of type I PRMTs is implicated in various diseases, including cancer. MS023 exerts its effect by potently and selectively inhibiting the catalytic activity of these enzymes, thereby modulating downstream signaling pathways.[1][2]
Key Signaling Pathways Modulated by MS023
MS023, through its inhibition of Type I PRMTs, can influence several critical signaling pathways involved in cell proliferation, survival, and immune response.
Quantitative Data Summary
The following tables summarize the in vitro potency and reported in vivo dosages of this compound.
Table 1: In Vitro IC₅₀ Values of this compound
| Target | IC₅₀ (nM) |
| PRMT1 | 30 |
| PRMT3 | 119 |
| PRMT4 | 83 |
| PRMT6 | 4 |
| PRMT8 | 5 |
Data sourced from MedchemExpress.[1]
Table 2: In Vivo Administration of this compound in Mouse Models
| Administration Route | Dosage | Mouse Model | Vehicle | Study Focus |
| Intraperitoneal (i.p.) | 160 mg/kg | MLL-r acute lymphoblastic leukemia | Not Specified | Leukemia propagation |
| Intraperitoneal (i.p.) | 80 mg/kg | Small cell lung cancer xenograft | Not Specified | Tumor growth inhibition |
Note: The vehicle for in vivo administration was not specified in the cited literature. Researchers should perform solubility and stability tests to determine an appropriate vehicle for their specific experimental needs.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and administration of this compound to mouse models via various routes. It is imperative that all animal procedures are approved by the institution's Institutional Animal Care and Use Committee (IACUC) and are performed by trained personnel.
Vehicle Preparation
This compound is soluble in DMSO. For in vivo applications, a common approach is to prepare a stock solution in DMSO and then dilute it with a suitable vehicle to minimize DMSO toxicity. A typical vehicle formulation for hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL). Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.
-
Vehicle Formulation: A common vehicle formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline.
-
Final Dosing Solution: On the day of administration, dilute the MS023 stock solution with the prepared vehicle to the final desired concentration for injection. For example, to achieve a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the final concentration would be 2.5 mg/mL.
Protocol 1: Intraperitoneal (i.p.) Injection
Intraperitoneal injection is a common route for systemic drug delivery in mice, offering rapid absorption.
Materials:
-
Prepared MS023 dosing solution
-
Sterile 1 mL syringe with a 27-30 gauge needle
-
70% Ethanol or other appropriate disinfectant
-
Gauze pads
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct injection volume. Restrain the mouse securely, exposing the abdomen.
-
Site Preparation: Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If fluid is aspirated, discard the syringe and prepare a new dose.
-
Administration: Slowly and steadily inject the MS023 solution.
-
Post-injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Protocol 2: Oral Gavage (p.o.)
Oral gavage ensures the precise administration of a specific dose directly into the stomach. This procedure requires significant skill to avoid injury to the esophagus or trachea.
Materials:
-
Prepared MS023 dosing solution
-
Sterile syringe
-
Flexible, ball-tipped gavage needle (20-22 gauge for adult mice)
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct dosing volume. The maximum recommended gavage volume for a mouse is 10 mL/kg.
-
Restraint: Restrain the mouse firmly by the scruff of the neck to immobilize the head. The head and body should be in a straight line.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach. Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The mouse should swallow the needle as it is advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Administration: Once the needle is properly positioned in the stomach, slowly administer the MS023 solution.
-
Post-administration: Gently remove the gavage needle and return the mouse to its cage. Monitor for any signs of respiratory distress.
Protocol 3: Intravenous (i.v.) Injection
Intravenous injection into the lateral tail vein allows for rapid and complete bioavailability of the compound. This technique requires practice and skill.
Materials:
-
Prepared MS023 dosing solution
-
Sterile 1 mL syringe with a 27-30 gauge needle
-
Mouse restrainer
-
Heat lamp or warm water to dilate the tail veins
-
70% Ethanol or other appropriate disinfectant
Procedure:
-
Animal Preparation: Place the mouse in a restrainer. Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Site Preparation: Disinfect the tail with 70% ethanol.
-
Injection: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.
-
Administration: If the needle is correctly placed, there should be no resistance upon injection. Administer the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
Post-injection: After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding. Return the mouse to its cage and monitor.
Protocol 4: Subcutaneous (s.c.) Injection
Subcutaneous injection is a simple method for administering compounds that require slower absorption.
Materials:
-
Prepared MS023 dosing solution
-
Sterile 1 mL syringe with a 25-27 gauge needle
-
70% Ethanol or other appropriate disinfectant
Procedure:
-
Animal Preparation: Restrain the mouse and lift the loose skin over the back, between the shoulder blades, to form a "tent".
-
Site Preparation: Disinfect the injection site with 70% ethanol.
-
Injection: Insert the needle into the base of the tented skin, parallel to the spine.
-
Aspiration: Gently pull back the plunger to ensure no blood is aspirated.
-
Administration: Inject the solution to form a small bleb under the skin.
-
Post-injection: Withdraw the needle and return the mouse to its cage.
General Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study involving the administration of this compound.
Disclaimer
These protocols and application notes are intended for guidance and informational purposes only. All experimental procedures should be conducted in a safe and ethical manner, in strict accordance with all applicable institutional, national, and international guidelines for animal welfare. Researchers should optimize these protocols based on their specific experimental needs and the characteristics of their mouse models.
References
Application Notes and Protocols for Assessing PRMT Enzymatic Activity with MS023
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues within proteins. This post-translational modification plays a crucial role in a wide array of cellular processes, including signal transduction, gene transcription, and DNA repair. The PRMT family is categorized into three types based on the methylation state they produce: Type I (asymmetric dimethylation), Type II (symmetric dimethylation), and Type III (monomethylation).[1] Dysregulation of PRMT activity has been implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention.[1]
MS023 is a potent and selective, cell-active small molecule inhibitor of Type I PRMTs.[2][3][4][5][6] It exhibits high potency against PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, while showing no activity against Type II and Type III PRMTs, protein lysine (B10760008) methyltransferases, or DNA methyltransferases.[2][3] Mechanistic studies have revealed that MS023 is a noncompetitive inhibitor with respect to both the methyl donor SAM and the peptide substrate, binding to the substrate-binding site.[2]
These application notes provide detailed protocols for assessing the enzymatic activity of PRMTs in the presence of MS023 using both biochemical and cellular assays. A structurally similar but inactive analog, MS094, is recommended as a negative control for cellular studies to ensure that the observed effects are due to the inhibition of Type I PRMTs.[1][2]
Data Presentation
In Vitro and Cellular Activity of MS023
The inhibitory activity of MS023 has been characterized against a panel of Type I PRMTs, demonstrating nanomolar potency. Furthermore, its activity has been confirmed in cellular contexts by monitoring the methylation status of specific histone markers.
| Target Enzyme | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cellular Assay Marker | Cell Line |
| PRMT1 | 30 ± 9[2] | 9 ± 0.2[2] | H4R3me2a | MCF7[2] |
| PRMT3 | 119 ± 14[2] | - | - | - |
| PRMT4 (CARM1) | 83 ± 10[2] | - | - | - |
| PRMT6 | 4 ± 0.5[2] | 56 ± 7[4] | H3R2me2a | HEK293[2] |
| PRMT8 | 5 ± 0.1[2] | - | - | - |
Signaling Pathways and Experimental Workflows
PRMT Signaling and Inhibition by MS023
The following diagram illustrates the classification of PRMTs and the inhibitory action of MS023 on Type I PRMTs, leading to a decrease in asymmetric dimethylation and a subsequent increase in symmetric and monomethylation.
Experimental Workflow for Assessing PRMT Activity
This diagram outlines the parallel workflows for determining the biochemical and cellular activity of PRMT inhibitors like MS023.
Experimental Protocols
Biochemical Assay: Scintillation Proximity Assay (SPA)
This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a biotinylated peptide substrate by a PRMT enzyme. The biotinylated peptide is captured by streptavidin-coated SPA beads, bringing the incorporated radioactivity in close proximity to the scintillant within the bead, resulting in light emission that is quantifiable.
Materials:
-
Recombinant Type I PRMT enzyme (e.g., PRMT1, PRMT6)
-
MS023
-
Biotinylated peptide substrate (e.g., biotinylated histone H4 peptide)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
S-adenosyl-L-methionine (SAM, non-radiolabeled)
-
Streptavidin-coated SPA beads
-
Assay Buffer: 50 mM HEPES (pH 8.0), 50 mM NaCl, 1 mM EDTA, 0.5 mM DTT
-
Quenching Buffer: 100 mM MES (pH 6.5)
-
96-well microplate (white, clear bottom)
-
Microplate scintillation counter
Protocol:
-
Compound Preparation: Prepare a serial dilution of MS023 in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing:
-
Assay Buffer
-
Recombinant PRMT enzyme (final concentration to be optimized for linear reaction kinetics)
-
Biotinylated peptide substrate (at its Km concentration)
-
[³H]-SAM (at its Km concentration, supplemented with non-radiolabeled SAM if necessary)
-
-
Initiate Reaction: Add the diluted MS023 or DMSO (for control wells) to the reaction mixture. The final reaction volume is typically 20-50 µL.
-
Incubation: Incubate the plate at 30°C for 1 hour. The incubation time should be within the linear range of the enzymatic reaction.
-
Quench Reaction: Stop the reaction by adding an excess of Quenching Buffer.
-
Bead Addition: Add a suspension of streptavidin-coated SPA beads to each well.
-
Incubation with Beads: Incubate the plate for 1 hour at room temperature to allow the biotinylated peptide to bind to the beads.
-
Measurement: Measure the scintillation counts per minute (CPM) using a microplate scintillation counter.
-
Data Analysis: Plot the CPM values against the logarithm of the MS023 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Western Blot for Histone Methylation
This protocol assesses the ability of MS023 to inhibit PRMT activity within cells by measuring the levels of specific histone arginine methylation marks. PRMT1 is the primary enzyme responsible for H4R3me2a, while PRMT6 contributes to H3R2me2a.
Materials:
-
Cell lines (e.g., MCF7 for PRMT1, HEK293 for PRMT6)
-
Cell culture medium and supplements
-
MS023 and MS094 (negative control)
-
Hypotonic Lysis Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM KCl, 1.5 mM MgCl₂, 1 mM DTT, supplemented with protease and phosphatase inhibitors.
-
0.4 N H₂SO₄
-
Trichloroacetic acid (TCA)
-
Acetone
-
Laemmli sample buffer
-
SDS-PAGE gels (15% or 4-20% gradient recommended for histones)
-
PVDF membrane (0.2 µm pore size)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-H4R3me2a
-
Anti-H3R2me2a
-
Anti-total Histone H4 (loading control)
-
Anti-total Histone H3 (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a range of concentrations of MS023 or MS094 for 24-48 hours. Include a DMSO-treated control.
-
-
Histone Extraction (Acid Extraction Method):
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in Hypotonic Lysis Buffer and incubate on ice for 30 minutes with gentle rotation.
-
Pellet the nuclei by centrifugation (10,000 x g for 10 minutes at 4°C).
-
Discard the supernatant and resuspend the nuclei in 0.4 N H₂SO₄.
-
Acid extract the histones overnight on a rotator at 4°C.
-
Pellet the cell debris by centrifugation (16,000 x g for 10 minutes at 4°C).
-
Transfer the supernatant containing histones to a new tube.
-
Precipitate the histones by adding TCA to a final concentration of 33% and incubating on ice for at least 1 hour.
-
Pellet the histones by centrifugation (16,000 x g for 10 minutes at 4°C).
-
Wash the histone pellet twice with ice-cold acetone.
-
Air-dry the pellet and resuspend in an appropriate volume of water.
-
-
Western Blotting:
-
Determine the protein concentration of the histone extracts (e.g., using a Bradford assay).
-
Prepare samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H4R3me2a) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total histone (H4 or H3) as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the methylated histone and the total histone.
-
Normalize the methylated histone signal to the total histone signal.
-
Plot the normalized signal against the logarithm of the MS023 concentration to determine the cellular IC50 value.
-
References
- 1. Histone extraction HLB protocol [protocols.io]
- 2. biochem.slu.edu [biochem.slu.edu]
- 3. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone western blot protocol | Abcam [abcam.com]
- 5. Scintillation proximity assay of arginine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-H4R3me2a Antibodies | Invitrogen [thermofisher.com]
Application of MS023 Dihydrochloride in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS023 dihydrochloride (B599025) is a potent, cell-permeable, and selective small molecule inhibitor of type I protein arginine methyltransferases (PRMTs).[1] This class of enzymes, which includes PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8, catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a critical role in the regulation of gene transcription, DNA damage repair, and signal transduction. Dysregulation of type I PRMT activity has been implicated in various diseases, including cancer.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA sequences in the cell's natural chromatin context. By using antibodies that specifically recognize a protein of interest or a specific post-translational modification on a histone, ChIP can be employed to determine the genomic locations of these proteins or modifications. When coupled with quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq), this method provides valuable insights into gene regulatory networks.
These application notes provide a comprehensive guide for the use of MS023 dihydrochloride in ChIP assays to study the role of type I PRMTs in chromatin biology and gene regulation.
Mechanism of Action
MS023 acts as a potent inhibitor of type I PRMTs, thereby reducing the levels of asymmetric dimethylarginine (ADMA) on cellular proteins, including histones. A primary target of PRMT1, a key type I PRMT, is the arginine 3 on histone H4 (H4R3). Inhibition of PRMT1 by MS023 leads to a significant reduction in the asymmetric dimethylation of this residue (H4R3me2a).[1][2] Similarly, MS023 can inhibit PRMT6, affecting histone H3 arginine 2 asymmetric dimethylation (H3R2me2a).[1][2] By treating cells with MS023 prior to performing a ChIP assay, researchers can investigate the genome-wide consequences of inhibiting type I PRMT activity on the histone code and the recruitment of chromatin-associated proteins.
Data Presentation
The following tables summarize the in vitro and cellular inhibitory activity of this compound.
Table 1: In Vitro Inhibitory Activity of MS023 against Type I PRMTs
| PRMT Isoform | IC50 (nM) |
| PRMT1 | 30 |
| PRMT3 | 119 |
| PRMT4 (CARM1) | 83 |
| PRMT6 | 4 |
| PRMT8 | 5 |
Data sourced from multiple studies.[1]
Table 2: Cellular Activity of MS023 on Histone Arginine Methylation
| Cell Line | Histone Mark | Cellular IC50 (nM) | Treatment Duration |
| MCF7 | H4R3me2a | 9 | 48 hours |
| HEK293 | H3R2me2a | 56 | 20 hours |
Data sourced from multiple studies.[1][2]
Experimental Protocols
This section provides a detailed protocol for performing a ChIP assay on cultured cells treated with this compound to analyze changes in histone methylation.
Protocol: Chromatin Immunoprecipitation (ChIP) for Histone Modifications Following MS023 Treatment
Materials:
-
This compound
-
Cell culture medium and reagents
-
Formaldehyde (B43269) (37%)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
ChIP dilution buffer
-
Antibody specific for the histone modification of interest (e.g., anti-H4R3me2a)
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
Elution buffer
-
Proteinase K
-
RNase A
-
Phenol:chloroform:isoamyl alcohol
-
Glycogen
-
Primers for qPCR analysis
Procedure:
-
Cell Culture and MS023 Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours). The optimal concentration and treatment time should be determined empirically for each cell line and experimental setup.
-
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in PBS and centrifuge at 1,500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 1,500 x g for 5 minutes at 4°C to pellet the nuclei.
-
-
Nuclear Lysis and Chromatin Shearing:
-
Resuspend the nuclear pellet in nuclear lysis buffer.
-
Sonicate the chromatin to an average fragment size of 200-1000 bp. The optimal sonication conditions (power, duration, number of cycles) must be determined empirically.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cellular debris. The supernatant contains the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin by incubating with protein A/G magnetic beads for 1 hour at 4°C with rotation.
-
Remove the beads and add the specific antibody (e.g., anti-H4R3me2a) and a negative control IgG to separate aliquots of the pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add protein A/G magnetic beads to each immunoprecipitation reaction and incubate for 2-4 hours at 4°C with rotation.
-
-
Washing:
-
Wash the bead-antibody-chromatin complexes sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally twice with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads by adding elution buffer and incubating at 65°C for 15 minutes.
-
Reverse the cross-links by incubating the eluted chromatin and the input control at 65°C for at least 6 hours or overnight.
-
-
DNA Purification:
-
Treat the samples with RNase A and then with Proteinase K.
-
Purify the DNA using phenol:chloroform:isoamyl alcohol extraction and ethanol precipitation.
-
Resuspend the DNA pellet in nuclease-free water.
-
-
Analysis:
-
The purified DNA can be analyzed by qPCR using primers specific to target gene promoters or other genomic regions of interest.
-
Alternatively, the DNA can be used to prepare libraries for ChIP-seq analysis to determine the genome-wide distribution of the histone modification.
-
Visualization
Signaling Pathway Diagram
Caption: PRMT1 signaling pathways and the inhibitory effect of MS023.
Experimental Workflow Diagram
Caption: Workflow for ChIP assay using MS023 to study histone methylation.
References
Troubleshooting & Optimization
MS023 dihydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of MS023 dihydrochloride (B599025), a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs).
Frequently Asked Questions (FAQs)
Q1: What is MS023 dihydrochloride and what is its mechanism of action?
A1: MS023 is a potent, selective, and cell-active small molecule inhibitor of human Type I protein arginine methyltransferases (PRMTs).[1] It exhibits high potency against PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[2] Its mechanism of action involves binding to the substrate-binding site of Type I PRMTs, thereby inhibiting their ability to catalyze the mono- and asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1] This inhibition leads to a global reduction in asymmetric dimethylarginine (ADMA) levels and a concurrent increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA) levels in cells.[1]
Q2: In which solvents is this compound soluble?
A2: this compound and its different salt forms exhibit solubility in a variety of organic solvents and aqueous solutions. The table below summarizes the reported solubility data from various suppliers. It is crucial to note that solubility can vary slightly between batches and is dependent on the specific salt form of the compound.
Q3: How should I prepare stock solutions of this compound?
A3: For in vitro experiments, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. For example, a 10 mM stock solution can be prepared. It is critical to use fresh DMSO as moisture can reduce the solubility of the compound.[3] For aqueous-based assays, further dilution into buffered solutions like PBS can be performed, but care must be taken to avoid precipitation.
Q4: How should I store this compound and its stock solutions?
A4: The solid powder form of this compound should be stored at -20°C for long-term stability.[4] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
Solubility Data
The following table summarizes the solubility of MS023 in various forms and solvents as reported by different suppliers. Please note that these values are for guidance, and it is recommended to perform small-scale solubility tests before preparing large batches.
| Compound Form | Solvent | Concentration (mg/mL) | Concentration (mM) | Supplier/Source | Notes |
| This compound | DMSO | ≥ 150 | 416.30 | MedchemExpress | Hygroscopic DMSO can impact solubility; use newly opened DMSO.[4] |
| Water | 33.33 | 92.50 | MedchemExpress | Requires sonication.[4] | |
| PBS | 25 | 69.38 | MedchemExpress | Requires sonication and warming.[4] | |
| MS023 hydrochloride | DMSO | 57 | 143.65 | Selleck Chemicals | Moisture-absorbing DMSO reduces solubility; use fresh DMSO.[3] |
| Ethanol | 57 | - | Selleck Chemicals | [3] | |
| Water | Insoluble | - | Selleck Chemicals | [3] | |
| MS023 (free base) | DMSO | 57 | 198.32 | Selleck Chemicals | [2] |
| Ethanol | 29 | 100.9 | Selleck Chemicals | [5] | |
| Water | Insoluble | - | Selleck Chemicals | [5] | |
| DMSO | ≥28.7 | - | APExBIO | [6] | |
| Ethanol | ≥13.7 | - | APExBIO | [6] | |
| Water | ≥23.3 | - | APExBIO | [6] |
Troubleshooting Guide
Q: My this compound is not dissolving completely in DMSO.
A:
-
Use Fresh DMSO: DMSO is hygroscopic and absorbed moisture can significantly decrease the solubility of MS023.[3] Always use fresh, anhydrous DMSO from a newly opened bottle.
-
Sonication/Vortexing: Gently sonicate or vortex the solution to aid dissolution.
-
Warming: A slight warming of the solution (e.g., to 37°C) may help, but be cautious as prolonged heating can degrade the compound.
Q: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture media).
A:
-
Lower the Final Concentration: The aqueous solubility of MS023 is lower than in DMSO. Try diluting to a lower final concentration in your aqueous medium.
-
Stepwise Dilution: Instead of a single large dilution, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of the aqueous buffer while vortexing, and then add this intermediate dilution to the final volume.
-
Use of Surfactants or Co-solvents: For in vivo formulations, co-solvents like PEG300 and surfactants like Tween 80 can be used to maintain solubility.[2] For in vitro assays, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on cells.
Q: I am observing inconsistent results in my cell-based assays.
A:
-
Inconsistent Stock Solution: Ensure your stock solution is fully dissolved and homogenous before making dilutions. Any undissolved particles can lead to variability.
-
Precipitation in Media: Visually inspect your final working solution in the cell culture media for any signs of precipitation before adding it to the cells.
-
Compound Stability: Prepare fresh working solutions from your frozen stock for each experiment to avoid degradation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 360.32 g/mol ), weigh out 3.60 mg of the compound.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate in a water bath for a few minutes until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles and store at -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in fresh, anhydrous DMSO to create intermediate stock concentrations.
-
Final Dilution: Dilute the intermediate DMSO stock solutions into pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final concentration of DMSO is kept constant across all treatments (including the vehicle control) and is at a non-toxic level for your cell line (typically ≤ 0.5%). For example, to prepare a 10 µM working solution, you can add 1 µL of a 10 mM stock to 1 mL of cell culture medium.
Protocol 3: In Vivo Formulation Example
For in vivo studies, a common formulation involves a mixture of solvents to ensure solubility and bioavailability.
-
Prepare Stock: Prepare a concentrated stock solution in DMSO (e.g., 57 mg/mL).[2]
-
Vehicle Preparation: Prepare the vehicle by mixing PEG300, Tween 80, and ddH₂O.
-
Mixing: Add the DMSO stock solution to the PEG300 and mix until clear. Then, add Tween 80 and mix again until clear. Finally, add ddH₂O to reach the final volume. An example formulation could be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.[2]
-
Administration: The final solution should be prepared fresh and used immediately for administration (e.g., via intraperitoneal injection).[4]
Visualizations
Caption: Mechanism of MS023 action on Type I PRMTs.
Caption: General workflow for in vitro cell-based assays with MS023.
Caption: Troubleshooting logic for MS023 solubility issues.
References
- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
proper storage and stability of MS023 dihydrochloride solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage, stability, and handling of MS023 dihydrochloride (B599025) solutions.
Frequently Asked Questions (FAQs)
1. What is MS023 dihydrochloride?
This compound is a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] It is cell-active and used in research to study the roles of PRMTs in various biological processes, including gene expression, DNA damage repair, and signaling pathways.[1][3] MS023 shows high selectivity for PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, with IC50 values in the nanomolar range, while exhibiting no significant activity against Type II and III PRMTs.[1][2]
2. What are the recommended storage conditions for solid this compound?
Solid this compound should be stored at -20°C for long-term stability.[1] Some suppliers suggest storage at 2-8°C is also acceptable for shorter periods.[3][4] It is recommended to store the compound in a cool, dry place, away from light and moisture.[4]
3. How should I prepare stock solutions of this compound?
This compound is soluble in several common laboratory solvents. For cell culture experiments, Dimethyl Sulfoxide (DMSO) is a common choice for preparing concentrated stock solutions. Water and PBS are also viable options.
4. What are the recommended storage conditions for this compound stock solutions?
The stability of this compound stock solutions depends on the storage temperature and solvent. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
5. Is this compound sensitive to light or pH?
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| Water | 100 mM | [1] |
| DMSO | 100 mM | [1] |
| Ethanol | 30 mg/mL | |
| PBS (pH 7.2) | 10 mg/mL |
Table 2: Stability of this compound Stock Solutions
| Storage Temperature | Solvent | Duration | Reference |
| -20°C | DMSO | Up to 1 month | [5][6] |
| -80°C | DMSO | Up to 6 months | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the required mass of this compound using its molecular weight (360.32 g/mol ). For 1 mL of a 10 mM solution, you will need 3.60 mg of the compound.
-
Procedure: a. Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of sterile DMSO to the tube. c. Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. e. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium.
-
Procedure: a. Thaw a single-use aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration for your experiment. c. Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control. d. Add the working solution to your cell cultures and proceed with your experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing | The solution may have been stored for too long or subjected to multiple freeze-thaw cycles. The solubility limit may have been exceeded. | Gently warm the solution in a 37°C water bath and vortex to redissolve the precipitate. If precipitation persists, prepare a fresh stock solution. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Inconsistent experimental results | Inaccurate pipetting during dilution. Degradation of the compound in the working solution. | Use calibrated pipettes and proper pipetting techniques. Prepare fresh working solutions for each experiment from a frozen stock aliquot. |
| Cell toxicity observed at expected non-toxic concentrations | High final DMSO concentration in the culture medium. Contamination of the stock or working solution. | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically ≤ 0.1%). Use sterile techniques for all solution preparations. |
| No or reduced inhibitory effect observed | Incorrect concentration of the compound. Degradation of the stock solution. | Verify the calculations for your stock and working solutions. Use a fresh aliquot of the stock solution or prepare a new stock solution. |
Visualizations
Caption: MS023 inhibits Type I PRMTs, blocking arginine methylation and affecting downstream cellular processes.
Caption: A typical workflow for experiments involving MS023, from solution preparation to data analysis.
Caption: A logical guide to troubleshooting common issues encountered during experiments with MS023.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure, Activity, and Function of PRMT1 [mdpi.com]
- 3. Structure, Activity and Function of the Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
identifying and mitigating off-target effects of MS023 dihydrochloride
Welcome to the technical support center for MS023 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is MS023 dihydrochloride and what is its primary mechanism of action?
A1: this compound is a potent, selective, and cell-active small molecule inhibitor of human type I protein arginine methyltransferases (PRMTs).[1] Its mechanism is noncompetitive, meaning it does not compete with the cofactor S-adenosyl-L-methionine (SAM) or the peptide substrate for binding to the enzyme.[2] The crystal structure of MS023 in complex with PRMT6 confirms that it occupies the peptide substrate binding site.[2][3] Its primary function is to reduce the levels of asymmetric dimethylation on arginine residues of histone and non-histone proteins.[2][4]
Q2: What are the intended targets of MS023?
A2: MS023 is a pan-inhibitor of Type I PRMTs. It demonstrates high potency against several members of this family, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[5] While it is often used to probe the function of PRMT1 and PRMT6, it is crucial to remember that it will inhibit multiple Type I PRMTs simultaneously in a cellular context.[2][6]
Q3: What defines an "off-target" effect for a chemical probe like MS023?
A3: An off-target effect occurs when a chemical probe binds to and modulates the activity of proteins other than its intended targets.[7] For MS023, an on-target effect is any phenotype resulting from the inhibition of one or more Type I PRMTs. An off-target effect would be a cellular response caused by MS023 interacting with a different class of proteins, such as Type II PRMTs, kinases, or other epigenetic modifiers.[7][8] Such effects can lead to misinterpretation of experimental data and unexpected cellular toxicity.[7]
Q4: Is there a negative control compound available for MS023?
A4: Yes, MS094 is a close structural analog of MS023 that is inactive in both biochemical and cellular assays against Type I PRMTs.[2][3] It is a crucial tool for control experiments to help determine if the observed cellular phenotype is a result of inhibiting the intended targets.[6][9] However, it is important to note that a negative control may not account for all possible off-target effects, as it might also be inactive against an unknown off-target that the primary probe interacts with.[10][11]
Quantitative Data Summary
The inhibitory activity and selectivity of MS023 are summarized below.
Table 1: Inhibitory Potency (IC₅₀) of MS023 Against Type I PRMTs
| Target | IC₅₀ (nM) | Reference |
|---|---|---|
| PRMT1 | 30 | [1][4] |
| PRMT3 | 119 | [1][4] |
| PRMT4 | 83 | [1][4] |
| PRMT6 | 4 | [1][4] |
Table 2: Selectivity Profile of MS023
| Target Class | Activity | Reference |
|---|---|---|
| Type II & III PRMTs | Inactive | [2][8] |
| Protein Lysine Methyltransferases (PKMTs) | Inactive | [2][8] |
| DNA Methyltransferases (DNMTs) | Inactive | [2][8] |
| Histone Lysine Demethylases (KDMs) | Inactive | [8][12] |
| Methyl-lysine/arginine Reader Proteins | Inactive | [2][8] |
| TGF-β-activated kinase 1 (TAK1) | Reduces expression and protein levels |[8][12] |
Troubleshooting Guide
Problem 1: I am observing a cellular phenotype (e.g., cell death, morphological change) that is stronger or different than expected from Type I PRMT inhibition.
This could indicate a potential off-target effect. The following workflow can help distinguish between on-target and off-target-driven phenotypes.
Problem 2: My Western blot does not show a decrease in asymmetric dimethylarginine marks (e.g., H4R3me2a) after MS023 treatment.
-
Possible Cause 1: Insufficient Drug Concentration or Incubation Time.
-
Solution: MS023 potently reduces H4R3me2a levels in MCF7 cells with an IC₅₀ of 9 nM after 48 hours.[2][4] For PRMT6-dependent H3R2me2a marks in HEK293 cells, the IC₅₀ is 56 nM after 20 hours of treatment.[2][4] Ensure your concentration and incubation time are appropriate for your cell line and the specific histone mark. A dose-response and time-course experiment is recommended.
-
-
Possible Cause 2: Poor Compound Stability or Cellular Uptake.
-
Solution: Ensure the compound has been stored correctly (-20°C or -80°C) and handled as per the manufacturer's instructions.[1] Confirm that your cell line is permeable to the compound.
-
-
Possible Cause 3: Low Target Expression.
-
Solution: Confirm that the primary Type I PRMTs, especially PRMT1 (for H4R3me2a), are expressed in your cell line using qPCR or Western blot.[2]
-
Problem 3: How can I confirm that MS023 is engaging its intended target in my cells?
A Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying target engagement in intact cells.[7] The principle is that a protein becomes more thermally stable when bound to a ligand.
Key Experimental Protocols
Protocol 1: Western Blot for Histone Arginine Methylation
Objective: To measure the reduction in asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a) or H3 at arginine 2 (H3R2me2a) following MS023 treatment.
Methodology:
-
Cell Treatment: Plate cells (e.g., MCF7 for PRMT1 activity, HEK293 transfected with PRMT6 for its activity) and allow them to adhere.[2] Treat with a dose-range of MS023 (e.g., 1 nM to 10 µM) and/or MS094 (negative control) for the desired time (20-48 hours).[2]
-
Histone Extraction: Harvest cells and perform an acid extraction to enrich for histone proteins.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 5-10 µg of histone extract on a 15% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for H4R3me2a or H3R2me2a overnight at 4°C.
-
Incubate with a loading control antibody (e.g., total Histone H3 or H4) to normalize data.[9]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify band intensities and normalize the methylation signal to the total histone signal. Plot the normalized values against the MS023 concentration to determine the cellular IC₅₀.[2]
Protocol 2: Target Validation using siRNA-mediated Knockdown
Objective: To determine if the phenotype observed with MS023 is recapitulated by genetically depleting its primary target (e.g., PRMT1).
Methodology:
-
siRNA Transfection: Transfect cells with siRNA oligonucleotides targeting PRMT1 (or another Type I PRMT) or a non-targeting scramble control using a suitable lipid-based transfection reagent.
-
Incubation: Allow cells to grow for 48-72 hours post-transfection to ensure efficient protein knockdown.
-
Validation of Knockdown: Harvest a subset of cells and confirm depletion of the target protein by Western blot or qPCR.
-
Phenotypic Assay: Perform the relevant cellular assay (e.g., cell proliferation, apoptosis assay) on the remaining cells.
-
Data Analysis: Compare the phenotype of the PRMT1-knockdown cells to cells treated with MS023, MS094, and the scramble control. If the phenotype of PRMT1 knockdown matches that of MS023 treatment (and is absent in controls), it provides strong evidence that the effect is on-target.[7][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. MS023 | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. MS023 | Structural Genomics Consortium [thesgc.org]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. bio-techne.com [bio-techne.com]
- 13. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS023 Dihydrochloride Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of MS023 dihydrochloride (B599025) to achieve desired biological effects while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MS023 dihydrochloride?
A1: this compound is a potent, selective, and cell-permeable inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2][3][4] It specifically targets PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2][4] By inhibiting these enzymes, MS023 reduces the levels of asymmetrically dimethylated arginine residues on histone and non-histone proteins, which can modulate gene transcription and other cellular processes.[2][3] The inhibitor binds to the substrate-binding site of the PRMTs in a manner that is noncompetitive with both the cofactor S-adenosyl-L-methionine (SAM) and the peptide substrate.[3]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: A typical starting concentration range for this compound in cell-based assays is between 1 nM and 1 µM.[1][3] However, the optimal concentration is highly dependent on the cell line and the specific biological question being investigated. For example, in MCF7 cells, MS023 treatment for 48 hours potently reduced H4R3me2a levels with an IC50 of 9 ± 0.2 nM.[3] In HEK293 cells, the IC50 for reducing the H3R2me2a mark was 56 ± 7 nM after 20 hours of treatment.[1]
Q3: At what concentrations does this compound typically exhibit cytotoxicity?
A3: Cytotoxicity is generally observed at higher concentrations of this compound. While concentrations up to 1 µM for 96 hours did not significantly impact the growth of several cell lines, higher concentrations of 10 µM and 50 µM resulted in decreased cell growth in most tested cell lines.[3] Some studies have shown a dose-dependent decrease in cell viability.[5] It is crucial to determine the cytotoxic threshold in your specific cell line of interest.
Q4: How can I determine the optimal, non-toxic concentration of MS023 for my experiments?
A4: The optimal concentration should be determined by performing a dose-response experiment. This involves treating your cells with a range of MS023 concentrations and assessing both the desired biological effect (e.g., inhibition of PRMT activity) and cytotoxicity. The goal is to identify the lowest concentration that produces the desired effect without causing significant cell death.
Troubleshooting Guide
Issue: High levels of cytotoxicity observed even at low concentrations of MS023.
| Possible Cause | Troubleshooting Step |
| Cell line sensitivity: | Different cell lines exhibit varying sensitivities to MS023.[6] |
| Perform a literature search for your specific cell line and MS023. If data is unavailable, conduct a preliminary cytotoxicity assay with a broad concentration range (e.g., 10 nM to 100 µM) to determine the approximate cytotoxic threshold. | |
| Solvent toxicity: | The solvent used to dissolve MS023, typically DMSO or water, can be toxic to cells at certain concentrations.[7] |
| Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO).[7] Run a solvent-only control to assess its effect on cell viability. | |
| Incorrect concentration calculation: | Errors in calculating the dilution of the stock solution can lead to unexpectedly high concentrations. |
| Double-check all calculations for preparing working solutions from your stock. It is advisable to have another researcher verify the calculations. | |
| Compound purity and stability: | Impurities in the this compound or degradation of the compound can contribute to cytotoxicity. |
| Use high-purity this compound (≥98%). Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C, to prevent degradation.[1][4] |
Issue: No desired biological effect observed, even at higher, non-toxic concentrations.
| Possible Cause | Troubleshooting Step |
| Insufficient incubation time: | The inhibitory effect of MS023 on PRMTs and downstream signaling may require a longer incubation period to become apparent. |
| Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your desired readout. | |
| Assay sensitivity: | The assay used to measure the biological effect may not be sensitive enough to detect changes at the tested concentrations. |
| Use a highly sensitive and validated assay to measure PRMT inhibition, such as Western blotting for specific arginine methylation marks (e.g., H4R3me2a) or a methyltransferase activity assay.[2][3] | |
| Cellular context: | The specific signaling pathways and protein expression levels in your cell line may influence the response to MS023. |
| Characterize the expression levels of Type I PRMTs in your cell line. Consider using a positive control cell line known to be responsive to MS023. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of MS023 using an MTT Assay
This protocol provides a method to assess the cytotoxicity of this compound in a specific cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is 0.01, 0.1, 1, 10, 25, 50, 75, and 100 µM. Include a vehicle control (medium with the same concentration of solvent used to dissolve MS023).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of MS023.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Assessing PRMT1 Inhibition via Western Blotting
This protocol details how to measure the inhibition of PRMT1 activity by detecting changes in the asymmetric dimethylation of Histone H4 at Arginine 3 (H4R3me2a).
Materials:
-
Cells treated with various concentrations of MS023
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H4R3me2a and a loading control (e.g., anti-Histone H4 or anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells and a control group with an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H4R3me2a signal to the loading control.
Data Presentation
Table 1: Inhibitory Activity of this compound against Type I PRMTs
| PRMT Isoform | IC50 (nM) |
| PRMT1 | 30 |
| PRMT3 | 119 |
| PRMT4 | 83 |
| PRMT6 | 4 |
| PRMT8 | 5 |
| Data compiled from multiple sources.[1][2][4] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Incubation Time | IC50 (nM) |
| MCF7 | H4R3me2a reduction | 48 hours | 9 ± 0.2 |
| HEK293 | H3R2me2a reduction | 20 hours | 56 ± 7 |
| Data from Eram et al., 2016.[3] |
Table 3: Cytotoxicity Profile of this compound in SCLC Cell Lines
| Cell Line | EC50 (µM) |
| H82 | 0.6 |
| H1092 | 48.72 |
| Data represents a range of sensitivities observed in Small Cell Lung Cancer (SCLC) cell lines.[6] |
Visualizations
Caption: Workflow for optimizing MS023 concentration.
Caption: MS023 mechanism of action on PRMTs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. A peptoid-based inhibitor of protein arginine methyltransferase 1 (PRMT1) induces apoptosis and autophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in MS023 dihydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MS023 dihydrochloride (B599025) in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is MS023 dihydrochloride and what is its primary mechanism of action?
A1: this compound is a potent, selective, and cell-permeable small molecule inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2][3] It exhibits strong inhibitory activity against PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2][4][5] Its mechanism of action is non-competitive with respect to both the methyl donor S-adenosylmethionine (SAM) and the peptide substrate. MS023 binds to the substrate-binding site of PRMTs, thereby preventing the methylation of histone and non-histone proteins.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO (≥ 150 mg/mL) and water (33.33 mg/mL, may require sonication).[1] For long-term storage, it is recommended to store the solid compound at 4°C under a nitrogen atmosphere.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to use freshly opened DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1][4]
Q3: What are the expected cellular effects of this compound treatment?
A3: Treatment with this compound leads to a concentration-dependent reduction in asymmetric dimethylarginine (ADMA) levels on cellular proteins.[1][2] Specifically, it has been shown to decrease the levels of histone H4 arginine 3 asymmetric dimethylation (H4R3me2a), a mark primarily mediated by PRMT1, and histone H3 arginine 2 asymmetric dimethylation (H3R2me2a), a mark associated with PRMT6 activity.[1][2] Cellular outcomes can include inhibition of cell proliferation, induction of cell cycle arrest, and in some cases, apoptosis.[5][6]
Q4: Are there any known off-target effects of this compound?
A4: MS023 has been shown to be highly selective for Type I PRMTs over Type II and Type III PRMTs, as well as a broad panel of protein lysine (B10760008) methyltransferases and DNA methyltransferases.[5][7] However, as with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations. It is crucial to include appropriate controls in your experiments, such as a structurally related inactive compound if available, or genetic knockdown of the target PRMTs to validate that the observed phenotype is on-target.
Q5: What is a suitable concentration range and treatment duration for cell-based assays with this compound?
A5: The effective concentration of this compound can vary depending on the cell line and the specific endpoint being measured. For inhibiting PRMT1 activity in MCF7 cells, concentrations in the range of 1-1000 nM for 48 hours have been used, resulting in an IC50 of 9 nM for the reduction of H4R3me2a.[1][2] For inhibiting PRMT6 in HEK293 cells, a similar concentration range for 20 hours has been shown to be effective, with an IC50 of 56 nM for the reduction of H3R2me2a.[1][2] For cell viability assays, concentrations up to 100 µM have been tested for 96 hours.[5][8] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
Troubleshooting Guides
Inconsistent IC50 Values in Biochemical or Cellular Assays
| Possible Cause | Suggested Solution |
| Compound Instability/Degradation | Prepare fresh stock solutions of this compound regularly. Aliquot stock solutions to minimize freeze-thaw cycles. Store stock solutions at -80°C for long-term storage. |
| Inaccurate Compound Concentration | Ensure accurate weighing of the compound and precise dilution steps. Use calibrated pipettes. Confirm the purity of the compound if batch-to-batch variability is suspected. |
| Variability in Assay Conditions | Maintain consistent cell seeding density, passage number, and serum concentration in cell-based assays. Ensure consistent incubation times and temperatures. In biochemical assays, use a stable buffer system and ensure consistent enzyme and substrate concentrations. |
| Solubility Issues | After diluting the DMSO stock into aqueous assay buffer or cell culture medium, visually inspect for any precipitation. If solubility is an issue, consider using a lower final DMSO concentration or pre-warming the media. |
| Cell Line Heterogeneity | Perform regular cell line authentication to ensure the identity and purity of your cell line. |
Weak or No Effect in Cellular Assays Despite Potency in Biochemical Assays
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | While MS023 is reported to be cell-active, permeability can vary between cell lines. Consider increasing the incubation time or using a higher concentration. If possible, measure the intracellular concentration of the compound. |
| Drug Efflux | Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can actively transport the inhibitor out of the cell. This can be investigated using efflux pump inhibitors. |
| Compound Metabolism | Cells may metabolize this compound into an inactive form. The metabolic stability can be assessed by incubating the compound with liver microsomes or cell lysates and analyzing its degradation over time. |
| Insufficient Target Engagement | Confirm target engagement by measuring the downstream effects of PRMT inhibition, such as a decrease in H4R3me2a or H3R2me2a levels by Western blot. |
| Redundant Pathways | Other PRMTs or compensatory mechanisms might be masking the effect of inhibiting a specific Type I PRMT. Consider using combination treatments or genetic approaches to investigate pathway redundancy. |
High Background or Non-Specific Effects in Western Blots
| Possible Cause | Suggested Solution |
| Suboptimal Antibody Dilution | Titrate the primary and secondary antibodies to determine the optimal concentration that gives a strong specific signal with minimal background. |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST). |
| Inadequate Washing | Increase the number and/or duration of washes with TBST to remove non-specifically bound antibodies. |
| Cross-reactivity of Secondary Antibody | Ensure the secondary antibody is specific for the species of the primary antibody. |
| High Compound Concentration | High concentrations of this compound may lead to off-target effects that can be misinterpreted as non-specific bands. Perform a dose-response experiment to use the lowest effective concentration. |
Experimental Protocols
Western Blot Analysis of Histone Methylation
This protocol describes the detection of changes in histone H4 arginine 3 asymmetric dimethylation (H4R3me2a) in response to this compound treatment.
Materials:
-
Cells (e.g., MCF7)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-H4R3me2a, anti-total Histone H4 (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells and allow them to attach overnight. Treat cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) and a vehicle control (DMSO) for the desired duration (e.g., 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-H4R3me2a antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using an ECL reagent.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total Histone H4 antibody.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol outlines a general procedure for performing ChIP to investigate the association of PRMTs or specific histone marks with genomic DNA following this compound treatment.
Materials:
-
Cells treated with this compound or vehicle
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis buffer
-
Sonication equipment
-
ChIP dilution buffer
-
Antibody of interest (e.g., anti-PRMT1, anti-H4R3me2a) and control IgG
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with the specific antibody or control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.
Cell Viability (MTT) Assay
This protocol describes how to assess the effect of this compound on cell viability using an MTT assay.
Materials:
-
Cells
-
This compound
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for the desired time period (e.g., 72-96 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Quantitative Data Summary
| Parameter | PRMT1 | PRMT3 | PRMT4 (CARM1) | PRMT6 | PRMT8 | Cellular H4R3me2a (MCF7) | Cellular H3R2me2a (HEK293) |
| IC50 (nM) | 30[1][2][4][5] | 119[1][2][4] | 83[1][2][4] | 4[1][2][4][5] | 5[1][2][4][5] | 9[1][2] | 56[1][2] |
Visualizations
Caption: Simplified PRMT1 signaling pathway and the inhibitory action of MS023.
Caption: Overview of PRMT6 nuclear functions and its inhibition by MS023.
Caption: A generalized workflow for experiments involving this compound.
Caption: A logical flowchart for troubleshooting inconsistent experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Understanding the Role of MS094 as a Negative Control for MS023
This technical support resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of the Type I protein arginine methyltransferase (PRMT) inhibitor, MS023, and its crucial negative control, MS094.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of MS023?
MS023 is a potent, selective, and cell-permeable small molecule inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] It specifically targets PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, which are responsible for catalyzing mono- and asymmetric dimethylation of arginine residues on histone and non-histone proteins.[2][3]
Q2: Why is it essential to use MS094 in my experiments with MS023?
MS094 is a close structural analog of MS023 that is inactive against Type I PRMTs.[3][4] Its use as a negative control is critical to ensure that the observed biological effects of MS023 are a direct result of Type I PRMT inhibition and not due to off-target effects of the chemical scaffold.[3][5] By comparing the results from MS023-treated samples to MS094-treated samples, researchers can confidently attribute their findings to the specific inhibition of the intended targets.
Q3: What is the mechanism of action for MS023?
MS023 acts as a noncompetitive inhibitor with respect to both the cofactor S-adenosyl-L-methionine (SAM) and the peptide substrate.[3] The crystal structure of MS023 in complex with PRMT6 has revealed that it occupies the peptide substrate binding site.[3]
Q4: Against which PRMTs is MS023 active?
MS023 is a potent inhibitor of Type I PRMTs. It is completely inactive against Type II (e.g., PRMT5, PRMT9) and Type III (e.g., PRMT7) PRMTs.[2][3]
Troubleshooting Guide
Issue 1: I am not observing the expected decrease in asymmetric arginine methylation (e.g., H4R3me2a) after treating my cells with MS023.
-
Solution 1: Verify Compound Integrity and Concentration. Ensure that your MS023 stock solution is prepared correctly and has not undergone multiple freeze-thaw cycles. Confirm the final concentration used in your experiment is within the effective range (see data tables below).
-
Solution 2: Check Cell Line and Treatment Duration. The optimal concentration and incubation time for MS023 can vary between cell lines. For example, in MCF7 cells, a 48-hour treatment is effective, while a 20-hour treatment has been used in HEK293 cells.[2][3] Consider performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Solution 3: Confirm Target Expression. Ensure that your cells express the target Type I PRMTs (e.g., PRMT1, PRMT6) at detectable levels. Low target expression may result in a minimal observable effect.
-
Solution 4: Use the Negative Control. Treat a parallel set of cells with the same concentration of MS094. If you observe a similar lack of effect with MS023 and MS094, it could point to a general issue with the experimental setup or the specific cell line's responsiveness. However, if MS094 shows no effect while MS023 is expected to, it reinforces that the issue lies with the activity of MS023.
Issue 2: I am observing cytotoxicity or other unexpected effects in my MS023-treated cells.
-
Solution 1: Titrate the Concentration. High concentrations of any small molecule can lead to off-target effects and cytotoxicity. Perform a dose-response experiment to identify the optimal concentration that inhibits PRMT activity without causing significant cell death.
-
Solution 2: Crucially, Compare with MS094. Treat cells with equivalent concentrations of MS094. If MS094-treated cells exhibit similar toxicity, it suggests the effect is likely due to the chemical backbone of the molecule and not the inhibition of Type I PRMTs.[5] This is a critical control for interpreting your results.
-
Solution 3: Shorten the Treatment Duration. Long exposure times can sometimes lead to secondary effects. Consider a shorter incubation period to assess the primary impact of PRMT1 inhibition.
Data Presentation
Table 1: In Vitro Inhibitory Activity of MS023 against Type I PRMTs
| PRMT Target | IC50 (nM) |
| PRMT1 | 30 |
| PRMT3 | 119 |
| PRMT4 | 83 |
| PRMT6 | 4 |
| PRMT8 | 5 |
Data compiled from multiple sources.[1][2][6][7]
Table 2: Cellular Activity of MS023 in Different Cell Lines
| Cell Line | Target Readout | Treatment Time | Cellular IC50 (nM) |
| MCF7 | H4R3me2a | 48 hours | 9 |
| HEK293 | H3R2me2a | 20 hours | 56 |
Data compiled from multiple sources.[1][7]
Experimental Protocols
Protocol 1: Western Blot Analysis of Histone Arginine Methylation in Mammalian Cells
This protocol describes the assessment of MS023's inhibitory effect on PRMT1 activity in MCF7 cells by measuring the levels of asymmetrically dimethylated histone H4 at arginine 3 (H4R3me2a).
Materials:
-
MCF7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MS023
-
MS094 (negative control)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H4R3me2a, anti-total Histone H4 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate MCF7 cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of MS023 and MS094 in DMSO. Treat the cells with a range of concentrations of MS023 (e.g., 1 nM to 1000 nM) and a high concentration of MS094 (e.g., 10 µM) for 48 hours. Include a DMSO-only vehicle control.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H4R3me2a overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against total Histone H4 to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the H4R3me2a signal to the total Histone H4 signal.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
how to confirm cellular uptake of MS023 dihydrochloride
Welcome to the technical support center for MS023 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on confirming the cellular uptake and target engagement of this potent and selective type I protein arginine methyltransferase (PRMT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is MS023 dihydrochloride and what is its mechanism of action?
This compound is a potent, selective, and cell-active small molecule inhibitor of human type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2][3] It functions by binding to the substrate-binding site of these enzymes, thereby preventing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone protein substrates.[3][4] This inhibition leads to a reduction in asymmetric dimethylarginine (ADMA) levels in cells.[4][5]
Q2: How can I be sure that MS023 is entering the cells?
Confirmation of cellular uptake can be achieved through both indirect and direct methods.
-
Indirect Methods (Target Engagement): These methods infer uptake by measuring the biological consequences of MS023 binding to its intracellular targets. A common and effective approach is to measure the reduction in downstream methylation marks.
-
Direct Methods (Quantification): These methods directly measure the concentration of MS023 inside the cell.
Q3: What are the recommended indirect methods to confirm cellular uptake?
The primary indirect methods are Western Blotting and the Cellular Thermal Shift Assay (CETSA).
-
Western Blotting: This technique is used to detect the decrease in asymmetric methylation of specific histone marks, such as H4R3me2a (a primary target of PRMT1) and H3R2me2a (a target of PRMT6).[4][5] A significant reduction in these marks after treatment with MS023 indicates that the compound has entered the cell and engaged its target.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to verify target engagement in intact cells.[6] The principle is that the binding of a ligand (MS023) to its target protein (e.g., PRMT1) stabilizes the protein, making it more resistant to thermal denaturation. An increase in the melting temperature of PRMT1 in the presence of MS023 is strong evidence of intracellular target engagement.[6]
Q4: What is a suitable negative control for my experiments?
MS094 is a structurally similar analog of MS023 that is inactive in both biochemical and cellular assays.[4][7] It is an excellent negative control to ensure that the observed cellular effects are due to the specific inhibition of type I PRMTs by MS023 and not due to off-target effects or the compound's chemical scaffold.
Q5: Are there direct methods to quantify the intracellular concentration of MS023?
Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and quantitative method for determining the intracellular concentration of unlabeled small molecules like MS023.[8][9] This technique allows for the precise measurement of the amount of compound that has accumulated within the cells.
Troubleshooting Guides
Western Blotting for Histone Methylation Marks
| Issue | Possible Cause | Troubleshooting Steps |
| No change in methylation levels | Insufficient incubation time or MS023 concentration. | Optimize incubation time (e.g., 24-48 hours) and perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell line.[4] |
| Poor antibody quality. | Use a validated antibody specific for the methylation mark of interest (e.g., H4R3me2a). Check the antibody datasheet for recommended applications and dilutions. | |
| Cell line is resistant to MS023. | Some cell lines may be less sensitive to PRMT1 inhibition.[10] Consider using a cell line known to be sensitive, such as MCF7 or HEK293, as a positive control.[4][5] | |
| High background | Non-specific antibody binding. | Increase the number and duration of wash steps. Optimize the blocking buffer (e.g., 5% non-fat milk or BSA in TBST). |
| Too much secondary antibody. | Titrate the secondary antibody to determine the optimal dilution. | |
| Inconsistent results | Variation in cell seeding density or treatment conditions. | Ensure consistent cell numbers are plated for each experiment and that treatment conditions are identical across all samples. |
Cellular Thermal Shift Assay (CETSA)
| Issue | Possible Cause | Troubleshooting Steps |
| No thermal shift observed | MS023 concentration is too low to cause significant stabilization. | Perform a dose-response CETSA to determine the concentration at which a thermal shift is observed.[6] |
| The temperature range is not optimal for observing the shift. | Optimize the temperature gradient to finely bracket the melting temperature of the target protein.[6] | |
| The antibody for Western blotting is not sensitive enough. | Use a high-quality antibody that provides a strong and specific signal for the target protein (e.g., PRMT1). | |
| High variability between replicates | Inconsistent heating of samples. | Use a thermal cycler with a precise temperature gradient function to ensure uniform heating. |
| Inconsistent sample processing. | Ensure all samples are processed identically, from cell lysis to protein quantification and loading for Western blotting. |
Experimental Protocols
Protocol 1: Western Blotting for H4R3me2a Downregulation
-
Cell Seeding: Plate cells (e.g., MCF7) in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of MS023 (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) and the negative control MS094 for 48 hours.[4]
-
Histone Extraction:
-
Wash cells with PBS and lyse them in a suitable lysis buffer.
-
Isolate histones using an acid extraction method.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H4R3me2a overnight at 4°C.
-
As a loading control, use an antibody against total Histone H4.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Data Analysis: Quantify the band intensities and normalize the H4R3me2a signal to the total Histone H4 signal.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells (e.g., HT-29) with MS023 at a predetermined concentration or with a vehicle control (e.g., DMSO) for a specified time.[6]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 76°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[6]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Western Blotting:
-
Collect the supernatant and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting for the target protein (e.g., PRMT1).
-
-
Data Analysis: Plot the band intensity of the soluble PRMT1 at each temperature. A shift in the melting curve to a higher temperature in the MS023-treated samples compared to the control indicates target stabilization.[6]
Visualizations
Caption: Signaling pathway of MS023-mediated inhibition of PRMT1.
Caption: Workflow for confirming cellular uptake of MS023.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. MS023 | Structural Genomics Consortium [thesgc.org]
- 8. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PRMT inhibition induces a viral mimicry response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
addressing precipitation of MS023 dihydrochloride in media
Welcome to the technical support center for MS023 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common issues encountered during experimentation, with a focus on preventing and troubleshooting precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is MS023 dihydrochloride and what is its mechanism of action?
A1: this compound is a potent and selective, cell-active inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] It specifically inhibits PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, with IC50 values in the nanomolar range.[1][2][3] By inhibiting these enzymes, MS023 reduces the levels of asymmetric dimethylarginine (ADMA) on histone and non-histone proteins, thereby modulating gene expression and other cellular processes.[1][3] It has been shown to inhibit cell growth and can induce growth arrest.[3]
Q2: What are the solubility properties of this compound?
A2: this compound is soluble in both water and DMSO up to a concentration of 100 mM.[1] However, it is important to note that the free base form of MS023 is practically insoluble in water. Some suppliers note that using fresh, anhydrous DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[3][4]
Q3: Can I dissolve this compound directly in cell culture media?
A3: It is not recommended to dissolve this compound directly in cell culture media. Due to the complex composition of media, including salts, amino acids, and proteins, direct dissolution can lead to precipitation.[5] The recommended method is to first prepare a concentrated stock solution in an appropriate solvent like sterile water or DMSO and then dilute it to the final working concentration in the pre-warmed cell culture medium.
Q4: I observed precipitation when I diluted my this compound stock solution in my phosphate-buffered saline (PBS) or phosphate-containing medium. Why is this happening?
A4: Dihydrochloride salts of small molecules can sometimes interact with phosphate (B84403) ions in buffers like PBS or in cell culture media, leading to the formation of insoluble phosphate salts and subsequent precipitation. While not specifically documented for MS023, this is a known chemical interaction. If you observe precipitation upon dilution in a phosphate-containing solution, consider using a different buffer system for dilution or preparing your final working solution in a low-phosphate medium.
Q5: How should I store my this compound stock solution?
A5: Stock solutions of this compound should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[6] For long-term storage, it is recommended to store the stock solution at -80°C (for up to 6 months) or -20°C (for up to 1 month).[2][7]
Troubleshooting Guide: Precipitation of this compound in Media
This guide provides a systematic approach to identifying and resolving issues with this compound precipitation in cell culture media.
Issue 1: Immediate Precipitation Upon Dilution
Symptoms: The media becomes cloudy or a visible precipitate forms immediately after adding the this compound stock solution.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of aqueous media can cause a rapid change in solvent polarity, leading to the compound "crashing out" of solution.[5] | 1. Use a two-step dilution: First, create an intermediate dilution of your stock solution in pre-warmed (37°C) cell culture medium. 2. Add dropwise while mixing: Add the stock solution slowly to the media while gently swirling or vortexing to ensure rapid and even dispersion.[5] |
| High Final Concentration | The final concentration of this compound in the media exceeds its solubility limit in that specific medium. | 1. Lower the final concentration: If experimentally feasible, reduce the working concentration of MS023. 2. Perform a solubility test: Determine the maximum soluble concentration of MS023 in your specific cell culture medium by preparing a serial dilution and observing for precipitation. |
| Low Temperature of Media | The solubility of many compounds, including salts, decreases at lower temperatures.[8] | Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[5] |
| Interaction with Media Components | As a dihydrochloride salt, MS023 may interact with components in the media, such as high concentrations of phosphate, leading to precipitation. | 1. Test different media formulations: If possible, try a basal medium with a different salt composition. 2. Prepare in serum-free media first: If using a serum-containing medium, dilute the MS023 in the basal medium first before adding the serum. |
Issue 2: Delayed Precipitation
Symptoms: The media is clear initially, but a precipitate forms after a few hours or days of incubation.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | The pH of the cell culture medium can change over time due to cellular metabolism, which can affect the solubility of the compound. | 1. Monitor media pH: Regularly check the pH of your culture. 2. Use a buffered medium: Consider using a medium with a more stable buffering system, such as one containing HEPES, if compatible with your cells. |
| Evaporation | Evaporation of water from the culture plates in the incubator can increase the concentration of all components, including MS023, potentially exceeding its solubility limit.[8] | 1. Ensure proper humidification: Maintain optimal humidity levels in your incubator. 2. Use sealed culture vessels: For long-term experiments, consider using sealed flasks or plates to minimize evaporation. |
| Compound Instability | Over time, the compound may degrade or interact with media components, leading to the formation of insoluble byproducts. | 1. Refresh the media: For longer experiments, replace the media containing MS023 at regular intervals (e.g., every 48-72 hours). 2. Prepare fresh working solutions: Always prepare the final working solution fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
Procedure:
-
Accurately weigh out 3.6 mg of this compound powder.
-
Add 1 mL of sterile DMSO to the powder.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile dilution tubes
-
-
Procedure (for a final concentration of 10 µM):
-
Intermediate Dilution (to 100 µM):
-
In a sterile tube, add 990 µL of pre-warmed complete cell culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to the medium.
-
Gently mix by pipetting up and down or by brief vortexing.
-
-
Final Dilution (to 10 µM):
-
In a sterile tube containing your cells in the appropriate volume of media, add the required volume of the 100 µM intermediate solution. For example, to make 1 mL of 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium.
-
Gently swirl the plate or flask to ensure even distribution of the compound.
-
-
Important Considerations:
-
The final concentration of DMSO in the cell culture should be kept below 0.5%, and ideally below 0.1%, to avoid solvent toxicity.[6]
-
Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: A step-by-step guide for troubleshooting precipitation.
References
- 1. MS 023 dihydrochloride | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Minimizing Variability in Experiments with MS023 Dihydrochloride
Welcome to the technical support center for MS023 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the consistency and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is MS023 dihydrochloride and what is its primary mechanism of action?
This compound is a potent, selective, and cell-permeable inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] Its primary mechanism of action is the inhibition of a range of Type I PRMTs, which are responsible for asymmetric dimethylation of arginine residues on histone and non-histone proteins. By inhibiting these enzymes, MS023 can modulate gene expression and other cellular processes.[3][4]
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in several common laboratory solvents. For optimal stability, it is recommended to store the solid compound at -20°C for up to three years.[5] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5] When using DMSO, ensure it is fresh, as moisture-absorbing DMSO can reduce the solubility of the compound.[4][5]
Q3: How can I be sure that the observed effects in my experiment are due to the inhibition of Type I PRMTs and not off-target effects?
To ensure the specificity of the observed effects, it is crucial to include proper controls in your experimental design. The most important control is the use of MS094, a structurally similar but inactive analog of MS023.[6] MS094 serves as an excellent negative control; any cellular effects observed with MS023 but not with MS094 at the same concentration are more likely to be due to the on-target inhibition of Type I PRMTs.[6] Additionally, performing dose-response experiments and using the lowest effective concentration of MS023 can help minimize potential off-target effects.
Q4: What are the expected cellular effects of this compound treatment?
Treatment of cells with this compound is expected to lead to a dose-dependent reduction in the levels of asymmetric dimethylarginine (ADMA) on various proteins, including histones.[3] Specifically, a notable decrease in histone H4 arginine 3 asymmetric dimethylation (H4R3me2a) and histone H3 arginine 2 asymmetric dimethylation (H3R2me2a) is a hallmark of MS023 activity.[1][4] This can be assessed by Western blotting. Depending on the cell line and concentration, MS023 can also impact cell viability and proliferation.[6]
Troubleshooting Guides
Inconsistent or Weak Signal in Western Blot for Histone Methylation
| Potential Cause | Troubleshooting Steps |
| Suboptimal Antibody Performance | Ensure the primary antibody is validated for detecting the specific histone methylation mark (e.g., H4R3me2a). Check the antibody datasheet for recommended dilutions and positive controls. |
| Inefficient Protein Extraction | Use an appropriate lysis buffer that includes protease and phosphatase inhibitors to ensure the integrity of your protein samples. |
| Poor Protein Transfer | Optimize transfer conditions (time, voltage) for small histone proteins. Consider using a membrane with a smaller pore size (e.g., 0.2 µm PVDF) to improve the retention of low molecular weight proteins.[7] |
| Insufficient MS023 Treatment | Verify the concentration and incubation time of MS023. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[3] |
| Degraded MS023 Stock Solution | Prepare fresh stock solutions of this compound and store them appropriately in aliquots at -80°C to avoid degradation from repeated freeze-thaw cycles.[1] |
High Variability in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform cell seeding density across all wells of your microplate. Variations in cell number at the start of the experiment can lead to significant differences in viability readouts. |
| Batch-to-Batch Variability of MS023 | If you suspect variability between different lots of the compound, it is advisable to test new batches against a previously validated batch to ensure consistent potency. |
| Fluctuations in Cell Culture Conditions | Maintain consistent cell culture conditions, including media composition, serum concentration, and incubator parameters (CO2, temperature, humidity). Cell passage number should also be kept within a consistent range. |
| Solubility Issues with MS023 | Ensure that MS023 is fully dissolved in the vehicle solvent before adding it to the cell culture medium. Precipitation of the compound will lead to inconsistent effective concentrations. For aqueous solutions like PBS, warming and sonication may be necessary to achieve complete dissolution.[1] |
| Edge Effects in Microplates | To minimize "edge effects" in 96-well plates, avoid using the outer wells for experimental samples. Instead, fill these wells with sterile PBS or media to maintain a more uniform environment across the plate. |
Data Presentation
IC50 Values of this compound for Type I PRMTs
| PRMT Isoform | IC50 (nM) |
| PRMT1 | 30[1] |
| PRMT3 | 119[1] |
| PRMT4 | 83[1] |
| PRMT6 | 4[1] |
| PRMT8 | 5[1] |
Cellular IC50 Values of this compound
| Cell Line | Histone Mark | Cellular IC50 (nM) |
| MCF7 | H4R3me2a | 9 ± 0.2[1] |
| HEK293 | H3R2me2a | 56 ± 7[1] |
Solubility and Stability of this compound
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | ≥ 57 mg/mL[4][5] | -80°C for 6 months, -20°C for 1 month[1] |
| Ethanol | 57 mg/mL[5] | -80°C for 6 months, -20°C for 1 month |
| Water | Insoluble (hydrochloride salt is soluble)[5] | Use immediately or store at -80°C |
| PBS (pH 7.2) | 10 mg/mL (trihydrochloride salt)[8] | Use immediately or store at -80°C |
Experimental Protocols
Protocol: Western Blot Analysis of Histone Methylation
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) and a high concentration of the negative control, MS094, for the desired duration (e.g., 48 hours).
-
Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel. Given the small size of histones, a higher percentage gel (e.g., 15% or 4-20% gradient) is recommended.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone methylation mark of interest (e.g., anti-H4R3me2a) and a loading control (e.g., anti-Histone H3 or anti-beta-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities and normalize the histone methylation signal to the loading control.
Protocol: In Vivo Administration
For in vivo studies, this compound can be administered via intraperitoneal (i.p.) injection. A previously reported dosing regimen in a mouse model of acute lymphoblastic leukemia was 160 mg/kg.[1] The vehicle for this study was not specified, but for other in vivo experiments, a vehicle consisting of 50 µL N-Methyl-2-pyrrolidone, 200 µL Captisol, 200 µL polyethylene (B3416737) glycol 400, and 550 µL PBS has been used for an 80 mg/kg dose.[5] It is crucial to perform preliminary dose-finding and toxicity studies to determine the optimal and safe dose for your specific animal model and experimental goals.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro studies.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. caymanchem.com [caymanchem.com]
assessing the purity and quality of a new batch of MS023 dihydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the purity and quality of a new batch of MS023 dihydrochloride (B599025). It includes frequently asked questions (FAQs) and troubleshooting guides for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is MS023 dihydrochloride and what is its mechanism of action?
This compound is a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] It exhibits high selectivity for PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2] Its primary mechanism of action is the inhibition of the enzymatic activity of these PRMTs, which play a crucial role in the post-translational modification of proteins by catalyzing the transfer of methyl groups to arginine residues. This inhibition can modulate gene expression and various cellular signaling pathways.[3][4]
2. How should I store and handle this compound?
Proper storage and handling are critical to maintain the stability and activity of this compound.
-
Solid Form: Store the solid powder at -20°C for long-term storage.
-
Stock Solutions: Prepare stock solutions in appropriate solvents like DMSO or water. For long-term storage of stock solutions, it is recommended to store them at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] For short-term storage of up to one month, -20°C is acceptable.[1]
3. What are the recommended solvents for dissolving this compound?
This compound is soluble in both water and DMSO up to 100 mM. For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically below 0.5%) to avoid solvent-induced toxicity or off-target effects.
4. How do I interpret the Certificate of Analysis (CoA) for a new batch of this compound?
The Certificate of Analysis (CoA) is a critical document that provides batch-specific information on the quality and purity of the compound. Key sections to review include:
-
Identity: This section confirms the compound's identity, often through techniques like ¹H NMR and Mass Spectrometry (MS). The data should be consistent with the known structure of MS023.
-
Purity: This is typically determined by High-Performance Liquid Chromatography (HPLC). The CoA will specify the purity level, which should ideally be ≥98% for most research applications.
-
Appearance: This section describes the physical state and color of the compound (e.g., "White to off-white powder").
-
Solubility: Confirms the solubility of the compound in specified solvents.
-
Storage Conditions: Provides the recommended storage temperature to ensure stability.
Quality Control and Purity Assessment
Consistent and reliable experimental results depend on the high purity and quality of your reagents. Here are detailed methodologies for key experiments to assess a new batch of this compound.
Data Presentation: Expected Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | ≥ 98% | HPLC-UV |
| Identity | Conforms to structure | ¹H NMR, LC-MS |
| Solubility | Soluble to 100 mM in Water and DMSO | Solubilization Test |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method provides a quantitative assessment of the purity of this compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase A to a final concentration of approximately 1 mg/mL.
2. Proton Nuclear Magnetic Resonance (¹H NMR) for Identity Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆.
-
Data Acquisition: Acquire a standard proton spectrum.
-
Expected Chemical Shifts (δ, ppm): This is a hypothetical spectrum based on the structure. Actual shifts may vary slightly.
-
~1.25 (d, 6H, -CH(CH₃)₂)
-
~2.80 (s, 3H, -NCH₃)
-
~3.20-3.40 (m, 4H, -CH₂CH₂-)
-
~4.20 (s, 2H, Ar-CH₂-N)
-
~4.60 (sept, 1H, -OCH(CH₃)₂)
-
~6.20 (s, 1H, pyrrole-H)
-
~6.80 (s, 1H, pyrrole-H)
-
~7.00 (d, 2H, Ar-H)
-
~7.40 (d, 2H, Ar-H)
-
~9.50 (br s, 2H, -NH₂⁺-)
-
~11.0 (s, 1H, pyrrole-NH)
-
3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Verification
LC-MS confirms the identity of the compound by measuring its molecular weight.
-
Instrumentation: An HPLC system coupled to a mass spectrometer.
-
Chromatography: Use the same HPLC method as described for purity analysis.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Expected [M+H]⁺: m/z ~326.2
-
Troubleshooting Guides
Troubleshooting Experimental Inconsistencies
This guide addresses common issues that may arise during experiments using this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC₅₀ values between experiments | 1. Compound Degradation: Repeated freeze-thaw cycles of stock solutions.[5] 2. Inaccurate Pipetting: Errors in serial dilutions. 3. Cell-based Assay Variability: Differences in cell passage number, confluency, or serum concentration. | 1. Aliquot stock solutions into single-use volumes. Prepare fresh working solutions for each experiment. 2. Calibrate pipettes regularly. Prepare a fresh dilution series for each experiment. 3. Standardize cell culture conditions. Use cells within a consistent passage number range and ensure consistent seeding density. |
| Low or no inhibitory activity | 1. Incorrect Compound Concentration: Error in stock solution preparation or dilution. 2. Compound Insolubility: Precipitation of the compound in the assay buffer. 3. Inactive Enzyme: The target PRMT enzyme may have lost activity. | 1. Verify the concentration of the stock solution. Prepare fresh dilutions. 2. Visually inspect solutions for any precipitate. Ensure the final concentration of DMSO is not causing insolubility. 3. Run a positive control with a known active enzyme batch or a different known inhibitor to validate the assay. |
| High background signal in biochemical assays | 1. Reagent Contamination: Contamination of buffers or enzyme preparations. 2. Non-specific Inhibition: At high concentrations, the compound may cause non-specific effects. | 1. Use fresh, high-quality reagents. 2. Perform a dose-response curve to determine the optimal concentration range. Include appropriate vehicle controls. |
| Cellular toxicity observed at expected active concentrations | 1. Off-target Effects: The inhibitor may be affecting other cellular pathways. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Test a structurally unrelated inhibitor of the same target if available. Perform target engagement assays (e.g., Western blot for histone methylation marks). 2. Ensure the final solvent concentration is at a non-toxic level (typically <0.5% for DMSO). Run a vehicle-only control. |
Visualizations
PRMT6 Signaling Pathway in Cancer
Caption: PRMT6 signaling pathway in cancer and the point of inhibition by MS023.
Experimental Workflow for Purity Assessment
Caption: A logical workflow for the comprehensive quality assessment of a new batch of this compound.
References
dealing with unexpected phenotypes after MS023 dihydrochloride treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected phenotypes following treatment with MS023 dihydrochloride (B599025), a potent and selective inhibitor of type I protein arginine methyltransferases (PRMTs).
Frequently Asked Questions (FAQs)
Q1: What is MS023 dihydrochloride and what is its primary mechanism of action?
This compound is a cell-active small molecule that potently and selectively inhibits type I PRMTs.[1][2][3] Its primary mechanism of action is the inhibition of the enzymatic activity of PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, which are responsible for asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2][3][4] MS023 binds to the substrate-binding site of these enzymes in a manner that is noncompetitive with the cofactor S-adenosyl-L-methionine (SAM).[4] This inhibition leads to a global reduction in cellular levels of asymmetric dimethylarginine (ADMA).[1][3][4]
Q2: What are the known on-target effects of this compound?
The primary on-target effect of MS023 is the reduction of asymmetric arginine methylation on cellular proteins.[1][4] This has been shown to decrease the levels of specific histone marks, such as H4R3me2a (asymmetric dimethylation of histone H4 at arginine 3), which is primarily catalyzed by PRMT1.[1][4] Inhibition of type I PRMTs by MS023 can also lead to an increase in arginine monomethylation and symmetric dimethylation.[4]
Q3: Is MS023 selective for type I PRMTs?
Yes, MS023 has been shown to be highly selective for type I PRMTs. It is completely inactive against type II (e.g., PRMT5) and type III PRMTs, as well as protein lysine (B10760008) methyltransferases and DNA methyltransferases at concentrations up to 10 μM.[1][4] A close analog of MS023, named MS094, is inactive in biochemical and cellular assays and can be used as a negative control in experiments.[4][5]
Q4: What are some reported unexpected phenotypes observed after MS023 treatment?
Researchers have observed several phenotypes that may be considered "unexpected" beyond the direct modulation of arginine methylation. These include:
-
Cell Growth Inhibition and Morphological Changes: At low concentrations, MS023 can inhibit cell growth and induce a flattened cell morphology.[1]
-
Impaired RNA Splicing: Treatment with MS023 has been shown to impair mRNA splicing.[6][7] This is likely due to the fact that many PRMT1 interactors are involved in this process.[6][7]
-
DNA Damage and R-loop Accumulation: MS023 treatment can lead to the formation of DNA:RNA hybrids (R-loops) and subsequent DNA double-strand breaks (DSBs).[6][7][8]
-
Cell Cycle Impairment: Inhibition of PRMT1 by MS023 can result in impairments to cell cycle progression.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| High variability in IC50 values between experiments. | Inconsistent assay conditions, compound degradation, or cellular factors. | 1. Verify Assay Conditions: Ensure consistent cell density, passage number, and serum concentration in culture media.[9] 2. Compound Integrity: Prepare fresh stock solutions of MS023. Minimize freeze-thaw cycles by aliquoting stocks. Confirm the purity of the compound if batch-to-batch variability is suspected.[9] 3. Control Compound: Use the inactive analog MS094 as a negative control to ensure observed effects are specific to type I PRMT inhibition.[4][5] |
| Potent biochemical activity but weak or no effect in cell-based assays. | Poor cell permeability or active efflux of the compound. | 1. Confirm Cellular Uptake: While MS023 is known to be cell-active, permeability can vary between cell lines.[1][2] 2. Check for Efflux Pumps: Some cell lines may express high levels of efflux pumps that remove the inhibitor. This can be investigated using efflux pump inhibitors.[9] |
| Unexpected cytotoxicity or off-target effects observed. | Effects may be on-target but downstream of PRMT inhibition, or true off-target effects. | 1. Confirm On-Target Activity: Perform a Western blot to measure the levels of asymmetric dimethylarginine (ADMA) or a specific mark like H4R3me2a on known PRMT1 substrates. A dose-dependent decrease would confirm on-target engagement.[9] 2. Use a Structurally Different Inhibitor: Compare the observed phenotype with that induced by a structurally unrelated type I PRMT inhibitor. Similar phenotypes suggest an on-target effect.[9] 3. Genetic Knockdown: Use siRNA or CRISPR/Cas9 to knockdown PRMT1 and see if the phenotype is recapitulated.[8][9] |
| Cells exhibit significant DNA damage and cell cycle arrest. | This is a known downstream effect of MS023 treatment. | 1. Time-Course and Dose-Response: Perform detailed time-course and dose-response experiments to characterize the onset and severity of DNA damage (e.g., by staining for γH2AX).[6] 2. Investigate R-loops: Assess the formation of R-loops, as this is a likely upstream cause of the DNA damage.[6][8] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PRMT1 | 30[1][2] |
| PRMT3 | 119[1][2] |
| PRMT4 | 83[1][2] |
| PRMT6 | 4[2] or 8[3] |
| PRMT8 | 5[2] or 8[3] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Cellular IC50 (nM) |
| MCF7 | H4R3me2a reduction | 9[1][4] |
| HEK293 | H3R2me2a reduction | 56[1][4] |
Experimental Protocols
Protocol 1: Western Blot for Asymmetric Dimethylarginine (ADMA)
This protocol is to confirm the on-target activity of MS023 by measuring the reduction in global ADMA levels.
-
Cell Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 48-72 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for asymmetric dimethylarginine (pan-ADMA) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Re-probe the membrane with an antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 2: Scintillation Proximity Assay (SPA) for PRMT Inhibition
This biochemical assay is used to determine the IC50 of inhibitors against PRMT enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the PRMT enzyme, a biotinylated peptide substrate (e.g., histone H4 peptide), and the test compound (MS023) at various concentrations in an appropriate assay buffer.
-
Initiate Reaction: Start the methyltransferase reaction by adding S-adenosyl-L-[methyl-³H]methionine (³H-SAM).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Stop Reaction: Terminate the reaction.
-
Detection: Add streptavidin-coated scintillant beads. The biotinylated peptide will bind to the beads, bringing the incorporated ³H-methyl group in close proximity to the scintillant, resulting in light emission.
-
Measurement: Quantify the light emission using a microplate scintillation counter.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Visualizations
Caption: Signaling pathway illustrating the mechanism of action of MS023.
Caption: Troubleshooting workflow for unexpected phenotypes with MS023.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bio-techne.com [bio-techne.com]
- 4. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Type I PRMT Inhibition Protects Against C9ORF72 Arginine-Rich Dipeptide Repeat Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Validating the Inhibitory Activity of MS023 Dihydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of MS023 dihydrochloride (B599025), a potent and selective chemical probe for Type I Protein Arginine Methyltransferases (PRMTs). By comparing its performance against a negative control and employing a multi-tiered validation approach, researchers can ensure robust and reliable results.
MS023 is a cell-active inhibitor targeting Type I PRMTs, which include PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2][3] These enzymes play a crucial role in cellular processes by catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[4] Dysregulation of Type I PRMTs is implicated in various diseases, particularly cancer, making them attractive therapeutic targets. To rigorously validate the effects of MS023, it is essential to compare its activity with a structurally similar but inactive analog, such as MS094, which serves as an ideal negative control.[5][6]
Mechanism of Action: Inhibiting Asymmetric Arginine Methylation
Type I PRMTs transfer a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to an arginine residue on a substrate protein, forming monomethylarginine (MMA). They then catalyze a second methylation event to produce asymmetric dimethylarginine (ADMA). MS023 acts by binding to the peptide substrate binding site, thereby preventing the methylation of target proteins.[5] This mechanism has been shown to be noncompetitive with both the SAM cofactor and the peptide substrate.[5]
Figure 1. Signaling pathway of Type I PRMT inhibition by MS023.
Part 1: Biochemical Validation of Potency and Selectivity
The initial step in validating MS023 is to confirm its direct inhibitory effect on the enzymatic activity of Type I PRMTs in a controlled, in vitro setting. This is typically achieved using radiometric assays that measure the transfer of a radiolabeled methyl group from SAM to a substrate.
Comparative Inhibitory Potency
MS023 demonstrates high potency against Type I PRMTs while remaining inactive against Type II (e.g., PRMT5) and Type III (e.g., PRMT7) enzymes.[2][5] The negative control, MS094, should show no significant activity.
| Compound | Target PRMT | IC₅₀ (nM) | Compound Type |
| MS023 | PRMT1 | 30 | Potent Inhibitor |
| PRMT3 | 119 | Potent Inhibitor | |
| PRMT4 | 83 | Potent Inhibitor | |
| PRMT6 | 4 | Potent Inhibitor | |
| PRMT8 | 5 | Potent Inhibitor | |
| PRMT5, PRMT7 | > 50,000 | Inactive | |
| MS094 | All Type I PRMTs | > 50,000 | Negative Control |
Table 1: Comparative in vitro IC₅₀ values of MS023 and MS094 against a panel of PRMTs. Data compiled from multiple sources.[1][2][3]
Experimental Workflow: Radiometric Filter Assay
Figure 2. Workflow for a radiometric PRMT biochemical assay.
Protocol: In Vitro PRMT Scintillation Proximity Assay (SPA)
This protocol outlines a typical SPA used to determine the IC₅₀ values of inhibitors.
-
Preparation : Prepare serial dilutions of MS023 dihydrochloride and the negative control MS094 (e.g., starting from 100 µM).
-
Reaction Mixture : In a 96-well plate, combine the PRMT enzyme (e.g., PRMT1 or PRMT6), a biotinylated peptide substrate (e.g., a histone H4 tail peptide), and the test compound at various concentrations.
-
Initiation : Start the reaction by adding S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) as the methyl donor.
-
Incubation : Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Termination : Stop the reaction by adding an excess of cold, non-radiolabeled SAM.
-
Detection : Add streptavidin-coated SPA beads. The biotinylated peptide substrate will bind to the beads. When a [³H]-methyl group has been transferred to the peptide, the bead will emit light upon scintillation.
-
Measurement : Read the plate using a scintillation counter to quantify the amount of methylation.
-
Analysis : Normalize the data to controls (no inhibitor for 100% activity, no enzyme for 0% activity). Plot the percent inhibition against the log of the inhibitor concentration and fit the curve using non-linear regression to determine the IC₅₀ value.
Part 2: Cellular Validation of On-Target Activity
Confirming that MS023 engages its target and elicits a functional response within a cellular context is a critical validation step. This is primarily achieved by measuring the levels of specific histone arginine methylation marks that are known products of Type I PRMT activity.
Cellular Target Engagement
Treatment of cells with MS023 should lead to a concentration-dependent decrease in asymmetric dimethylation marks. PRMT1 is the primary enzyme responsible for H4R3me2a (asymmetric dimethylation of Histone H4 at Arginine 3), while PRMT6 contributes to H3R2me2a (asymmetric dimethylation of Histone H3 at Arginine 2).[5]
| Compound | Cell Line | Cellular Marker | Cellular IC₅₀ (nM) |
| MS023 | MCF7 | H4R3me2a (PRMT1 activity) | 9 |
| HEK293 | H3R2me2a (PRMT6 activity) | 56 | |
| MS094 | MCF7 | H4R3me2a (PRMT1 activity) | > 10,000 |
Table 2: Comparative cellular IC₅₀ values for the inhibition of histone methylation by MS023 and MS094.[2][5]
Experimental Workflow: Western Blot for Histone Marks
Figure 3. Workflow for Western Blot analysis of cellular target engagement.
Protocol: Western Blot for Histone Methylation
-
Cell Culture and Treatment : Plate cells (e.g., MCF7) and allow them to adhere. Treat the cells with increasing concentrations of MS023 or MS094 for 48 hours.[5]
-
Protein Extraction : Harvest the cells and perform histone extraction or create whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Membrane Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for the methylation mark of interest (e.g., anti-H4R3me2a). In parallel, probe a separate blot or strip the first one and re-probe with an antibody for the total histone (e.g., anti-Histone H4) as a loading control.
-
Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis : Quantify the band intensities using software like ImageJ. Normalize the intensity of the methylation mark signal to the corresponding total histone signal. Plot the normalized intensity against inhibitor concentration to determine the cellular IC₅₀.
By following this two-part validation strategy, researchers can confidently ascertain the potency, selectivity, and cellular efficacy of this compound, ensuring the reliability of data generated using this important chemical probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MS023 | Structural Genomics Consortium [thesgc.org]
Measuring Changes in H4R3me2a Levels to Confirm MS023 Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MS023, a potent Type I protein arginine methyltransferase (PRMT) inhibitor, with other commercially available alternatives. The focus is on the experimental methods used to measure changes in the specific histone mark, asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a), to confirm the efficacy of these inhibitors. This guide includes detailed experimental protocols, comparative data on inhibitor potency, and visualizations of key pathways and workflows.
Introduction to MS023 and Protein Arginine Methyltransferases
MS023 is a potent, selective, and cell-permeable small molecule inhibitor of Type I PRMTs.[1][2][3] This class of enzymes, which includes PRMT1, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8, catalyzes the transfer of one or two methyl groups from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues in proteins, resulting in the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[4] One of the key histone modifications mediated by PRMT1 and PRMT6 is the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a), a mark associated with transcriptional activation.[1][5]
Dysregulation of PRMT activity is implicated in various diseases, including cancer, making these enzymes attractive therapeutic targets. MS023 has been shown to potently reduce cellular levels of H4R3me2a by inhibiting the methyltransferase activity of PRMT1 and PRMT6.[1] This guide will compare MS023 with other PRMT inhibitors and provide detailed protocols for assessing their efficacy by measuring changes in H4R3me2a levels.
Comparative Analysis of PRMT Inhibitors
The selection of a suitable PRMT inhibitor for research or therapeutic development depends on its potency, selectivity, and mechanism of action. Below is a comparison of MS023 with several other commercially available PRMT inhibitors.
Table 1: Biochemical Potency (IC50) of Selected PRMT Inhibitors
| Inhibitor | PRMT1 (nM) | PRMT3 (nM) | PRMT4 (nM) | PRMT6 (nM) | PRMT8 (nM) | Mechanism of Action | Negative Control |
| MS023 | 30[1][2] | 119[1][2] | 83[1][2] | 4[1][2] | 5[1][2] | Substrate Competitive[6] | MS094 |
| GSK3368715 | 3.1[7] | 48[7] | 1148[7] | 5.7[7] | 1.7[7] | SAM Uncompetitive[7] | Not specified |
| SGC707 | >100-fold selective | 31[2][8] | >100-fold selective | >100-fold selective | >100-fold selective | Allosteric[8] | XY1 |
| MS049 | >13,000 | >22,000 | 34 | 43[7] | 1,600 | Dual PRMT4/6 Inhibitor[7] | MS049N |
| SGC6870 | >100-fold selective | >100-fold selective | >100-fold selective | 77[9] | >100-fold selective | Allosteric[9] | SGC6870N[10][11] |
| TC-E 5003 | 1,500[11][12][13] | Not specified | Inactive[14] | Not specified | Not specified | Selective PRMT1 Inhibitor[11][14] | Not specified |
Table 2: Cellular Activity of Selected PRMT Inhibitors
| Inhibitor | Target Pathway | Cellular IC50 | Cell Line | Assay |
| MS023 | H4R3me2a reduction | 9 nM[1][15] | MCF7 | Western Blot |
| MS023 | H3R2me2a reduction | 56 nM[15] | HEK293 (PRMT6 OE) | Western Blot |
| GSK3368715 | Global ADMA reduction | Not specified | Various | In-Cell Western[16] |
| SGC707 | PRMT3 target engagement | 1.3 µM (EC50) | HEK293 | Cellular Thermal Shift Assay |
| MS049 | H3R2me2a reduction | 0.97 µM[7] | HEK293 | Western Blot |
| SGC6870 | H3R2me2a reduction | 0.8 µM | HEK293T (PRMT6 OE) | Western Blot |
Experimental Protocols
Western Blot for H4R3me2a Detection
This protocol describes the detection and quantification of H4R3me2a levels in cells treated with PRMT inhibitors.
Materials:
-
Cell culture reagents
-
PRMT inhibitor of interest (e.g., MS023) and vehicle control (e.g., DMSO)
-
Histone Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels (15% acrylamide (B121943) recommended for histone resolution)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-H4R3me2a
-
Anti-total Histone H4 (as a loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells to the desired density and allow them to adhere. Treat cells with a dose-response range of the PRMT inhibitor and a vehicle control for the desired time (e.g., 24-72 hours).
-
Histone Extraction: Harvest cells and extract histones using a commercial histone extraction kit or an acid extraction protocol to ensure the preservation of post-translational modifications.[17]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of histone extract (typically 5-20 µg) onto a high-percentage SDS-PAGE gel.[18] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H4R3me2a antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H4 antibody for loading control normalization.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the H4R3me2a signal to the total Histone H4 signal.
-
Plot the normalized H4R3me2a levels against the inhibitor concentration to generate a dose-response curve and determine the cellular IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the direct binding of an inhibitor to its target protein in a cellular environment.[19][20][21]
Materials:
-
Cells treated with the inhibitor or vehicle control
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (containing protease inhibitors)
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with the PRMT inhibitor at a desired concentration (e.g., 1-10 µM) and a vehicle control for a specified time (e.g., 1-4 hours).
-
Heating:
-
Harvest and wash the cells with PBS containing protease inhibitors.
-
Resuspend the cell pellet in PBS and divide it into aliquots in PCR tubes or a 96-well plate.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the amount of the target PRMT protein (e.g., PRMT6) in the soluble fraction by Western blotting, using a specific antibody.
-
-
Data Interpretation:
-
Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates that the inhibitor has bound to and stabilized the target protein, confirming target engagement.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: PRMT6 signaling pathway and the inhibitory action of MS023.
Caption: Experimental workflow for Western blot analysis of H4R3me2a.
Caption: Workflow for confirming target engagement using CETSA.
Conclusion
Measuring the reduction in H4R3me2a levels is a direct and reliable method to confirm the cellular efficacy of MS023 and other Type I PRMT inhibitors. This guide provides a framework for comparing MS023 to its alternatives based on their biochemical and cellular potency. The detailed experimental protocols for Western blotting and CETSA offer robust methods for researchers to assess inhibitor performance. The choice of inhibitor will ultimately depend on the specific research question, the required selectivity profile, and the experimental system. By utilizing the information and protocols provided, researchers can confidently evaluate and select the most appropriate PRMT inhibitor for their studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PRMT blockade induces defective DNA replication stress response and synergizes with PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Arginine Methyltransferase 1-mediated Histone H4R3 Dimethyl Asymmetric enhances Epidermal Growth Factor Receptor signaling to promote Peritoneal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. SGC6870 | Structural Genomics Consortium [thesgc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SGC 6870N | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. TC-E 5003 | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Histone Extraction Kit | Proteintech [ptglab.com]
- 18. Histone western blot protocol | Abcam [abcam.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 21. annualreviews.org [annualreviews.org]
A Comparative Guide to the Selectivity of MS023 Dihydrochloride and Other PRMT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of MS023 dihydrochloride (B599025) with other prominent protein arginine methyltransferase (PRMT) inhibitors. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool compounds for their studies.
Introduction to PRMTs and MS023
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues within proteins. This post-translational modification plays a critical role in regulating numerous cellular processes, including signal transduction, gene transcription, and DNA repair. The PRMT family is broadly classified into three types based on the methylation state they produce:
-
Type I PRMTs (PRMT1, PRMT2, PRMT3, PRMT4/CARM1, PRMT6, and PRMT8) catalyze the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (ADMA).
-
Type II PRMTs (PRMT5 and PRMT9) catalyze the formation of MMA and symmetric dimethylarginine (SDMA).
-
Type III PRMTs (PRMT7) catalyze only the formation of MMA.
Dysregulation of PRMT activity has been implicated in various diseases, particularly cancer, making them attractive therapeutic targets. MS023 dihydrochloride is a potent and selective inhibitor of Type I PRMTs.[1][2][3] It has been shown to effectively reduce global levels of asymmetric dimethylarginine in cells.[3][4]
Comparative Selectivity of PRMT Inhibitors
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and other well-characterized PRMT inhibitors against a panel of PRMT enzymes. This data allows for a direct comparison of their potency and selectivity profiles.
| Inhibitor | PRMT1 (nM) | PRMT3 (nM) | PRMT4 (CARM1) (nM) | PRMT5 (nM) | PRMT6 (nM) | PRMT8 (nM) | PRMT9 (nM) | Type Selectivity |
| MS023 | 30[5] | 119[5] | 83[5] | >10,000[6] | 4[5] | 5[5] | >10,000[6] | Type I |
| GSK3368715 | 3.1[7] | 48[7] | 1148[7] | - | 5.7[7] | 1.7[7] | - | Type I |
| MS049 | >10,000[8] | >10,000[8] | 34[8] | - | 43[8] | 1,600[9] | - | PRMT4/6 Dual |
| SGC707 | >10,000[10] | 31[3] | >10,000[10] | >10,000[10] | >10,000[10] | >10,000[10] | >10,000[10] | PRMT3 |
| GSK591 | - | - | - | 4[2] | - | - | - | Type II (PRMT5) |
| JNJ-64619178 | >10,000[11] | - | - | 0.14[12] | - | - | - | Type II (PRMT5) |
"-" indicates data not available.
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial for the validation of chemical probes. Below are detailed methodologies for key experiments commonly used in the characterization of PRMT inhibitors.
Biochemical Enzyme Activity Assay (Scintillation Proximity Assay - SPA)
This assay is a widely used method to quantify the enzymatic activity of PRMTs and determine the IC50 values of inhibitors.
Objective: To measure the transfer of a tritiated methyl group from [³H]-SAM to a peptide substrate by a specific PRMT enzyme in the presence of an inhibitor.
Materials:
-
Purified recombinant PRMT enzyme (e.g., PRMT1, PRMT5/MEP50 complex)
-
Biotinylated peptide substrate (e.g., histone H4 peptide)
-
[³H]-S-adenosylmethionine ([³H]-SAM)
-
S-adenosylmethionine (SAM, non-radiolabeled)
-
Test inhibitor (e.g., MS023)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
Streptavidin-coated SPA beads
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further, dilute in assay buffer to achieve the desired final concentrations.
-
Enzyme Reaction: In a microplate, combine the PRMT enzyme, biotinylated peptide substrate, and the test inhibitor at various concentrations.
-
Initiation: Start the reaction by adding a mixture of [³H]-SAM and non-radiolabeled SAM.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Quenching and Detection: Stop the reaction by adding a quench buffer containing an excess of non-radiolabeled SAM. Add streptavidin-coated SPA beads. The biotinylated and [³H]-methylated peptide will bind to the beads, bringing the radioisotope into close proximity with the scintillant in the beads, generating a light signal.
-
Data Analysis: Measure the signal using a microplate scintillation counter. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[13]
Cellular Target Engagement Assay (In-Cell Western)
This assay measures the ability of an inhibitor to engage its target PRMT within a cellular context by quantifying the methylation of a known intracellular substrate.
Objective: To determine the cellular potency (EC50) of an inhibitor by measuring the reduction of a specific PRMT-mediated methylation mark.
Materials:
-
Cell line of interest (e.g., MCF7, HEK293)
-
Test inhibitor (e.g., MS023)
-
Primary antibody specific for the methylated substrate (e.g., anti-ADMA or anti-SDMA antibody)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-beta-actin)
-
Fluorescently labeled secondary antibodies
-
Microplate reader with imaging capabilities
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 24-48 hours).
-
Cell Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.
-
Immunostaining: Block non-specific antibody binding sites. Incubate the cells with the primary antibody against the methylated substrate and the loading control antibody. Subsequently, wash the cells and incubate with the corresponding fluorescently labeled secondary antibodies.
-
Imaging and Quantification: Acquire images using a high-content imager or microplate reader. Quantify the fluorescence intensity of the methylated substrate signal and normalize it to the loading control signal for each well.
-
Data Analysis: Calculate the percent inhibition of the methylation mark for each inhibitor concentration. The cellular EC50 value is determined by plotting the normalized signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[14]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures can aid in understanding the mechanism of action and evaluation process of PRMT inhibitors.
Caption: Simplified PRMT signaling pathway and points of inhibition.
Caption: General experimental workflow for assessing PRMT inhibitor selectivity.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. MS049 (hydrochloride), Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 10. A potent, selective and cell-active allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
A Head-to-Head Showdown: MS023 Dihydrochloride vs. SGC707 for PRMT Inhibition
For researchers navigating the complex landscape of epigenetic modulators, selecting the optimal inhibitor is paramount. This guide provides a comprehensive comparison of two prominent protein arginine methyltransferase (PRMT) inhibitors: MS023 dihydrochloride, a broad-spectrum Type I PRMT inhibitor, and SGC707, a highly selective allosteric inhibitor of PRMT3. This analysis, supported by experimental data, will assist researchers, scientists, and drug development professionals in making informed decisions for their specific research needs.
Biochemical and Cellular Activity: A Quantitative Comparison
The inhibitory activities of MS023 and SGC707 have been characterized through various biochemical and cellular assays. The following tables summarize their performance metrics.
| Inhibitor | Target PRMTs | IC50 (nM) | Mechanism of Action |
| This compound | PRMT1 | 30 ± 9 | Non-competitive with SAM and peptide substrate[1] |
| PRMT3 | 119 ± 14 | ||
| PRMT4 (CARM1) | 83 ± 10 | ||
| PRMT6 | 4 ± 0.5 | ||
| PRMT8 | 5 ± 0.1 | ||
| SGC707 | PRMT3 | 31 ± 2 | Allosteric inhibitor[2][3] |
Table 1: Biochemical Activity of MS023 and SGC707 against PRMTs.
| Inhibitor | Cell Line | Assay | Cellular IC50 / EC50 | Effect |
| This compound | MCF7 | Western Blot (H4R3me2a) | 9 ± 0.2 nM | Reduces asymmetric dimethylation[4][5] |
| HEK293 | Western Blot (H3R2me2a) | 56 ± 7 nM | Inhibits PRMT6-dependent methylation[1][4] | |
| SGC707 | HEK293 | InCELL Hunter Assay | 1.3 µM | Stabilizes PRMT3[2][6] |
| A549 | InCELL Hunter Assay | 1.6 µM | Stabilizes PRMT3[2][6] | |
| HEK293 | Western Blot (H4R3me2a) | ~1 µM | Reduces PRMT3-dependent methylation[7] |
Table 2: Cellular Activity of MS023 and SGC707.
Selectivity Profile
A critical aspect of any inhibitor is its selectivity. MS023 and SGC707 exhibit distinct selectivity profiles.
This compound is a potent inhibitor of Type I PRMTs (PRMT1, 3, 4, 6, and 8) but is inactive against Type II (PRMT5, PRMT9) and Type III (PRMT7) PRMTs at concentrations up to 10 µM.[1] It also shows no activity against a panel of protein lysine (B10760008) methyltransferases and DNA methyltransferases.[1]
SGC707 , in contrast, is a highly selective inhibitor of PRMT3. It has been tested against a panel of 31 other methyltransferases and over 250 non-epigenetic targets and shows outstanding selectivity.[3]
Mechanism of Action
The two inhibitors function through different mechanisms, a key consideration for experimental design and interpretation.
Figure 1: Mechanism of Action for MS023 and SGC707.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings.
Biochemical PRMT Inhibition Assay (Scintillation Proximity Assay - SPA)
This assay is commonly used to measure the in vitro inhibitory activity of compounds against PRMTs.
References
- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A potent, selective and cell-active allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. A Potent, Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 3 (PRMT3) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of MS023 for Type I PRMTs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MS023, a potent inhibitor of Type I protein arginine methyltransferases (PRMTs), with other alternative inhibitors. Supporting experimental data, detailed methodologies, and visual representations of key processes are presented to aid researchers in making informed decisions for their studies.
Introduction to Type I PRMTs and MS023
Protein arginine methyltransferases (PRMTs) are a family of enzymes that play crucial roles in various cellular processes, including signal transduction, gene transcription, and DNA repair.[1] They catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to arginine residues within proteins.[1] Based on their methylation products, PRMTs are classified into three types.[2] Type I PRMTs (PRMT1, 2, 3, 4, 6, and 8) catalyze both monomethylation and asymmetric dimethylation of arginine residues.[2] Dysregulation of Type I PRMT activity has been implicated in several diseases, including cancer, making them attractive therapeutic targets.[3]
MS023 is a potent and selective small-molecule inhibitor of human Type I PRMTs.[4] It has been characterized across a range of biochemical, biophysical, and cellular assays, demonstrating high potency for Type I PRMTs while being inactive against Type II and Type III PRMTs, as well as protein lysine (B10760008) methyltransferases and DNA methyltransferases.[2][4] A structurally similar but inactive analog, MS094, serves as a valuable negative control for chemical biology studies.[4]
Comparative Analysis of Type I PRMT Inhibitors
The specificity of a chemical probe is paramount for accurately interpreting experimental results. This section compares the in vitro potency of MS023 against other commonly used or commercially available Type I PRMT inhibitors.
Table 1: In Vitro Inhibitory Activity (IC50) of Selected Type I PRMT Inhibitors
| Inhibitor | PRMT1 (nM) | PRMT3 (nM) | PRMT4/CARM1 (nM) | PRMT6 (nM) | PRMT8 (nM) | PRMT5 (Type II) | PRMT7 (Type III) | Reference |
| MS023 | 30 | 119 | 83 | 4 | 5 | >10,000 | >10,000 | [5][6][7] |
| MS049 | >13,000 | >22,000 | 34 | 43 | 1,600 | Inactive | Inactive | [8] |
| SGC707 | >10,000 | 31 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | [6][9] |
| AMI-1 | 8,800 | - | - | - | - | Active | - | [10][11][12][13] |
As the data indicates, MS023 exhibits potent inhibition across a broader range of Type I PRMTs compared to the more targeted inhibitors MS049 and SGC707, which are highly selective for PRMT4/6 and PRMT3, respectively.[8] AMI-1, an earlier generation inhibitor, shows weaker potency and also inhibits the Type II PRMT, PRMT5.[10]
Experimental Protocols for Specificity Validation
Validating the specificity of an inhibitor like MS023 is crucial. Below are detailed methodologies for key experiments commonly employed for this purpose.
Biochemical Assays for In Vitro Potency
Radiometric and fluorescence-based assays are standard methods for determining the in vitro potency (IC50) of PRMT inhibitors.
1. Radiometric Filter-Based Assay
This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a peptide substrate.
-
Principle: The [³H]-methylated peptide product is captured on a filter membrane, while unincorporated [³H]-SAM is washed away. The radioactivity on the filter is then quantified using a scintillation counter.
-
Protocol:
-
Prepare a reaction mixture containing the specific PRMT enzyme, a biotinylated peptide substrate (e.g., a histone tail peptide), and the inhibitor at various concentrations in assay buffer.
-
Initiate the reaction by adding a mixture of unlabeled SAM and [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a quenching buffer.
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or streptavidin-coated) and wash to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Fluorescence Polarization (FP) Assay
This high-throughput assay is based on the change in polarization of fluorescently labeled molecules upon binding.
-
Principle: A fluorescently labeled tracer that binds to the PRMT is displaced by a competing inhibitor, leading to a decrease in fluorescence polarization.
-
Protocol:
-
Add the PRMT enzyme and the fluorescent tracer to the wells of a microplate.
-
Add the inhibitor at various concentrations.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
Cellular Assays for Target Engagement and Specificity
Cellular assays are essential to confirm that the inhibitor can access its target in a cellular context and exert the expected biological effect.
Western Blotting for Histone Methylation
This technique is used to detect changes in the levels of specific histone methylation marks in cells treated with a PRMT inhibitor.
-
Principle: Antibodies specific to a particular methylation mark (e.g., asymmetric dimethylation of histone H4 at arginine 3, H4R3me2a) are used to probe protein lysates separated by gel electrophoresis.
-
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MCF7 or HEK293) and treat with varying concentrations of the inhibitor (e.g., MS023) and a negative control (e.g., MS094) for a specified duration (e.g., 24-48 hours).[14]
-
Histone Extraction: Lyse the cells and perform an acid extraction to enrich for histone proteins.[15][16]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA).
-
SDS-PAGE and Transfer: Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a high-percentage acrylamide (B121943) gel (e.g., 15%) to resolve the low molecular weight histones.[17] Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the methylation mark of interest (e.g., anti-H4R3me2a) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities and normalize to a loading control, such as total histone H3 or H4.[15]
-
Visualizing Key Concepts
Diagrams created using Graphviz (DOT language) are provided below to illustrate the signaling pathway of Type I PRMTs and a typical experimental workflow for inhibitor validation.
Caption: Type I PRMT Signaling Pathway and Point of Inhibition by MS023.
Caption: Experimental Workflow for Validating PRMT Inhibitor Specificity.
Conclusion
MS023 is a valuable chemical probe for studying the biological functions of Type I PRMTs due to its high potency and selectivity. This guide provides a framework for researchers to understand its performance in comparison to other inhibitors and offers detailed protocols for its validation. By employing rigorous experimental design and appropriate controls, such as the inactive analog MS094, researchers can confidently use MS023 to dissect the roles of Type I PRMTs in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. MS049 | PRMT4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Inhibition of Type I PRMTs Reforms Muscle Stem Cell Identity Enhancing their Therapeutic Capacity [elifesciences.org]
- 4. apexbt.com [apexbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. AMI-1 - Immunomart [immunomart.com]
- 13. glpbio.cn [glpbio.cn]
- 14. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 15. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]
- 16. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone Immunoblotting Protocol | Rockland [rockland.com]
Unveiling the On-Target Effects of MS023 Dihydrochloride: A Comparative Guide with Genetic Knockdowns
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor MS023 dihydrochloride (B599025) with genetic knockdown approaches for studying type I protein arginine methyltransferases (PRMTs). Supporting experimental data, detailed protocols, and pathway visualizations are presented to facilitate a comprehensive understanding of MS023's cellular effects.
MS023 dihydrochloride is a potent and selective, cell-active small molecule inhibitor of human type I PRMTs.[1][2][3] It has demonstrated significant inhibitory activity against PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][3][4] The validation of such chemical probes is crucial to ensure that their observed biological effects are a direct consequence of inhibiting their intended targets. Genetic knockdown techniques, such as siRNA and shRNA, serve as a gold standard for such validation by mimicking the effect of pharmacological inhibition through direct reduction of the target protein levels.
This guide cross-validates the results of this compound treatment with findings from genetic knockdown studies of its primary target, PRMT1, to confirm its on-target activity and provide a framework for its application in research.
Quantitative Comparison of Pharmacological Inhibition and Genetic Knockdown
The following tables summarize quantitative data from studies directly comparing the effects of MS023 with genetic knockdown of PRMT1.
Table 1: Comparison of Inhibitory Concentrations and Cellular Effects
| Parameter | This compound | Genetic Knockdown (si/shRNA) | Cell Lines | Reference |
| IC50 for PRMT1 (biochemical) | 30 nM | Not Applicable | N/A | [1][2] |
| IC50 for cellular H4R3me2a reduction | 9 ± 0.2 nM | Not Applicable | MCF7 | [1] |
| IC50 for cellular H3R2me2a reduction (PRMT6-dependent) | 56 ± 7 nM | Not Applicable | HEK293 | [1] |
| Effect on Clonogenicity | Significant reduction | Significant reduction | SCLC cell lines | [5] |
| Sensitization to Ionizing Radiation (Dose Modification Factor) | 1.3 - 2.52 | 1.3 - 2.52 | JHU-LX22, SBC5 | [5] |
| Growth Inhibition in Sensitive TNBC cell lines | Substantial suppression | Substantial suppression | MDA-MB-468, HCC1143, SUM149-PT | [6] |
| Growth Inhibition in Resistant TNBC cell lines | No significant effect | No significant effect | Hs578-T, CAL-120, HCC1806 | [6] |
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological processes and experimental designs is crucial for a clear understanding. The following diagrams illustrate the signaling pathway impacted by MS023 and a general workflow for its validation.
Caption: Signaling cascade initiated by MS023 inhibition of PRMT1.
Caption: Experimental workflow for cross-validating MS023 effects.
Experimental Protocols
Detailed methodologies are essential for the replication and verification of experimental findings.
Western Blot for Histone Methylation Marks
This protocol is used to assess the reduction in histone arginine methylation following MS023 treatment or PRMT1 knockdown.
-
Cell Lysis and Histone Extraction:
-
Treat cells with varying concentrations of MS023 or with PRMT1-targeting si/shRNA.
-
Harvest cells and perform histone extraction using an acid extraction method.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate histone extracts on a 15% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H4R3me2a and total Histone H4 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and quantify band intensities. Normalize the H4R3me2a signal to total Histone H4.[7][8]
-
Clonogenic Survival Assay
This assay determines the long-term proliferative potential of cells after treatment.
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment:
-
Pharmacological: After 24 hours, treat the cells with a range of MS023 concentrations.
-
Genetic: Use cells stably expressing shRNA against PRMT1 or transiently transfected with siRNA.
-
-
Irradiation (for sensitization studies): For experiments investigating radiosensitization, irradiate the cells with varying doses of ionizing radiation (e.g., 2, 4, 6 Gy) after MS023 treatment.[5]
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting:
-
Fix the colonies with a mixture of methanol (B129727) and acetic acid.
-
Stain with 0.5% crystal violet.
-
Count the number of colonies (containing >50 cells).
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
-
Cell Viability Assay (e.g., using AlamarBlue or CellTiter-Glo)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Treatment: Treat cells with MS023 or utilize PRMT1 knockdown cells.
-
Incubation: Incubate for the desired treatment duration (e.g., 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., AlamarBlue or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Measurement: Measure fluorescence or luminescence using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle-treated control to determine the percentage of cell viability.
Conclusion
The presented data strongly supports that the cellular effects of this compound are a direct result of its inhibition of type I PRMTs, particularly PRMT1. The high concordance between the outcomes of pharmacological inhibition with MS023 and genetic knockdown of PRMT1 validates MS023 as a reliable chemical probe for studying the biological functions of these enzymes. This comparative guide provides researchers with the necessary information to confidently employ MS023 in their studies and accurately interpret the resulting data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. MS023 (hydrochloride) - Applications - CAT N°: 18361 [bertin-bioreagent.com]
- 5. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT inhibition induces a viral mimicry response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MS023 | Structural Genomics Consortium [thesgc.org]
Evaluating MS023: A Pan-Inhibitor of Type I Protein Arginine Methyltransferases
In the landscape of epigenetic research and drug discovery, small molecule inhibitors of protein arginine methyltransferases (PRMTs) have emerged as critical tools for dissecting cellular processes and as potential therapeutic agents. Among these, MS023 has been identified as a potent, selective, and cell-active pan-inhibitor of type I PRMTs.[1][2] This guide provides a comprehensive comparison of MS023 with other known type I PRMT inhibitors, supported by experimental data and detailed protocols to aid researchers in their investigations.
Overview of MS023 and Type I PRMTs
Type I PRMTs, which include PRMT1, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8, are enzymes that catalyze the formation of asymmetric dimethylarginine (ADMA) on histone and non-histone proteins.[1][3] This post-translational modification plays a crucial role in various biological processes, including signal transduction, gene transcription, and RNA metabolism.[4] Dysregulation of type I PRMT activity has been implicated in numerous diseases, most notably cancer, making them attractive targets for therapeutic intervention.[4][5]
MS023 distinguishes itself by its broad inhibitory activity across the type I PRMT family while exhibiting high selectivity against type II and type III PRMTs, as well as other methyltransferases.[1][6] This characteristic makes it a valuable chemical probe for studying the collective roles of type I PRMTs in health and disease.[1]
Comparative Inhibitory Activity
The potency of MS023 and other selected type I PRMT inhibitors is summarized in the table below, with data presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by half). Lower IC50 values indicate greater potency.
| Inhibitor | PRMT1 (IC50) | PRMT3 (IC50) | PRMT4/CARM1 (IC50) | PRMT6 (IC50) | PRMT8 (IC50) | Selectivity Notes |
| MS023 | 30 nM[1][2][7] | 119 nM[1][2][7] | 83 nM[1][2][7] | 4 nM[1][2][7] | 5 nM[1][2][7] | Inactive against type II (PRMT5, PRMT9) and type III (PRMT7) PRMTs, protein lysine (B10760008) methyltransferases, and DNA methyltransferases at concentrations up to 10 μM.[1][6] |
| GSK3368715 | Reported as a Type I PRMT inhibitor; specific IC50 values not detailed in provided context.[8] | Synergizes with PRMT5 inhibitors.[3] | ||||
| MS049 | Inhibits PRMT4 (CARM1).[5] | Inhibits PRMT6.[5] | More specific than MS023, targeting a subset of type I PRMTs.[5] | |||
| EPZ020411 | Potent PRMT6 inhibitor.[1] | A potent and selective PRMT6 inhibitor that inspired the design of MS023.[1] | ||||
| SGC707 | Inhibits PRMT3.[5] | Specific for PRMT3.[5] | ||||
| MS094 | Inactive[1] | Inactive[1] | Inactive[1] | Inactive[1] | Inactive[1] | A close structural analog of MS023 used as a negative control.[1][5][8] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams illustrate the type I PRMT signaling pathway and a general workflow for inhibitor characterization.
Caption: Type I PRMT signaling pathway and point of inhibition by MS023.
Caption: General workflow for the evaluation of PRMT inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of PRMT inhibitors.
In Vitro Radioactive Methylation Assay
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to a substrate peptide by a PRMT enzyme.
-
Materials:
-
Procedure:
-
Prepare a reaction mixture containing the PRMT enzyme, substrate peptide, and assay buffer.
-
Add the test inhibitor at various concentrations to the reaction mixture.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter membrane that captures the biotinylated peptide.
-
Wash the membrane to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the membrane and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.[10]
-
In-Cell Western (ICW) Assay for Total ADMA Levels
This assay quantifies the levels of asymmetrically dimethylated arginine within cells following inhibitor treatment.
-
Materials:
-
96-well culture plates
-
Test inhibitor (e.g., MS023) and negative control (e.g., MS094)
-
Primary antibody against total ADMA
-
Primary antibody for normalization (e.g., total protein stain or antibody against a housekeeping protein)
-
Infrared dye-conjugated secondary antibodies
-
Imaging system capable of detecting infrared fluorescence
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control for a specified duration (e.g., 24-48 hours).[1][8]
-
Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.
-
Block non-specific binding sites.
-
Incubate the cells with the primary antibody against total ADMA and the normalization primary antibody.
-
Wash the cells and incubate with the appropriate infrared dye-conjugated secondary antibodies.
-
Wash the cells again to remove unbound antibodies.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both the ADMA signal and the normalization signal.
-
Normalize the ADMA signal to the total protein signal and calculate the percentage of inhibition relative to the vehicle-treated control to determine the cellular IC50.[8]
-
Western Blot for Histone Arginine Methylation
This technique is used to detect specific methylated histone marks, such as H4R3me2a, which is a primary target of PRMT1.[5]
-
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the methylation mark (e.g., anti-H4R3me2a)
-
Loading control antibody (e.g., anti-Histone H3)
-
Imaging system
-
-
Procedure:
-
Separate protein lysates by SDS-PAGE and transfer the proteins to a membrane.[11][12]
-
Incubate the membrane with the primary antibody overnight at 4°C.[11][12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[12]
-
Quantify band intensities and normalize to the loading control to determine the change in histone methylation levels.[12]
-
Conclusion
MS023 serves as a powerful and selective tool for the pan-inhibition of type I PRMTs. Its broad activity profile within this enzyme subfamily, coupled with its cellular potency, makes it an invaluable reagent for investigating the biological consequences of global ADMA reduction. When compared to more specific inhibitors, MS023 allows for the study of the combined effects of inhibiting multiple type I PRMTs, which can reveal redundant or cooperative functions. The provided data and protocols offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the roles of type I PRMTs in cellular physiology and pathology.
References
- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell [frontiersin.org]
- 4. ashpublications.org [ashpublications.org]
- 5. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors of Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MS023, PRMT Inhibitor - CD BioSciences [celluars.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a Protein Arginine Methyltransferase 7 (PRMT7)/Protein Arginine Methyltransferase 9 (PRMT9) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Showdown: MS023 Versus the New Wave of PRMT Inhibitors
For researchers navigating the intricate landscape of protein arginine methyltransferase (PRMT) inhibitors, the chemical probe MS023 has long served as a valuable tool for dissecting the roles of Type I PRMTs. However, the relentless pace of drug discovery has ushered in a new generation of inhibitors, each boasting unique profiles of potency, selectivity, and mechanism of action. This guide provides a comprehensive head-to-head comparison of MS023 with a selection of these novel PRMT inhibitors, supported by experimental data to empower informed decisions in research and development.
MS023: The Established Type I PRMT Chemical Probe
MS023 is a potent, cell-active, and reversible inhibitor of Type I PRMTs, which include PRMT1, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8.[1][2][3][4] It functions as a chemical probe to investigate the biological functions of these enzymes, which are crucial in various cellular processes and are implicated in diseases like cancer.[1][5] MS023 exhibits a non-competitive mechanism of action with respect to both the methyl donor S-adenosylmethionine (SAM) and the peptide substrate.[2] In cellular contexts, MS023 effectively reduces levels of asymmetric dimethylarginine (ADMA), a hallmark of Type I PRMT activity, while concurrently increasing levels of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[2][6] A structurally similar but inactive analog, MS094, is often used as a negative control in experiments.[2]
The New Contenders: A Comparative Analysis
The limitations of MS023, primarily its broad activity against multiple Type I PRMTs, have spurred the development of more selective inhibitors. Here, we compare MS023 with several noteworthy novel inhibitors targeting specific PRMTs.
Targeting the Dominant Player: PRMT1 Inhibition
GSK3368715 , a clinical-stage inhibitor, demonstrates potent and reversible inhibition of Type I PRMTs, with a particularly high affinity for PRMT1.[1][4] Unlike MS023, GSK3368715 is an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor.[4] This distinct mechanism of action could translate to different biological outcomes and therapeutic windows.
| Inhibitor | Target | IC50 (nM) - PRMT1 | IC50 (nM) - Other Type I PRMTs | Cellular Activity |
| MS023 | Pan-Type I | 30[3][4] | PRMT3: 119, PRMT4: 83, PRMT6: 4, PRMT8: 5[3][4] | Reduces H4R3me2a with an IC50 of 9 nM in MCF7 cells[3] |
| GSK3368715 | Primarily PRMT1 | 3.1[4] | PRMT3: 48, PRMT4: 1148, PRMT6: 5.7, PRMT8: 1.7[4] | Induces anti-proliferative effects in a broad range of cancer cell lines[1] |
Allosteric Inhibition of PRMT3
SGC707 represents a significant advancement as a potent and highly selective allosteric inhibitor of PRMT3.[5][7] This mechanism, distinct from the active-site targeting of MS023, offers a high degree of selectivity.
| Inhibitor | Target | IC50 (nM) - PRMT3 | Selectivity | Cellular Activity |
| MS023 | Pan-Type I | 119[3][4] | Broad activity against Type I PRMTs | General reduction of ADMA |
| SGC707 | PRMT3 | 31[7] | Outstanding selectivity against 31 other methyltransferases[5] | Stabilizes PRMT3 in cells (EC50 = 1.3 µM in HEK293) and reduces H4R3me2a[7][8] |
Precision Targeting of PRMT4 (CARM1)
TP-064 has emerged as a potent and selective inhibitor of PRMT4 (CARM1), offering a more targeted approach to studying this specific enzyme compared to the broader action of MS023.
| Inhibitor | Target | IC50 (nM) - PRMT4 | Selectivity | Cellular Activity |
| MS023 | Pan-Type I | 83[3][4] | Broad activity against Type I PRMTs | General reduction of ADMA |
| TP-064 | PRMT4 | <10[1][4] | >100-fold selective over other PRMTs except PRMT6 (IC50 = 1.3 µM)[2][4] | Inhibits methylation of BAF155 (IC50 = 340 nM) and MED12 (IC50 = 43 nM)[1][2][4] |
Selective Inhibition of PRMT6
The development of selective PRMT6 inhibitors has seen significant progress with compounds like EPZ020411 and the highly selective allosteric inhibitor SGC6870 .
| Inhibitor | Target | IC50 (nM) - PRMT6 | Selectivity | Cellular Activity |
| MS023 | Pan-Type I | 4[3] | Broad activity against Type I PRMTs | General reduction of ADMA |
| EPZ020411 | PRMT6 | 10[2] | >10-fold selective over PRMT1 and PRMT8[1][2] | Decreases H3R2 methylation in A375 cells (IC50 = 0.637 µM)[1] |
| SGC6870 | PRMT6 | 77[4][5][9] | Outstanding selectivity over 32 other methyltransferases[4][8] | Reduces cellular H3R2me2a (IC50 = 0.9 µM) and H4R3me2a (IC50 = 0.6 µM)[4] |
Signaling Pathways and Experimental Workflows
To aid in the conceptualization of experimental design, the following diagrams illustrate a key signaling pathway involving Type I PRMTs and a general workflow for assessing PRMT inhibitor activity.
Caption: Simplified signaling pathway of Type I PRMTs.
Caption: General experimental workflow for PRMT inhibitors.
Experimental Protocols
In Vitro PRMT Inhibition Assay (Scintillation Proximity Assay)
This method is commonly used to determine the biochemical potency (IC50) of PRMT inhibitors.
-
Reaction Setup: Prepare a reaction mixture containing the recombinant PRMT enzyme, a biotinylated peptide substrate (e.g., histone H4 peptide), and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) in a suitable reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.01% Triton X-100).
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., MS023, GSK3368715) or vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 23°C or 30°C) for a defined period (e.g., 60 minutes) to allow the methylation reaction to proceed.
-
Detection: Stop the reaction and transfer the mixture to a streptavidin-coated scintillation plate. The biotinylated and [³H]-methylated peptide binds to the plate, bringing the radioisotope in proximity to the scintillant, which generates a light signal.
-
Data Analysis: Measure the signal using a scintillation counter. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular PRMT Inhibition Assay (Western Blot)
This assay measures the ability of an inhibitor to block PRMT activity within a cellular context.
-
Cell Culture and Treatment: Seed cells (e.g., HEK293T, MCF7) in appropriate culture plates and allow them to adhere. Treat the cells with various concentrations of the PRMT inhibitor or vehicle control for a specified duration (e.g., 24-72 hours).
-
Protein Extraction: Lyse the cells to extract total protein.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the methylation mark of interest (e.g., anti-H3R2me2a, anti-H4R3me2a) and a loading control (e.g., anti-total Histone H3).
-
Detection and Quantification: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of inhibition of the specific histone methylation mark. The cellular IC50 can be calculated from the dose-response curve.
Conclusion
The field of PRMT inhibitor development has matured significantly since the introduction of broad-spectrum tools like MS023. The availability of highly potent and selective inhibitors, including those with novel allosteric mechanisms, provides researchers with an expanding toolkit to dissect the specific functions of individual PRMT family members. The choice of inhibitor will ultimately depend on the specific research question, with MS023 remaining a valuable tool for studying the broader effects of Type I PRMT inhibition, while the novel inhibitors offer the precision required to probe the roles of individual enzymes. This guide serves as a starting point for navigating these choices, emphasizing the importance of considering the unique characteristics of each compound in experimental design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SGC6870 | Structural Genomics Consortium [thesgc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Probe SGC6870 | Chemical Probes Portal [chemicalprobes.org]
- 9. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of MS023 Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of the non-hazardous chemical compound MS023 dihydrochloride (B599025), ensuring the safety of laboratory personnel and environmental protection.
For researchers, scientists, and drug development professionals handling MS023 dihydrochloride, a potent and selective inhibitor of human type I protein arginine methyltransferases (PRMTs), adherence to proper disposal protocols is crucial.[1] While classified as non-hazardous for transportation, responsible management of this chemical waste is a vital aspect of laboratory safety and regulatory compliance.[2]
I. Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. This minimizes the risk of accidental exposure.
Recommended PPE:
-
Gloves: Chemical-resistant gloves are essential.
-
Eye Protection: Safety glasses or goggles should be worn.
-
Lab Coat: A standard laboratory coat is required to protect from spills.
Always handle this compound in a well-ventilated area, such as a fume hood, to prevent the inhalation of any fine particles.[3]
II. Disposal Procedure for Unused or Waste this compound
Given that this compound is a solid powder, the primary method of disposal involves secure containment and transfer to a certified waste management provider or your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal:
-
Waste Identification and Collection:
-
Carefully collect the solid this compound waste.
-
Place the waste into a designated, leak-proof, and sealable container.
-
Ensure the container is compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container as "Non-hazardous Chemical Waste."
-
Include the full chemical name: "this compound."
-
Note the approximate quantity of the waste.
-
Add the date of waste generation.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area for chemical waste.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal service to arrange for pickup and proper disposal.
-
Follow their specific instructions for collection and documentation.
-
III. Disposal of Empty this compound Containers
Empty containers that once held this compound must be thoroughly decontaminated before being discarded with regular laboratory waste.
Decontamination and Disposal of Empty Containers:
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent, such as water or ethanol.
-
Collect the rinsate (the rinse liquid) and manage it as chemical waste. The rinsate should be placed in a labeled container for hazardous waste disposal, as it may contain residual amounts of the chemical.
-
-
Container Disposal:
-
After triple rinsing, deface or remove the original product label from the container.
-
The clean, empty container can then typically be disposed of in the regular laboratory trash or recycling, in accordance with your institution's policies.
-
IV. Spill Management
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.
Spill Cleanup Procedure:
-
Evacuate and Ventilate:
-
If the spill is significant, evacuate the immediate area.
-
Ensure the area is well-ventilated.
-
-
Containment and Cleanup:
-
Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material such as sand or vermiculite.
-
Carefully sweep up the absorbed material and place it in a sealed container for disposal as chemical waste.
-
-
Decontamination:
-
Clean the spill area with soap and water.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Purity | 99.68% | MedchemExpress |
| Appearance | Solid crystalline powder | Blissam[3] |
| Color | White to off-white | Blissam[3] |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling MS023 Dihydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with MS023 dihydrochloride (B599025). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling MS023 dihydrochloride, a comprehensive personal protective equipment strategy is mandatory to minimize exposure.[1] The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield.[2][3][4] | Protects against splashes and airborne particles that could cause serious eye damage.[3][4] |
| Hand Protection | Two pairs of powder-free nitrile gloves.[1] The inner glove should be tucked under the gown cuff, and the outer glove over the cuff.[1] | Prevents skin contact with the chemical.[3] Double-gloving provides an additional layer of protection. |
| Body Protection | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[1] Impervious clothing.[2] | Shields the body from accidental spills and contamination.[2] Absorbent lab coats are not suitable.[1] |
| Respiratory Protection | A NIOSH-certified N95, N100, or P100 respirator is recommended where dust or aerosols may be generated.[1][5] | Prevents inhalation of fine particles or dust, which can be harmful. Use should comply with a respiratory protection program.[1] |
Operational and Disposal Plan
This section outlines a step-by-step process for the entire lifecycle of handling this compound in a laboratory setting.
1. Pre-Handling and Preparation
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound.
-
Documentation Review: Before beginning any work, review the Safety Data Sheet (SDS).[3]
-
Area Preparation: Ensure a well-ventilated area, preferably a chemical fume hood, is used for all handling procedures. Confirm that an eye-wash station and safety shower are accessible.[2][3]
2. Handling and Solution Preparation
-
Personal Protective Equipment (PPE): Don all required PPE as specified in the table above.
-
Weighing: When weighing the solid compound, do so in a ventilated balance enclosure to control airborne particles.
-
Solution Preparation: To prevent splashing, add the solvent to the powdered this compound slowly and carefully.
3. Storage
-
Container: Keep the container tightly sealed when not in use.[2]
-
Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight, moisture, and sources of ignition.[2][4] The recommended storage temperature is typically 2-8°C.[2]
-
Incompatibilities: Store separately from incompatible materials such as strong acids, bases, or oxidizing agents.[4]
4. Accidental Release Measures
-
Evacuation: In case of a spill, evacuate all non-essential personnel from the area.[2]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment and Cleanup:
-
Reporting: Report all spills to the appropriate safety personnel.
5. First Aid Measures
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[2] Seek prompt medical attention.[2]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water for at least 15 minutes.[2][3] Seek medical attention.[2][3]
-
Inhalation: Move the individual to fresh air immediately.[2] If breathing is difficult, provide respiratory support.[2] Seek immediate medical attention.
-
Ingestion: If the person is conscious, wash out their mouth with water.[2] Do not induce vomiting unless directed by medical personnel.[2] Seek immediate medical attention.[2]
6. Disposal
-
Waste Collection: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in appropriately labeled containers for hazardous waste.
-
Regulations: Dispose of all waste in accordance with local, regional, and national regulations.[4] Do not allow the product to enter drains or water courses.[2]
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
